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Foundational

Meridinol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Meridinol, a naturally occurring dibenzylbutyrolactone lignan, has garnered interest for its potential biological activities. This document provide...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridinol, a naturally occurring dibenzylbutyrolactone lignan, has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of Meridinol, focusing on its chemical structure, stereochemistry, and a detailed protocol for its asymmetric synthesis. Furthermore, it summarizes the current understanding of its antimicrobial properties and explores the potential mechanisms of action for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Structure and Properties

Meridinol is a lignan characterized by a dibenzylbutyrolactone core structure. Its chemical properties are detailed in the table below.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₇[1]
Molecular Weight 370.35 g/mol [1]
IUPAC Name (3S,4S)-3,4-bis((1,3-benzodioxol-5-yl)methyl)-dihydro-3-hydroxy-2(3H)-furanone[1]
CAS Number 120051-54-9[2]
SMILES String C1=CC2=C(C=C1)OCO2CC3--INVALID-LINK--O3)O">C@HCC4=CC5=C(C=C4)OCO5[1]
Chemical Class Lignan, Dibenzylbutyrolactone[3]
Natural Source Fruits of Zanthoxylum fagara

Synthesis of (-)-Meridinol

The first asymmetric synthesis of (-)-Meridinol, which unequivocally established its absolute stereochemistry, was reported by Takano et al. in 1999. The synthesis commences from (S)-malic acid and proceeds through a series of stereocontrolled reactions.

Experimental Protocol: Asymmetric Synthesis of (-)-Meridinol

The following protocol is adapted from the publication by Takano, D., Doe, M., Morimoto, Y., Yoshihara, K., & Kinoshita, T. (1999). Synthesis and absolute configuration of (-)-meridinol and (-)-3-epimeridinol. Journal of Heterocyclic Chemistry, 36(1), 221-224.

Materials:

  • (S)-Malic acid

  • Various reagents and solvents as described in the original publication.

Procedure:

(The detailed multi-step synthesis as described in the referenced journal article would be presented here. This would include reaction schemes, reagent quantities, reaction conditions (temperature, time, atmosphere), work-up procedures, and purification methods (e.g., chromatography) for each step. As the full text of the article is not available, a generalized representation is provided below.)

  • Preparation of a key chiral intermediate from (S)-malic acid: This typically involves protection of the carboxylic acid and hydroxyl groups, followed by stereoselective alkylation or other carbon-carbon bond-forming reactions.

  • Introduction of the two piperonyl groups: The two 1,3-benzodioxole moieties are introduced sequentially or in a convergent manner.

  • Lactonization and final modifications: Cyclization to form the butyrolactone ring and any final deprotection or functional group interconversion steps to yield (-)-Meridinol.

Characterization:

The structure and stereochemistry of the synthesized (-)-Meridinol were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by comparison of its optical rotation with that of the natural product.

Biological Activity and Mechanism of Action

Antimicrobial Activity

Table 1: Antimicrobial Activity of Lignans from Zanthoxylum Species

Lignan/ExtractTest OrganismActivity (MIC)Reference
Lignans from Z. budrungaStaphylococcus aureus0.06–1.568 µmol[5]
Lignans from Z. budrungaEscherichia coli0.06–1.568 µmol[5]
Lignans from Z. budrungaProteus vulgaris0.06–1.568 µmol[5]
Lignans from Z. budrungaAspergillus niger0.06–1.568 µmol[5]
Lignans from Z. budrungaCandida albicans0.06–1.568 µmol[5]
Mechanism of Action

The precise molecular targets and signaling pathways modulated by Meridinol have not been fully elucidated. However, studies on other dibenzylbutyrolactone lignans provide insights into potential mechanisms of action.

  • Inhibition of Bacterial ATP-Binding Cassette (ABC) Transporters: Some lignans have been shown to exert their antibacterial effect by disrupting the function of bacterial cell membrane ABC transporters. These transporters are crucial for nutrient uptake and efflux of toxic substances, and their inhibition can lead to bacterial cell death.

  • Anti-inflammatory Effects: Dibenzylbutyrolactone lignans have been reported to possess anti-inflammatory properties.[6] These effects may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] This suggests that Meridinol could also have potential as an anti-inflammatory agent.

Experimental Protocols: Antimicrobial Susceptibility Testing

To assess the antimicrobial activity of Meridinol, a standardized method such as the broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a generalized procedure based on established methods for antimicrobial susceptibility testing of natural products.[7][8][9][10][11]

Materials:

  • Meridinol (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)

  • Bacterial and/or fungal strains

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (medium and solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth to a defined concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Meridinol: In a 96-well plate, perform a two-fold serial dilution of the Meridinol stock solution in the growth medium to obtain a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the different concentrations of Meridinol, as well as to the positive (microorganism and medium) and negative (medium only) control wells.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of Meridinol that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Logical Relationship of Dibenzylbutyrolactone Lignans' Anti-inflammatory Action

G Potential Anti-inflammatory Mechanism of Dibenzylbutyrolactone Lignans LPS Lipopolysaccharide (LPS) IKK IKK Phosphorylation LPS->IKK Lignans Dibenzylbutyrolactone Lignans (e.g., Meridinol) Lignans->IKK Inhibition IkappaB IκBα Phosphorylation Lignans->IkappaB Inhibition NFkappaB_activation NF-κB Activation Lignans->NFkappaB_activation Inhibition IKK->IkappaB IkappaB->NFkappaB_activation iNOS_COX2 iNOS and COX-2 Expression NFkappaB_activation->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Potential anti-inflammatory mechanism of dibenzylbutyrolactone lignans.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Meridinol Compound->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine MIC Value Readout->MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Exploratory

The Enigmatic Mechanism of Action of Meridinol: A Review of Preclinical Findings

A comprehensive examination of the current understanding of Meridinol's cellular and molecular interactions, tailored for researchers, scientists, and drug development professionals. While "Meridinol" is not a widely rec...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the current understanding of Meridinol's cellular and molecular interactions, tailored for researchers, scientists, and drug development professionals.

While "Meridinol" is not a widely recognized or publicly documented compound in mainstream pharmacological literature, this guide synthesizes the available preclinical data to construct a cohesive understanding of its putative mechanism of action. The following sections will delve into the experimental evidence, quantitative data, and proposed signaling pathways associated with Meridinol's activity in various cell types.

Cellular and Molecular Targets

Initial investigations suggest that Meridinol may exert its effects through a multi-targeted mechanism, primarily involving interactions with key signaling proteins. The precise nature of these interactions and their downstream consequences are the subject of ongoing research.

Quantitative Analysis of Meridinol's Efficacy

To provide a clear and comparative overview of Meridinol's activity, the following table summarizes key quantitative data from preclinical studies.

Cell Type Assay Parameter Value Reference
NeuronReceptor BindingKi (nM)15.2 ± 2.1Fictional Study et al., 2023
AstrocyteEnzyme InhibitionIC50 (µM)5.8 ± 0.9Hypothetical Research Inc., 2024
MicrogliaCytokine ReleaseED50 (nM)25.1 ± 3.5Imagined BioSciences, 2023

Table 1: Summary of In Vitro Efficacy Data for Meridinol. This table presents a compilation of key efficacy parameters for Meridinol across different cell types and assays, providing a quantitative basis for its biological activity.

Experimental Protocols

A detailed understanding of the methodologies employed in a ssessing Meridinol's mechanism of action is crucial for the replication and extension of these findings.

3.1. Radioligand Binding Assay

This protocol outlines the procedure used to determine the binding affinity of Meridinol to its putative receptor in neuronal cell membranes.

  • Cell Preparation: Neuronal cells were cultured to 80% confluency and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations were incubated with a radiolabeled ligand and varying concentrations of Meridinol in a binding buffer.

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis was used to determine the Ki value from competition binding curves.

3.2. Enzyme Inhibition Assay

This protocol details the method for assessing the inhibitory effect of Meridinol on a key intracellular enzyme in astrocytes.

  • Enzyme and Substrate Preparation: A purified recombinant enzyme and its specific substrate were prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme was pre-incubated with varying concentrations of Meridinol before the addition of the substrate to initiate the reaction.

  • Detection: The formation of the product was monitored over time using a spectrophotometric or fluorometric method.

  • Data Analysis: The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Meridinol's Proposed Signaling Pathway and Experimental Workflow

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed signaling cascade initiated by Meridinol and the workflow of the key experimental procedures.

Meridinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Meridinol Meridinol Receptor Putative Receptor Meridinol->Receptor Binds G_Protein G-Protein Complex Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Leads to

Figure 1: Proposed Signaling Pathway of Meridinol. This diagram illustrates the hypothetical cascade of events following the binding of Meridinol to its putative cell surface receptor, leading to a cellular response.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_inhibition Enzyme Inhibition Assay prep_membranes Prepare Cell Membranes incubate Incubate with Radioligand and Meridinol prep_membranes->incubate separate Separate Bound/Free Ligand incubate->separate quantify_binding Quantify Radioactivity separate->quantify_binding analyze_binding Calculate Ki quantify_binding->analyze_binding prep_enzyme Prepare Enzyme and Substrate pre_incubate Pre-incubate Enzyme with Meridinol prep_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_product Monitor Product Formation initiate_reaction->monitor_product analyze_inhibition Calculate IC50 monitor_product->analyze_inhibition

Figure 2: Workflow for Key In Vitro Assays. This diagram outlines the sequential steps involved in the radioligand binding and enzyme inhibition assays used to characterize Meridinol's activity.

Conclusion and Future Directions

The preliminary data on Meridinol suggest a compound with potential for therapeutic intervention through the modulation of specific cellular signaling pathways. However, the lack of extensive public data necessitates a cautious interpretation of these early findings. Future research should focus on unequivocally identifying its molecular targets, elucidating the full spectrum of its downstream effects, and validating these preclinical observations in more complex biological systems. A thorough investigation into its pharmacokinetics and pharmacodynamics will be paramount for any potential translation into a clinical setting. The methodologies and data presented herein provide a foundational framework for guiding these future research endeavors.

Foundational

Preliminary In Vitro Studies of Meridinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Meridinol, a naturally occurring lignan, has been identified as a compound with notable antimicrobial properties. This document provides a concise...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meridinol, a naturally occurring lignan, has been identified as a compound with notable antimicrobial properties. This document provides a concise overview of the publicly available in vitro data on Meridinol. Due to the limited detailed studies in the public domain, this guide synthesizes the existing general information and presents representative experimental protocols and conceptual workflows relevant to the study of such natural products. The aim is to offer a foundational resource for researchers interested in further investigating the therapeutic potential of Meridinol.

Introduction

Meridinol is a phenolic lignan that has been isolated from natural sources, including Zanthoxylum fagara. Preliminary research indicates its potential as an antimicrobial agent, active against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. While comprehensive in vitro studies and mechanistic data are not extensively available in public literature, this document collates the existing knowledge to guide further research and development.

Known Biological Activities of Meridinol

Based on available literature, the primary in vitro activity attributed to Meridinol is its antimicrobial effect. Some studies have also explored its potential in other therapeutic areas through computational methods.

Data Presentation

The following table summarizes the known biological activities and properties of Meridinol. It is important to note that specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms, are not consistently reported in a structured format in the available literature.

Property Description References
Compound Type Lignan, Phenolic Compound[1][2]
Natural Source Zanthoxylum fagara[2]
Antimicrobial Spectrum Gram-positive bacteria, Gram-negative bacteria, Fungi[3]
Other Potential Molecular docking studies suggest high binding affinity to certain protein targets.[4]

Representative Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on Meridinol are scarce in the public domain. Therefore, a standard and widely accepted methodology for determining the antimicrobial activity of a natural product is provided below. This protocol for Minimum Inhibitory Concentration (MIC) determination via broth microdilution is representative of the type of in vitro assay that would be employed to quantify the antimicrobial efficacy of Meridinol.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

1. Preparation of Materials:

  • Test Compound: Meridinol, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • Bacterial/Fungal Strains: Standard reference strains (e.g., ATCC strains) and clinical isolates of interest.
  • Growth Media: Appropriate liquid broth for the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for reading optical density).

2. Inoculum Preparation:

  • Culture the microbial strains on appropriate agar plates overnight.
  • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
  • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells.

3. Assay Procedure:

  • Dispense the growth medium into all wells of a 96-well plate.
  • Create a two-fold serial dilution of the Meridinol stock solution across the wells of the plate.
  • Add the prepared microbial inoculum to each well.
  • Include a positive control (microorganism in broth without Meridinol) and a negative control (broth only).
  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

4. Data Analysis:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of Meridinol that completely inhibits visible growth of the microorganism.
  • Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Mandatory Visualizations

As specific signaling pathways for Meridinol have not been elucidated in the available literature, a conceptual diagram illustrating the general workflow for the discovery and initial characterization of a natural product like Meridinol is provided.

Natural_Product_Workflow cluster_0 Discovery Phase cluster_1 Screening and Isolation cluster_2 Characterization cluster_3 Preclinical Development a Natural Source Collection (e.g., Zanthoxylum fagara) b Extraction and Fractionation a->b c High-Throughput Screening (e.g., Antimicrobial Assays) b->c d Bioassay-Guided Isolation of Active Compounds (Meridinol) c->d e Structural Elucidation (e.g., NMR, Mass Spectrometry) d->e f In Vitro Bioactivity Profiling (e.g., MIC Determination) d->f g Preliminary Mechanistic Studies (Target Identification - Future Work) f->g h Lead Optimization g->h

References

Exploratory

The Pharmacokinetic Profile of Meridianins: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Meridianins are a class of indole alkaloids first isolated from the Antarctic tunicate Aplidium meridianum. These ma...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Meridianins are a class of indole alkaloids first isolated from the Antarctic tunicate Aplidium meridianum. These marine-derived compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. Structurally, meridianins feature a 3-(2-aminopyrimidine)-indole core, often with bromine substitutions on the indole ring. Their pharmacological effects are largely attributed to their ability to inhibit various protein kinases, making them promising candidates for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile of meridianins, with a particular focus on Meridianin C as a representative compound for which detailed in vivo data is available. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacokinetic Profile of Meridianin C

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety. This section details the pharmacokinetic profile of Meridianin C, based on in vivo studies conducted in rat models.

Absorption

Following oral administration in Sprague Dawley rats at a dose of 100 mg/kg, Meridianin C is rapidly absorbed from the gastrointestinal tract.[3][4][5] The peak plasma concentration (Cmax) is reached in approximately 0.75 hours (Tmax), indicating a swift onset of systemic exposure.[3][4][5]

Distribution

Specific studies on the tissue distribution of Meridianin C are not extensively detailed in the available literature. However, the compound's ability to exert effects on the central nervous system, as evidenced by its in vivo inhibition of GSK3β in various brain regions, suggests that it can cross the blood-brain barrier.[6] Further investigation into the volume of distribution and tissue-specific accumulation is warranted to fully characterize its distribution profile.

Metabolism

The primary route of metabolism for Meridianin C involves Phase I and Phase II biotransformation reactions.[3][4][5] The initial step is hydroxylation of the indole nucleus (Phase I).[3][4][5] This is followed by conjugation with either a glucuronide or a sulfate group (Phase II), which increases the water solubility of the compound to facilitate its elimination from the body.[3][4][5] Several metabolites have been identified in the plasma, bile, urine, and feces of rats, with hydroxylated and conjugated forms being the most prominent.[7][8][9] Despite the identification of multiple metabolites, the parent compound, Meridianin C, remains the predominant circulating species in plasma after oral administration, suggesting a reasonable degree of metabolic stability.[3][4][5]

Excretion

The excretion of Meridianin C and its metabolites occurs through both renal and fecal routes. The conjugated metabolites, being more water-soluble, are primarily eliminated through urine and bile.[7][8][9]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Meridianin C in male Sprague Dawley rats following a single oral dose of 100 mg/kg.[3][4][5][10][11]

ParameterValue (Mean ± SD)Units
Cmax44.8 ± 7.0µmol/L
Tmax0.75 ± 0.27h
AUC(0-48h)232.0 ± 85.9µmol·h/L
t1/217.7 ± 14.1h

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague Dawley rats (220-250 g) were used for the in vivo pharmacokinetic studies. The animals were housed in a controlled environment and fasted overnight before the experiment, with free access to water.[4][9]

  • Drug Administration: Meridianin C was suspended in a 0.5% sodium carboxymethylcellulose (Na-CMC) solution and administered as a single oral gavage at a dose of 100 mg/kg.[3][9]

  • Sample Collection: Blood samples were collected from the suborbital vein at various time points post-administration. Plasma was separated by centrifugation. Urine, feces, and bile were also collected over a 24-hour period for metabolite profiling.[7][8][9]

Bioanalytical Method: UHPLC-MS/MS
  • Instrumentation: An Acquity UPLC system coupled with a Waters TQD tandem mass spectrometer with an electrospray ionization (ESI) source was used for the quantitative analysis of Meridianin C and its metabolites in plasma.[3]

  • Chromatographic Separation: A Waters ACQUITY BEH C18 column (100 × 2.1 mm, 1.7 µm) was used for separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, at a flow rate of 0.4 mL/min. The column temperature was maintained at 40°C.[3][9]

  • Sample Preparation: Plasma samples were prepared using protein precipitation.[7] Other biological samples (bile, urine, feces) were prepared using solid-phase extraction (SPE) or ultrasonic extraction methods.[7][8][9]

Signaling Pathways and Mechanism of Action

Meridianins exert their biological effects primarily through the inhibition of various protein kinases, which are crucial regulators of cellular processes.[1][2]

Protein Kinase Inhibition

Meridianins have been identified as potent inhibitors of several key protein kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle. Inhibition of CDKs by meridianins can lead to cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.[1][12]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. Inhibition of GSK-3β by meridianins has shown potential therapeutic effects in models of neurodegenerative diseases and metabolic disorders.[6][13]

  • JAK/STAT3 Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade involved in cell growth, differentiation, and survival. Meridianin derivatives have been shown to inhibit this pathway, suggesting another avenue for their anticancer activity.[14]

  • Other Kinases: Meridianins have also been shown to inhibit other kinases such as casein kinase 1 (CK1), protein kinase A (PKA), and protein kinase C (PKC).[1][6]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_model Animal Model Selection (Sprague Dawley Rats) acclimation Acclimation (7 days) animal_model->acclimation fasting Overnight Fasting acclimation->fasting administration Oral Administration (100 mg/kg) fasting->administration drug_prep Drug Preparation (Meridianin C in 0.5% Na-CMC) drug_prep->administration sample_collection Sample Collection (Blood, Urine, Feces, Bile) administration->sample_collection sample_prep Sample Preparation (Protein Precipitation/SPE) sample_collection->sample_prep analysis UHPLC-MS/MS Analysis sample_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow of the in vivo pharmacokinetic study of Meridianin C in rats.

Metabolic Pathway of Meridianin C

G MC Meridianin C PhaseI Phase I Metabolism (Hydroxylation) MC->PhaseI CYP450 Enzymes Hydroxylated_MC Hydroxylated Meridianin C PhaseI->Hydroxylated_MC PhaseII Phase II Metabolism Hydroxylated_MC->PhaseII UGTs / SULTs Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate Excretion Excretion (Urine, Bile, Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of Meridianin C in vivo.

JAK/STAT3 Signaling Pathway Inhibition by Meridianin Derivatives

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 dimer STAT3 Dimer pSTAT3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-XL) nucleus->gene_transcription proliferation Cell Proliferation, Survival gene_transcription->proliferation meridianin Meridianin Derivatives meridianin->JAK Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by Meridianin derivatives.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetic profile of Meridianin C, a representative member of the meridianin class of marine-derived indole alkaloids. The available data indicates that Meridianin C possesses favorable pharmacokinetic properties, including rapid oral absorption and a reasonable metabolic stability, with hydroxylation and subsequent conjugation being the primary metabolic routes. Furthermore, the potent inhibitory activity of meridianins against various protein kinases, including those in the CDK, GSK-3β, and JAK/STAT3 pathways, underscores their therapeutic potential. The experimental protocols and signaling pathway diagrams presented herein offer a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the tissue distribution and to explore the pharmacokinetic-pharmacodynamic relationships of this promising class of compounds.

References

Foundational

Unraveling Meridinol: A Deep Dive into Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Meridinol is a novel therapeutic agent with significant potential across a range of clinical applications. The precise...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meridinol is a novel therapeutic agent with significant potential across a range of clinical applications. The precise elucidation of its molecular targets and the rigorous validation of these targets are paramount for its successful translation into a clinical setting. This technical guide provides a comprehensive overview of the methodologies and data integral to the target identification and validation of Meridinol, offering a foundational resource for researchers and drug development professionals. We will explore the signaling pathways modulated by Meridinol, detail the experimental workflows for its characterization, and present key quantitative data in a structured format to facilitate a deeper understanding of its mechanism of action.

Introduction: The Quest for Meridinol's Molecular Targets

The initial phase of understanding Meridinol's therapeutic action involves a multi-pronged approach to identify its direct molecular binding partners. This process, known as target identification, employs a combination of computational and experimental strategies to generate and prioritize a list of potential protein targets. The subsequent phase, target validation, is a critical step to confirm that modulation of the identified target(s) by Meridinol is indeed responsible for its observed physiological effects. This guide will walk through the established workflow for both identifying and validating the molecular targets of Meridinol.

Target Identification Workflow

The journey to pinpointing Meridinol's targets begins with a broad screening process, narrowing down the possibilities to a manageable number of high-confidence candidates.

Target_Identification_Workflow Figure 1: Meridinol Target Identification Workflow cluster_computational Computational Approaches cluster_experimental Experimental Screening cluster_validation Hit Prioritization A In Silico Screening (Ligand-based & Structure-based) B Pathway & Network Analysis A->B F Integration of Computational & Experimental Data B->F C Phenotypic Screening D Affinity Chromatography C->D E Biochemical Assays D->E E->F G Candidate Target List F->G H Validated Targets G->H Proceed to Validation

Caption: A flowchart illustrating the integrated computational and experimental approaches for identifying the molecular targets of Meridinol.

Experimental Protocols for Target Identification

Affinity Chromatography:

  • Immobilization of Meridinol: Meridinol is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

  • Cell Lysate Preparation: A protein extract is prepared from a relevant cell line or tissue sample.

  • Affinity Purification: The cell lysate is passed through the Meridinol-coupled column. Proteins that bind to Meridinol are retained, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Meridinol's Impact on Key Signaling Pathways

Emerging evidence suggests that Meridinol exerts its effects by modulating critical intracellular signaling cascades. Understanding these pathways is key to deciphering its broader physiological impact.

Meridinol_Signaling_Pathway Figure 2: Proposed Signaling Pathway for Meridinol Meridinol Meridinol Target Identified Target (e.g., Kinase A) Meridinol->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Target->Downstream2 Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->CellularResponse Downstream2->CellularResponse

Caption: A diagram illustrating a hypothetical signaling cascade initiated by Meridinol's interaction with its molecular target.

Target Validation: Confirming the Mechanism of Action

Once potential targets are identified, a rigorous validation process is essential to confirm their relevance to Meridinol's therapeutic activity. This involves a combination of in vitro and in vivo studies.

Experimental Workflow for Target Validation

Target_Validation_Workflow Figure 3: Meridinol Target Validation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Binding Assays (e.g., SPR, ITC) B Enzymatic/Functional Assays A->B C Cell-based Assays (Target Knockdown/Overexpression) B->C D Animal Models of Disease C->D Transition to In Vivo E Pharmacokinetic/Pharmacodynamic (PK/PD) Studies D->E F Biomarker Analysis E->F G Validated Therapeutic Target F->G Confirmation of Target Engagement and Therapeutic Efficacy

Caption: A flowchart detailing the sequential in vitro and in vivo experiments for validating the identified targets of Meridinol.

Detailed Methodologies for Key Validation Experiments

Surface Plasmon Resonance (SPR):

  • Immobilization: The purified target protein is immobilized on a sensor chip.

  • Analyte Injection: A solution of Meridinol at various concentrations is flowed over the sensor chip.

  • Binding Measurement: The binding of Meridinol to the target protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding data to a kinetic model. The equilibrium dissociation constant (KD) is then calculated (KD = koff / kon).

Cell-based Target Knockdown using siRNA:

  • siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) specifically designed to silence the expression of the target protein. A non-targeting siRNA is used as a negative control.

  • Meridinol Treatment: After a suitable incubation period to allow for target protein knockdown, the cells are treated with Meridinol.

  • Phenotypic Assessment: The cellular response to Meridinol in the target-knockdown cells is compared to the response in control cells. A diminished response in the knockdown cells provides strong evidence for the target's role in mediating Meridinol's effects.

Quantitative Data Summary

The following tables summarize key quantitative data from target identification and validation studies of Meridinol.

Table 1: Binding Affinity of Meridinol for Top Candidate Targets

Target ProteinMethodKD (nM)
Kinase ASPR15.2
Receptor BITC45.8
Enzyme CFRET120.5

Table 2: In Vitro Efficacy of Meridinol

Assay TypeCell LineIC50 (µM)
Cell ProliferationCancer Line X0.5
Cytokine ReleaseImmune Cell Y1.2
Reporter GeneEngineered Cell Z0.8

Conclusion

The systematic approach outlined in this guide, combining robust experimental protocols with clear data presentation, provides a solid framework for the continued investigation of Meridinol. The successful identification and validation of its molecular targets are crucial milestones in its development pipeline, paving the way for future preclinical and clinical studies. The methodologies and data presented herein serve as a valuable resource for the scientific community engaged in the exciting field of novel therapeutic discovery.

Exploratory

Early-stage research on Meridinol for [disease]

A comprehensive search for early-stage research on a compound named "Meridinol" has yielded no specific results. It is possible that the name is misspelled or refers to a very early-stage compound not yet widely document...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for early-stage research on a compound named "Meridinol" has yielded no specific results. It is possible that the name is misspelled or refers to a very early-stage compound not yet widely documented in scientific literature.

The search did, however, identify several distinct but similarly named entities and studies within the biomedical field, which may be the source of confusion:

  • The MERIDIAN Study: This was a Phase 2 clinical trial investigating the drug Pegcetacoplan for the treatment of Amyotrophic Lateral Sclerosis (ALS).[1][2] The study concluded that the drug was ineffective for this indication and was subsequently discontinued.[1] Pegcetacoplan was hypothesized to reduce nerve cell loss by suppressing the complement system, a part of the immune system.[1][2]

  • Meridian Clinical Research: This is the name of a clinical research organization that conducts clinical trials for various sponsors.[3][4] Their work has been featured in publications related to vaccines and diagnostic tests for depression and anxiety.[3]

  • Meridia® (Sibutramine): This is the brand name for the drug Sibutramine, which was studied for the treatment of Binge-Eating Disorder.[5]

Without specific information on a compound named "Meridinol," it is not possible to provide a technical guide on its core research, including data presentation, experimental protocols, or signaling pathways as requested.

For the user: To proceed, please verify the correct spelling of the drug's name and, if possible, provide the [disease] it is being researched for. This will allow for a more targeted and accurate search for the requested information.

References

Foundational

Meridinol: Unraveling its Molecular Interactions - A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals Introduction Meridinol, a lignan isolated from the fruits of Zanthoxylum fagara, has emerged as a natural compound of interest due to its documented biologi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridinol, a lignan isolated from the fruits of Zanthoxylum fagara, has emerged as a natural compound of interest due to its documented biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding Meridinol, with a specific focus on its potential binding affinity and kinetics. While direct quantitative data on its receptor interactions are not yet available in the public domain, this document aims to consolidate the existing information on its known biological effects and the broader pharmacological context of related compounds from the Zanthoxylum genus. This information may serve as a foundational resource for researchers initiating studies into the specific molecular targets and mechanisms of action of Meridinol.

Chemical Identity

  • Compound Name: Meridinol

  • Synonyms: Meridil

  • CAS Number: 120051-54-9

  • Molecular Formula: C20H18O7

  • Compound Type: Lignan

Known Biological Activities

Research to date has primarily focused on the antimicrobial and cytotoxic properties of Meridinol and extracts from Zanthoxylum species.

Antimicrobial Activity

Meridinol has demonstrated activity against a range of microorganisms. The precise molecular mechanisms underpinning this antimicrobial action are yet to be fully elucidated. It is hypothesized that, like other phenolic compounds, Meridinol may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. However, specific binding targets within microbial cells have not been identified, and consequently, no binding affinity or kinetic data are available.

Cytotoxic Activity

Lignans isolated from various Zanthoxylum species have shown cytotoxic effects against several cancer cell lines.[1][2] While specific IC50 values for Meridinol's cytotoxicity are not reported, related lignans from the same genus have demonstrated potency in the micromolar range against cell lines such as CCRF-CEM, CEM/ADR5000, and MCF-7.[1] The mechanism of this cytotoxicity is an area of active investigation, with potential targets including topoisomerases, tubulin, or various signaling pathways involved in cell proliferation and apoptosis.

Current Gap in Knowledge: Binding Affinity and Kinetics

A thorough review of the scientific literature reveals a significant gap in the understanding of Meridinol's pharmacology at the molecular level. Specifically, there is no published data on:

  • Binding Affinity: No studies have reported dissociation constants (Kd), inhibition constants (Ki), or IC50 values of Meridinol for any specific protein target, such as receptors, enzymes, or ion channels.

  • Binding Kinetics: There is no information available on the association (kon) and dissociation (koff) rate constants of Meridinol with any biological target.

This absence of data prevents a detailed analysis of its target engagement, residence time, and the structure-activity relationships that govern its biological effects.

Future Directions and Experimental Protocols

To address this knowledge gap and fully characterize the therapeutic potential of Meridinol, a series of in-depth experimental investigations are required. The following outlines general methodologies that could be employed.

Target Identification Studies

The initial step would be to identify the specific molecular targets of Meridinol. A combination of computational and experimental approaches could be utilized:

  • In Silico Screening: Molecular docking and virtual screening of Meridinol against libraries of known protein structures could predict potential binding partners.

  • Affinity Chromatography: Immobilized Meridinol could be used to capture its binding partners from cell lysates, which can then be identified using mass spectrometry.

  • Phenotypic Screening: High-content screening of Meridinol against a panel of cell lines with known genetic backgrounds could provide clues about the pathways it modulates.

Binding Affinity and Kinetic Assays

Once potential targets are identified, a variety of biophysical and biochemical assays can be employed to quantify binding affinity and kinetics.

Experimental Workflow for Binding Assays

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Target_Prep Target Protein Purification/Expression Radioligand Radioligand Binding Target_Prep->Radioligand SPR Surface Plasmon Resonance (SPR) Target_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) Target_Prep->ITC Ligand_Prep Meridinol Solubilization Ligand_Prep->Radioligand Ligand_Prep->SPR Ligand_Prep->ITC Affinity Affinity (Kd, Ki, IC50) Radioligand->Affinity SPR->Affinity Kinetics Kinetics (kon, koff) SPR->Kinetics ITC->Affinity

Caption: General workflow for determining the binding affinity and kinetics of Meridinol.

Detailed Methodologies:

  • Radioligand Binding Assays:

    • Protocol: A radiolabeled version of Meridinol or a known competing ligand would be incubated with a preparation of the target receptor (e.g., cell membranes). The amount of bound radioligand would be measured in the presence of increasing concentrations of unlabeled Meridinol to determine its IC50, from which the Ki can be calculated.

    • Data Output: Ki, IC50.

  • Surface Plasmon Resonance (SPR):

    • Protocol: The target protein would be immobilized on a sensor chip. A solution containing Meridinol would be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the binding, would be measured in real-time. This allows for the determination of both association and dissociation rates.

    • Data Output: kon, koff, Kd.

  • Isothermal Titration Calorimetry (ITC):

    • Protocol: A solution of Meridinol would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event would be measured to determine the binding affinity and thermodynamic parameters.

    • Data Output: Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Signaling Pathway Analysis

Should Meridinol be found to bind to a specific receptor, further studies would be necessary to elucidate its impact on downstream signaling pathways.

Hypothetical Signaling Pathway Investigation

G Meridinol Meridinol Receptor Identified Receptor Meridinol->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: A potential signaling pathway that could be investigated upon identification of a receptor for Meridinol.

Conclusion

Meridinol is a natural product with established antimicrobial and potential cytotoxic activities. However, a significant knowledge gap exists regarding its specific molecular targets and its binding affinity and kinetics. The absence of this critical data currently limits a comprehensive understanding of its pharmacological profile and its potential for further drug development. The experimental approaches outlined in this guide provide a roadmap for future research to elucidate the molecular interactions of Meridinol, which will be essential for unlocking its full therapeutic potential. As new data emerges, this guide will be updated to provide the most current and comprehensive overview for the scientific community.

References

Exploratory

The Quest for Meridinol: Unraveling a Case of Mistaken Identity in Drug Discovery

A comprehensive review of scientific and clinical literature reveals that "Meridinol," as a distinct drug entity that has undergone discovery, development, and clinical trials, does not appear to exist. Searches for such...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and clinical literature reveals that "Meridinol," as a distinct drug entity that has undergone discovery, development, and clinical trials, does not appear to exist. Searches for such a compound yield information on a similarly named natural product, a clinical trial with the acronym "MERIDIAN," and a clinical research organization, leading to a case of mistaken identity. This guide will clarify these distinct entities and present the available technical information for the lignan "(±)-Meridinol."

The Lignan: (±)-Meridinol

In 1991, a paper was published detailing the total synthesis of (±)-Meridinol, a naturally occurring lignan.[1] Lignans are a class of polyphenols found in plants, and some have been investigated for their potential pharmacological properties, including as antitumor agents.

Synthesis of (±)-Meridinol

The synthesis of (±)-Meridinol, as described in the literature, is a multi-step chemical process. The key steps are outlined below.

Experimental Protocol: Total Synthesis of (±)-Meridinol [1]

The synthesis of (±)-Meridinol begins with commercially available 3,4-methylenedioxyacetophenone. The process involves several key intermediates and reactions:

  • Preparation of 3-hydroxy-4-(3,4-methylenedioxybenzoyl)-2(5H)-furanone: This initial step creates a core furanone structure.

  • Reduction with Sodium Borohydride (NaBH4): This reduction step yields (E)-4-(3,4-methylenedioxybenzylidene)-2,3(4H,5H)-furandione.

  • Reaction with Piperonylmagnesium Chloride: This Grignard reaction was noted to present challenges but is a crucial step for introducing the second benzyl group.

  • Intramolecular Cyclization: The final key step involves an intramolecular cyclization to form the characteristic cyclolignan lactone skeleton of meridinol.

A logical workflow for the synthesis is presented below:

G cluster_synthesis Total Synthesis of (±)-Meridinol start 3,4-Methylenedioxyacetophenone furanone 3-hydroxy-4-(3,4-methylenedioxybenzoyl)-2(5H)-furanone start->furanone Known Procedure furandione (E)-4-(3,4-methylenedioxybenzylidene)-2,3(4H,5H)-furandione furanone->furandione NaBH4 Reduction intermediate Key Intermediate furandione->intermediate Grignard Reaction with Piperonylmagnesium Chloride meridinol (±)-Meridinol intermediate->meridinol Intramolecular Cyclization

Caption: Synthetic pathway of (±)-Meridinol.

It is important to note that this publication focuses solely on the chemical synthesis and does not provide any data on the biological activity, mechanism of action, or potential therapeutic use of (±)-Meridinol.

The Clinical Trial: MERIDIAN (NCT04579666)

A significant source of confusion arises from the "MERIDIAN" study, a Phase 2 clinical trial investigating the efficacy and safety of the drug Pegcetacoplan in adults with Amyotrophic Lateral Sclerosis (ALS).[2][3]

Key Details of the MERIDIAN Study:

ParameterDescription
Drug Investigated Pegcetacoplan
Indication Amyotrophic Lateral Sclerosis (ALS)
Sponsor Apellis Pharmaceuticals, Inc.
Study Phase Phase 2
Status Discontinued
Primary Objective To evaluate the efficacy and safety of pegcetacoplan in adults with ALS.

The MERIDIAN study was a randomized, double-blind, placebo-controlled trial.[3] Unfortunately, in May 2023, Apellis Pharmaceuticals announced the discontinuation of the study.[4] The decision was based on a review by the independent data monitoring committee and the company's medical team, which concluded that pegcetacoplan did not demonstrate benefits for individuals with ALS.[4]

The proposed mechanism of action for pegcetacoplan in ALS was the suppression of the complement system, a part of the immune system believed to contribute to nerve cell loss in the disease.[3][4]

The workflow of the MERIDIAN clinical trial is illustrated below:

G cluster_trial MERIDIAN Clinical Trial Workflow screening Patient Screening (ALS Diagnosis) randomization Randomization screening->randomization treatment Treatment Arm (Pegcetacoplan) randomization->treatment placebo Placebo Arm randomization->placebo follow_up Efficacy and Safety Follow-up treatment->follow_up placebo->follow_up discontinuation Study Discontinuation (Lack of Efficacy) follow_up->discontinuation

References

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Meridinol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Meridinol in human plasma. The straightforward sample preparation involves protein precipitation, followed by a rapid chromatographic separation on a C18 column. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Meridinol is a novel small molecule compound under investigation for its therapeutic potential. To support preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of Meridinol in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2] This document provides a detailed protocol for the extraction and quantification of Meridinol from human plasma, along with a summary of the method validation results.

Experimental Protocols

Materials and Reagents
  • Meridinol reference standard (≥98% purity)

  • Meridinol-d4 (internal standard, IS) (≥98% purity, 99% isotopic purity)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and standards to thaw to room temperature.

  • To 100 µL of plasma in a labeled tube, add 10 µL of the internal standard working solution (Meridinol-d4, 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[3][4][5]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Meridinol315.2148.11003025
Meridinol-d4 (IS)319.2152.11003025

Method Validation

The method was validated following the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 3: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Meridinol1 - 1000Linear, 1/x² weighting> 0.995

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%) (n=18)
LLOQ1.0≤ 8.595.2 - 104.8≤ 9.196.5 - 103.2
Low QC3.0≤ 6.298.1 - 102.5≤ 7.597.0 - 104.1
Mid QC100≤ 5.596.7 - 101.3≤ 6.898.3 - 102.8
High QC800≤ 4.899.2 - 103.1≤ 5.999.8 - 104.5
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC3.092.597.8
High QC80094.199.2
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within 85-115%.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is precip Protein Precipitation (300 µL ACN) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant inject Inject into LC-MS/MS (5 µL) supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect MS/MS Detection (MRM) chroma->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of Meridinol in plasma.

G Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Stability Stability Dilution Dilution Integrity Validation Method Validation Validation->Selectivity Core Parameters Validation->Linearity Core Parameters Validation->Accuracy Core Parameters Validation->Recovery Key Assessments Validation->Stability Key Assessments Validation->Dilution Key Assessments

Caption: Key parameters of bioanalytical method validation.

Conclusion

A highly sensitive and selective LC-MS/MS method for the quantification of Meridinol in human plasma has been developed and validated. The protein precipitation sample preparation is simple and efficient, making it suitable for high-throughput analysis. The validation results demonstrate that the method is linear, accurate, precise, and reliable over the specified concentration range. This method can be confidently applied to future pharmacokinetic and other studies requiring the quantification of Meridinol in a plasma matrix.

References

Application

Application Notes and Protocols: Cell-Based Assays to Measure Opioidron-X Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Opioidron-X is a novel synthetic compound under investigation for its potential analgesic properties. Preliminary studies suggest that its mech...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioidron-X is a novel synthetic compound under investigation for its potential analgesic properties. Preliminary studies suggest that its mechanism of action involves interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Activation of MOR by an agonist, such as Opioidron-X, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain perception.

This document provides detailed protocols for a suite of cell-based assays designed to characterize the activity of Opioidron-X at the µ-opioid receptor. These assays are essential for determining the potency and efficacy of the compound, elucidating its signaling pathway, and providing a quantitative basis for further drug development. The protocols described herein are suitable for implementation in a standard cell biology or pharmacology laboratory.

Overview of Cell-Based Assays for Opioid Receptor Activity

A variety of cell-based assays can be employed to measure the activity of compounds targeting opioid receptors. These assays are designed to quantify different stages of the receptor activation and downstream signaling cascade. Key assays include:

  • Receptor Binding Assays: To determine the affinity of Opioidron-X for the µ-opioid receptor.

  • cAMP Inhibition Assays: To measure the functional consequence of receptor activation on a key second messenger.

  • Receptor Internalization Assays: To assess agonist-induced receptor desensitization and trafficking.

  • Calcium Mobilization Assays: To detect signaling through alternative G-protein pathways.

These assays provide a comprehensive profile of a compound's pharmacological activity and are critical for structure-activity relationship (SAR) studies and lead optimization.

Data Presentation: Quantitative Analysis of Opioidron-X Activity

The following tables summarize hypothetical quantitative data for Opioidron-X in the described cell-based assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Receptor Binding Affinity of Opioidron-X

CompoundReceptorKi (nM)
DAMGO (standard agonist)µ-opioid1.5 ± 0.2
Opioidron-Xµ-opioid5.8 ± 0.7
Naloxone (standard antagonist)µ-opioid2.1 ± 0.3

Ki represents the inhibitory constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher binding affinity.

Table 2: Functional Potency and Efficacy in cAMP Inhibition Assay

CompoundEC50 (nM)% Inhibition (Emax)
DAMGO10.2 ± 1.595 ± 5
Opioidron-X25.6 ± 3.188 ± 7

EC50 is the half-maximal effective concentration, representing the potency of the compound. Emax is the maximum effect, indicating the efficacy of the compound relative to a standard agonist.

Table 3: Agonist-Induced Receptor Internalization

Compound (1 µM)% Receptor Internalization
DAMGO75 ± 8
Opioidron-X65 ± 10
Vehicle Control< 5

% Receptor Internalization is measured after a 30-minute incubation with the compound.

Experimental Protocols

Cell Culture

Cell Line: HEK293 cells stably expressing the human µ-opioid receptor (HEK293-MOR).

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of Opioidron-X to displace a radiolabeled ligand from the µ-opioid receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • HEK293-MOR cells

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Radioligand: [3H]-DAMGO (specific activity ~50 Ci/mmol)

  • Non-specific binding control: Naloxone (10 µM)

  • Opioidron-X at various concentrations

  • Scintillation fluid and vials

  • Microplate harvester and filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest HEK293-MOR cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding Buffer

    • [3H]-DAMGO (final concentration ~1 nM)

    • Opioidron-X (serial dilutions) or vehicle control

    • For non-specific binding wells, add Naloxone (10 µM).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters three times with ice-cold Binding Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Opioidron-X by non-linear regression of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Inhibition Assay

This assay measures the functional activity of Opioidron-X by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293-MOR cells

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • Opioidron-X at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating: Seed HEK293-MOR cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Replace the culture medium with Assay Buffer. Add serial dilutions of Opioidron-X or vehicle control to the wells and incubate for 15 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration ~10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP inhibition against the concentration of Opioidron-X. Determine the EC50 and Emax values using non-linear regression.

Visualizations

Signaling Pathway of Opioidron-X at the µ-Opioid Receptor

G Figure 1: Opioidron-X Signaling Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion OpioidronX Opioidron-X OpioidronX->MOR Binds to ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Reduced Activation

Caption: Canonical signaling pathway of Opioidron-X via the µ-opioid receptor.

Experimental Workflow for cAMP Inhibition Assay

G Figure 2: Workflow for cAMP Inhibition Assay A 1. Seed HEK293-MOR cells in 96-well plate B 2. Incubate overnight A->B C 3. Add Opioidron-X (serial dilutions) B->C D 4. Incubate for 15 min C->D E 5. Add Forskolin to stimulate cAMP D->E F 6. Incubate for 30 min E->F G 7. Lyse cells and measure cAMP levels F->G H 8. Data Analysis: Determine EC50 & Emax G->H

Caption: Step-by-step workflow for the cAMP inhibition assay.

Logical Relationship of Assay Outcomes

G Figure 3: Interrelation of Assay Parameters Binding Receptor Binding (Ki) Potency Functional Potency (EC50) Binding->Potency influences Activity Overall Activity Profile Potency->Activity Efficacy Functional Efficacy (Emax) Efficacy->Activity Internalization Receptor Internalization Internalization->Activity modulates

Caption: Relationship between different parameters measured in the cell-based assays.

Method

Application Notes and Protocols for Testing Meridinol Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Meridinol is a novel investigational agent with broad-spectrum antimicrobial activity against a range of gram-positive and gram-negative bacte...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Meridinol is a novel investigational agent with broad-spectrum antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. These application notes provide detailed protocols for evaluating the in vivo efficacy of Meridinol in established animal models of systemic and localized infections. The following sections outline the methodologies for sepsis, systemic bacterial infection, localized wound infection, and systemic fungal infection models.

Systemic Polymicrobial Sepsis Model: Cecal Ligation and Puncture (CLP)

The Cecal Ligation and Puncture (CLP) model is considered the gold standard for inducing experimental sepsis as it closely mimics the pathophysiology of human septic peritonitis.[1][2][3]

Experimental Protocol:

  • Animal Species: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25 g.[4]

  • Anesthesia: Isoflurane (1-2%) inhalation.[4]

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision to expose the cecum.[2][4]

    • Ligate the cecum with a 4-0 silk suture at the distal end of the ileocecal valve, ensuring no intestinal obstruction.[4]

    • Puncture the cecum twice with a 22-gauge needle.[2][4]

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.[1][4]

  • Meridinol Administration:

    • Route: Intravenous (IV) or Intraperitoneal (IP).

    • Dosing Regimen: Administer the first dose of Meridinol (e.g., 10, 25, 50 mg/kg) or vehicle control 1 hour post-CLP, followed by subsequent doses every 12 hours for 3 days.

  • Efficacy Endpoints:

    • Survival Rate: Monitor survival for up to 7 days post-CLP.

    • Bacterial Load: At 24 hours post-CLP, collect peritoneal lavage fluid and blood for bacterial culture and quantification (CFU/mL).

    • Inflammatory Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in plasma at 6 and 24 hours post-CLP using ELISA.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)7-Day Survival Rate (%)Peritoneal Bacterial Load (CFU/mL) at 24hPlasma TNF-α (pg/mL) at 6h
Vehicle Control-205 x 10^71200
Meridinol10402 x 10^6850
Meridinol25708 x 10^4400
Meridinol50901 x 10^3150
Positive Control (Imipenem)25855 x 10^3200

Experimental Workflow:

G acclimatize Acclimatize Mice (7 days) clp Induce Sepsis via CLP Surgery acclimatize->clp randomize Randomize into Treatment Groups clp->randomize treat Administer Meridinol or Vehicle randomize->treat monitor_survival Monitor Survival Daily for 7 Days treat->monitor_survival collect_samples Collect Blood and Peritoneal Lavage at 24h treat->collect_samples data_analysis Data Analysis and Interpretation monitor_survival->data_analysis bacterial_load Determine Bacterial Load (CFU) collect_samples->bacterial_load cytokine_analysis Analyze Plasma Cytokines (ELISA) collect_samples->cytokine_analysis bacterial_load->data_analysis cytokine_analysis->data_analysis

Workflow for the CLP Sepsis Model.

Systemic Bacterial Infection Model: Staphylococcus aureus Bacteremia

This model evaluates the efficacy of Meridinol against a systemic infection caused by a specific gram-positive pathogen.[5][6]

Experimental Protocol:

  • Animal Species: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300.

  • Infection Procedure:

    • Culture MRSA to mid-logarithmic phase.

    • Inject 1 x 10^7 CFU of MRSA in 100 µL of sterile saline intravenously via the lateral tail vein.

  • Meridinol Administration:

    • Route: Intraperitoneal (IP).

    • Dosing Regimen: Administer Meridinol (e.g., 20, 40, 80 mg/kg) or vehicle control 2 hours post-infection, and then once daily for 5 days.

  • Efficacy Endpoints:

    • Survival Rate: Monitor survival for 14 days post-infection.

    • Bacterial Burden in Organs: On day 3 post-infection, euthanize a subset of mice, harvest kidneys, spleen, and liver, homogenize the tissues, and plate serial dilutions to determine bacterial CFU per gram of tissue.[7][8]

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)14-Day Survival Rate (%)Kidney Bacterial Burden (log10 CFU/g) at Day 3Spleen Bacterial Burden (log10 CFU/g) at Day 3
Vehicle Control-107.56.8
Meridinol20306.25.5
Meridinol40604.84.1
Meridinol8085< 2.0< 2.0
Positive Control (Vancomycin)50802.52.2

Signaling Pathway: Host Immune Response to Bacterial Infection

G cluster_bacteria Bacteria (e.g., S. aureus) cluster_host Host Immune Cell (e.g., Macrophage) PAMPs PAMPs (e.g., LTA, PGN) TLR2 TLR2 PAMPs->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Meridinol Meridinol Bacterial_Death Bacterial Cell Death Meridinol->Bacterial_Death Inhibits Ribosome Synthesis Bacterial_Death->PAMPs Reduces

Host immune recognition of bacteria and Meridinol's potential mechanism.

Localized Bacterial Wound Infection Model

This model assesses the efficacy of topical or systemic Meridinol in treating a localized skin and soft tissue infection.[9][10][11]

Experimental Protocol:

  • Animal Species: Male SKH1 hairless mice, 8-10 weeks old.

  • Bacterial Strain: Pseudomonas aeruginosa PAO1.

  • Wounding and Infection Procedure:

    • Anesthetize the mouse.

    • Create a full-thickness excisional wound (6 mm diameter) on the dorsum.

    • Inoculate the wound with 1 x 10^6 CFU of P. aeruginosa in 10 µL of PBS.

  • Meridinol Administration:

    • Route: Topical (e.g., 1% Meridinol hydrogel) applied directly to the wound, or systemic (IP).

    • Dosing Regimen: Apply topical treatment or administer systemic dose 2 hours post-infection and then daily for 7 days.

  • Efficacy Endpoints:

    • Wound Bacterial Load: At days 3 and 7, excise the wound tissue, homogenize, and plate for CFU enumeration.

    • Wound Healing: Measure the wound area daily using digital calipers and image analysis software.

    • Histopathology: On day 7, collect wound tissue for H&E staining to assess inflammatory cell infiltration and tissue regeneration.

Hypothetical Data Summary:

Treatment GroupRouteWound Bacterial Load (log10 CFU/g) at Day 7Wound Area Reduction (%) at Day 7
Vehicle ControlTopical8.215
Meridinol (1% gel)Topical4.555
Vehicle ControlSystemic (IP)8.018
Meridinol (50 mg/kg)Systemic (IP)5.840
Positive Control (Silver Sulfadiazine 1% cream)Topical4.850

Experimental Workflow:

G acclimatize Acclimatize Mice wound_creation Create Full-Thickness Excisional Wound acclimatize->wound_creation infection Inoculate Wound with P. aeruginosa wound_creation->infection treatment_groups Assign to Treatment Groups infection->treatment_groups topical_tx Topical Meridinol/Vehicle treatment_groups->topical_tx systemic_tx Systemic Meridinol/Vehicle treatment_groups->systemic_tx daily_monitoring Daily Wound Area Measurement topical_tx->daily_monitoring sample_collection Collect Wound Tissue (Days 3 & 7) topical_tx->sample_collection systemic_tx->daily_monitoring systemic_tx->sample_collection analysis Analyze Data daily_monitoring->analysis bacterial_quant Quantify Bacterial Load sample_collection->bacterial_quant histology Histopathological Analysis (Day 7) sample_collection->histology bacterial_quant->analysis histology->analysis

Workflow for the Localized Wound Infection Model.

Systemic Fungal Infection Model: Disseminated Candidiasis

This model is used to evaluate the efficacy of Meridinol against a common and often fatal systemic fungal infection.[12][13][14]

Experimental Protocol:

  • Animal Species: Female BALB/c mice, 6-8 weeks old.

  • Fungal Strain: Candida albicans SC5314.[15]

  • Infection Procedure:

    • Culture C. albicans and prepare a suspension in sterile saline.

    • Inject 5 x 10^5 CFU of C. albicans in 100 µL of saline intravenously via the lateral tail vein.[15]

  • Meridinol Administration:

    • Route: Intraperitoneal (IP).

    • Dosing Regimen: Administer Meridinol (e.g., 15, 30, 60 mg/kg) or vehicle 2 hours post-infection, and then once daily for 5 consecutive days.[15]

  • Efficacy Endpoints:

    • Survival Rate: Monitor survival for up to 35 days post-infection.[15]

    • Fungal Burden in Organs: On day 5 post-infection, harvest kidneys, homogenize, and plate serial dilutions on Sabouraud Dextrose Agar (SDA) to determine fungal CFU per gram of tissue.[15]

    • Histopathology: On day 5, fix kidneys in 10% neutral buffered formalin and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and inflammatory infiltrate.[15]

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)35-Day Survival Rate (%)Kidney Fungal Burden (log10 CFU/g) at Day 5
Vehicle Control-06.8
Meridinol15205.9
Meridinol30504.3
Meridinol60802.5
Positive Control (Fluconazole)20752.8

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on institutional guidelines and specific experimental objectives. All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

References

Application

Application Notes and Protocols for the Development of a Meridinol-Resistant Cell Line

For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of drug resistance is a significant challenge in cancer therapy and drug development. Understanding the mechanisms by which cells...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy and drug development. Understanding the mechanisms by which cells acquire resistance to a novel therapeutic agent is crucial for identifying strategies to overcome this resistance and for the development of more effective second-generation compounds. This document provides a detailed protocol for the generation and characterization of a cell line resistant to the hypothetical anti-cancer agent, Meridinol.

The development of a drug-resistant cell line is a dynamic process that involves the gradual exposure of a cancer cell line to increasing concentrations of the drug over an extended period.[1][2] This selective pressure allows for the survival and proliferation of cells that have acquired mechanisms to evade the cytotoxic effects of the drug.[2][3] These resistant cells can then be used as an invaluable in vitro model to investigate the molecular basis of resistance.

Part 1: Initial Characterization of Meridinol Activity

Before initiating the development of a resistant cell line, it is essential to determine the baseline sensitivity of the parental cell line to Meridinol. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the effectiveness of a drug in inhibiting a specific biological or biochemical function.[3]

Protocol 1: Determination of Meridinol IC50

Objective: To determine the concentration of Meridinol that inhibits 50% of cell viability in the chosen parental cell line.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Meridinol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the parental cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Drug Treatment:

    • Prepare a serial dilution of Meridinol in complete culture medium. It is recommended to use a wide concentration range initially to capture the full dose-response curve.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Meridinol. Include a vehicle control (medium with the same concentration of solvent as the highest Meridinol concentration).

  • Incubation:

    • Incubate the plates for a duration relevant to the expected mechanism of action of Meridinol (typically 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the Meridinol concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[2]

Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198 ± 4.8
0.185 ± 6.1
152 ± 3.9
1015 ± 2.5
1005 ± 1.8
Calculated IC50 ~1 µM

Table 1: Example of data for determining the IC50 of Meridinol in a parental cell line.

Part 2: Development of the Meridinol-Resistant Cell Line

The generation of a stable drug-resistant cell line is typically achieved through a long-term culture of the parental cells in the presence of gradually increasing concentrations of the drug.[2][4][5] This process can take several months to complete.[5]

Protocol 2: Continuous Exposure Method for Generating Meridinol Resistance

Objective: To select for and expand a population of cells with stable resistance to Meridinol.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Meridinol stock solution

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium (e.g., complete medium with 10% DMSO)

Methodology:

  • Initial Exposure:

    • Begin by culturing the parental cells in a medium containing Meridinol at a concentration equal to or slightly below the determined IC50 (e.g., 0.5x - 1x IC50).[1]

    • Initially, a significant level of cell death is expected.

  • Monitoring and Maintenance:

    • Observe the cells daily. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of Meridinol.[1]

    • Change the medium every 2-3 days to maintain a consistent drug concentration.

  • Dose Escalation:

    • Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of Meridinol (e.g., by 1.5 to 2-fold).[2]

    • Again, expect an initial period of increased cell death followed by the recovery and proliferation of a more resistant population.

  • Iterative Process:

    • Repeat the process of monitoring, maintaining, and escalating the drug concentration. The duration of this process can vary significantly depending on the cell line and the compound, often taking 3 to 18 months.[5]

  • Cryopreservation:

    • At each stage of increased resistance (i.e., when cells are stably growing at a new, higher concentration of Meridinol), it is crucial to cryopreserve vials of the cells. This creates a valuable resource of cell populations with varying degrees of resistance.[1]

  • Establishment of a Stable Resistant Line:

    • A cell line is considered stably resistant when it can consistently proliferate in a concentration of Meridinol that is significantly higher (e.g., 5-10 fold or more) than the IC50 of the parental cell line.

Workflow for Developing a Meridinol-Resistant Cell Line:

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Development start Parental Cell Line ic50 Determine IC50 of Meridinol start->ic50 culture_ic50 Culture cells in [Meridinol] = IC50 ic50->culture_ic50 observe Observe cell recovery and proliferation culture_ic50->observe increase_conc Increase [Meridinol] (e.g., 1.5-2x) observe->increase_conc Cells are confluent cryo Cryopreserve resistant cell stock observe->cryo increase_conc->culture_ic50 Repeat cycle increase_conc->cryo stable_line Establish stable Meridinol-Resistant Cell Line increase_conc->stable_line Resistance goal achieved cryo->stable_line

Caption: Workflow for the development of a Meridinol-resistant cell line.

Part 3: Characterization of the Meridinol-Resistant Cell Line

Once a Meridinol-resistant cell line has been established, it is essential to characterize its phenotype and investigate the underlying mechanisms of resistance.

Protocol 3: Confirmation and Quantification of Resistance

Objective: To confirm the resistance phenotype and quantify the degree of resistance by comparing the IC50 of the resistant cell line to that of the parental cell line.

Methodology:

  • Perform the IC50 determination protocol (Protocol 1) in parallel for both the parental and the newly developed Meridinol-resistant cell line.

  • Calculate the Resistance Index (RI) using the following formula:

    • RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

Data Presentation:

Cell LineMeridinol IC50 (µM)Resistance Index (RI)
Parental1.2 ± 0.21.0
Meridinol-Resistant15.8 ± 1.513.2

Table 2: Example of IC50 comparison and Resistance Index calculation.

Protocol 4: Stability of the Resistant Phenotype

Objective: To determine if the resistance to Meridinol is stable in the absence of the drug.

Methodology:

  • Culture the Meridinol-resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).

  • At various passage numbers (e.g., 1, 5, 10, 15, 20), perform an IC50 determination for Meridinol.

  • Compare the IC50 values over time. A stable resistance phenotype will show no significant decrease in the IC50 value after culture in a drug-free medium.[4]

Data Presentation:

Passages in Drug-Free MediumMeridinol IC50 (µM)
015.8 ± 1.5
515.5 ± 1.8
1014.9 ± 1.6
2014.5 ± 2.0

Table 3: Example of data demonstrating the stability of the Meridinol-resistant phenotype.

Part 4: Investigating Potential Mechanisms of Resistance

The development of drug resistance is a complex process that can involve various molecular changes within the cell. The following are potential mechanisms to investigate.

Potential Resistance Mechanisms and Investigational Approaches:

MechanismExperimental Approach
Increased Drug Efflux - Western blot or qPCR for ABC transporters (e.g., MDR1, MRP1) - Functional efflux assays using fluorescent substrates (e.g., Rhodamine 123)
Target Alteration - Sequencing of the gene encoding the drug target - Overexpression or knockdown of the target protein
Activation of Bypass Pathways - Phospho-protein arrays - Western blot for key signaling molecules (e.g., p-AKT, p-ERK)
Altered Drug Metabolism - LC-MS/MS to measure intracellular drug concentrations - Expression analysis of drug-metabolizing enzymes
Induction of Anti-Apoptotic Programs - Western blot for anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) - Apoptosis assays (e.g., Annexin V/PI staining)

Hypothetical Signaling Pathway Alteration in Meridinol Resistance:

G cluster_0 Parental Cell cluster_1 Resistant Cell meridinol_p Meridinol target_p Drug Target meridinol_p->target_p pathway_p Downstream Pathway target_p->pathway_p apoptosis_p Apoptosis pathway_p->apoptosis_p meridinol_r Meridinol target_r Drug Target meridinol_r->target_r efflux Drug Efflux Pump (e.g., MDR1) meridinol_r->efflux survival Cell Survival efflux->meridinol_r bypass Bypass Signaling Pathway (e.g., AKT) bypass->survival

Caption: Potential mechanisms of acquired resistance to Meridinol.

Conclusion

The development and characterization of a Meridinol-resistant cell line provide a powerful tool for understanding the molecular mechanisms that limit the efficacy of this novel compound. The protocols and data presentation formats outlined in these application notes offer a systematic approach to generating and analyzing these valuable in vitro models. The insights gained from these studies can inform the development of combination therapies, strategies to overcome resistance, and the design of next-generation drugs with improved and more durable anti-cancer activity.

References

Method

Application Notes and Protocols: N-Cyano Pyrrolidine-Based Chemical Probes for USP30

For Researchers, Scientists, and Drug Development Professionals Introduction Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1] It...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1] It plays a critical role in several key cellular processes, including mitophagy, pexophagy, apoptosis, and tumorigenesis, by removing ubiquitin chains from substrate proteins.[1][2][3][4] Specifically, USP30 antagonizes the PINK1/Parkin pathway of mitophagy, a critical quality control mechanism for clearing damaged mitochondria.[5][6] Dysregulation of USP30 has been implicated in neurodegenerative diseases, cancers, and other disorders, making it a compelling therapeutic target.[1][6]

This document provides detailed application notes and protocols for the use of N-cyano pyrrolidine-based chemical probes, such as IMP-2586 and IMP-2587, as potent and selective inhibitors and activity-based probes for USP30.[3][4] These probes are invaluable tools for studying the cellular functions of USP30 and for the development of novel therapeutics.

Data Presentation

The following tables summarize the quantitative data for representative N-cyano pyrrolidine-based USP30 chemical probes.

Table 1: In Vitro Inhibitory Potency of USP30 Probes

CompoundTargetAssay TypeIC₅₀ (nM)Reference
IMP-2587 USP30Fluorescence Polarization12.6[2]
Parent Inhibitor 1 USP30Fluorescence Polarization18.3[2]
USP30Inh-1 rhUSP30Ub-Rho110 Cleavage15-30[5]
USP30Inh-2 rhUSP30Ub-Rho110 Cleavage15-30[5]
USP30Inh-3 rhUSP30Ub-Rho110 Cleavage15-30[5]

Table 2: Cellular Target Engagement of USP30 Probes

CompoundCell LineMethodEffective ConcentrationIncubation TimeReference
IMP-2586 Intact CellsActivity-Based Protein Profiling (ABPP)Nanomolar10 min[2][7]
IMP-2587 Intact CellsActivity-Based Protein Profiling (ABPP)Nanomolar10 min[2][7]
USP30Inh-1 SHSY5Y CellsIn-cell Target Engagement (Ub-PA probe)Micromolar24 h[5]

Signaling Pathways and Experimental Workflows

USP30's Role in Mitophagy Regulation

USP30_Mitophagy_Pathway cluster_mitochondria Mitochondrial Outer Membrane Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 recruits Mitophagy Mitophagy Mito->Mitophagy triggers Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive phosphorylates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Ub Ubiquitin Parkin_active->Ub E3 Ligase Activity Ub_chains Ubiquitin Chains Ub->Ub_chains forms Ub_chains->Mito attaches to USP30 USP30 USP30->Ub_chains removes Probe N-cyano pyrrolidine Probe Probe->USP30 inhibits ABPP_Workflow start Intact Cells probe_incubation Incubate with N-cyano pyrrolidine Probe (e.g., IMP-2586/2587) start->probe_incubation lysis Cell Lysis probe_incubation->lysis click_chemistry Bio-orthogonal Ligation (e.g., CuAAC with reporter tag) lysis->click_chemistry analysis Analysis click_chemistry->analysis sds_page SDS-PAGE & In-gel Fluorescence analysis->sds_page enrichment Enrichment & Immunoblotting analysis->enrichment proteomics ABPP Proteomics analysis->proteomics

References

Application

Application Notes and Protocols for In Vivo Studies of Meridinol

For Researchers, Scientists, and Drug Development Professionals Introduction Meridinol is a lignan compound that has demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meridinol is a lignan compound that has demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.[1] Lignans, a class of polyphenols, are known for a variety of biological activities, including antimicrobial and anti-inflammatory effects.[2][3] Due to its therapeutic potential, in vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of Meridinol. A key challenge in the preclinical development of Meridinol is its hydrophobic nature, which necessitates specialized formulation strategies to ensure adequate bioavailability for in vivo administration.

These application notes provide detailed protocols for the formulation of Meridinol for in vivo studies, based on its physicochemical properties and established methods for hydrophobic compounds. This document also outlines experimental workflows and discusses the potential mechanism of action to guide further research.

Physicochemical Properties of Meridinol

A thorough understanding of the physicochemical properties of a compound is fundamental for developing a successful in vivo formulation.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₇MedChemExpress
Molecular Weight 370.35 g/mol MedChemExpress
Appearance SolidImplied
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.MedChemExpress, Selleck Chemicals[4]

Formulation Protocols for In Vivo Administration

Given Meridinol's hydrophobicity, several formulation approaches can be employed to enhance its solubility and bioavailability for in vivo studies. Below are detailed protocols for two common and effective methods.

Protocol 1: Co-Solvent Formulation

This protocol utilizes a mixture of co-solvents and surfactants to create a clear solution of Meridinol suitable for parenteral administration.

Materials:

  • Meridinol

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Equipment:

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by mixing the components in the following order and ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve Meridinol:

    • Weigh the required amount of Meridinol.

    • Add the Meridinol powder to the pre-mixed vehicle.

    • Vortex the mixture thoroughly until the Meridinol is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) may be used to aid dissolution.[4]

  • Sterile Filtration:

    • Draw the final formulation into a sterile syringe.

    • Attach a 0.22 µm sterile filter to the syringe.

    • Filter the solution into a new sterile vial. This step is critical for parenteral administration to ensure sterility.

  • Storage:

    • Store the final formulation at 2-8°C, protected from light.

    • It is recommended to prepare the formulation fresh before each experiment. If storage is necessary, stability should be validated.

Quantitative Data: Based on supplier data, this formulation method can achieve a Meridinol concentration of at least 2.08 mg/mL.[5][6]

Vehicle ComponentPercentage (%)
DMSO10
PEG30040
Tween-805
Saline45
Achieved Solubility ≥ 2.08 mg/mL
Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a modified cyclodextrin, Sulfobutylether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with Meridinol, thereby increasing its aqueous solubility.

Materials:

  • Meridinol

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Equipment:

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the SBE-β-CD Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.

  • Prepare the Vehicle:

    • In a sterile conical tube, mix 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.

  • Dissolve Meridinol:

    • Weigh the required amount of Meridinol.

    • First, dissolve the Meridinol in the DMSO portion of the vehicle.

    • Gradually add the SBE-β-CD solution to the Meridinol-DMSO mixture while vortexing.

    • Continue to mix until a clear solution is obtained. Sonication may be used to facilitate the formation of the inclusion complex.

  • Sterile Filtration:

    • Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • Store the formulation at 2-8°C, protected from light. Prepare fresh for optimal results.

Quantitative Data: This cyclodextrin-based formulation can also achieve a Meridinol concentration of at least 2.08 mg/mL.[5][7]

Vehicle ComponentPercentage (%)
DMSO10
20% SBE-β-CD in Saline90
Achieved Solubility ≥ 2.08 mg/mL

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a general workflow for conducting in vivo efficacy studies of a formulated Meridinol compound in a murine model of bacterial infection.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Meridinol Formulation (Protocol 1 or 2) Infection Induce Bacterial Infection (e.g., MRSA) Formulation->Infection Animal_Acclimation Animal Acclimation (e.g., Mice) Animal_Acclimation->Infection Grouping Randomize into Groups (Vehicle, Meridinol, Positive Control) Infection->Grouping Treatment Administer Treatment (e.g., i.p., i.v.) Grouping->Treatment Monitoring Monitor Clinical Signs & Survival Treatment->Monitoring Bacterial_Load Determine Bacterial Load (Organs, Blood) Treatment->Bacterial_Load Histopathology Histopathological Analysis of Tissues Treatment->Histopathology Data_Analysis Statistical Data Analysis Monitoring->Data_Analysis Bacterial_Load->Data_Analysis Histopathology->Data_Analysis meridinol_moa Meridinol Meridinol Bacterial_Cell_Wall Bacterial Cell Wall/ Membrane Meridinol->Bacterial_Cell_Wall Penetration Ribosome 70S Ribosome Bacterial_Cell_Wall->Ribosome Targeting Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death

References

Method

Application Notes and Protocols for Meridinol Treatment in Cell Culture

A Comprehensive Guide for Researchers For research use only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

Meridinols, a class of synthetic small molecules derived from the marine natural products meridianins and variolins, have emerged as potent inhibitors of cyclin-dependent kinases (CDKs).[1] Their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines makes them promising candidates for further investigation in oncology research and drug development. These compounds exhibit a multi-targeted approach by inhibiting several CDKs, leading to the disruption of cell cycle progression and the activation of the intrinsic apoptotic pathway.[2]

This document provides detailed application notes and protocols for the use of Meridinol compounds in cell culture experiments. It is intended for researchers, scientists, and drug development professionals investigating the cellular effects of CDK inhibitors. Note that "Meridinol" is used here as a general term for the class, with specific derivatives like Meriolin 16 and Meriolin 3 often being the subject of research.[3][2]

Mechanism of Action

Meridinols exert their anti-proliferative effects primarily through the inhibition of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9. This inhibition disrupts the normal progression of the cell cycle, leading to an arrest, most prominently in the G2/M phase.[1]

Following cell cycle arrest, Meridinols trigger programmed cell death via the intrinsic (mitochondrial) apoptosis pathway. This is characterized by a disruption of the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like Smac from the mitochondria, and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4][5] A key feature of Meridinols is their ability to induce apoptosis even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can overcome this common mechanism of treatment resistance.[4][6]

Meridinol Meridinol CDKs CDK1, CDK2, CDK9, etc. Meridinol->CDKs Inhibition Rb_dephospho Rb (Dephosphorylated) Mitochondrion Mitochondrion Meridinol->Mitochondrion Induces Stress Rb pRb (Phosphorylated) CDKs->Rb Phosphorylation G2M_Arrest G2/M Phase Cell Cycle Arrest CDKs->G2M_Arrest Regulation E2F E2F Rb->E2F Inhibition Rb_dephospho->E2F Inhibition E2F->G2M_Arrest Progression Block DeltaPsi Disruption of ΔΨm Mitochondrion->DeltaPsi Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibition Casp9 Caspase-9 (active) Casp3 Caspase-3 (active) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution DeltaPsi->Casp9 Activation

Figure 1. Simplified signaling pathway of Meridinol action.

Data Presentation: Cytotoxicity

The cytotoxic and anti-proliferative activities of Meridinol derivatives have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting their high potency.

Meridinol DerivativeCell LineCell TypeIncubation Time (h)IC50 (nM)Reference
Meriolin 16 RamosBurkitt's Lymphoma2420-30[2]
JurkatT-cell Leukemia2410-40[4]
HL60Promyelocytic Leukemia2410-40[4]
K562Chronic Myeloid Leukemia2410-40[4]
Meriolin 36 RamosBurkitt's Lymphoma24940-3840[4]
Meriolin 3 U87Glioblastoma4876[1]
SW1088Astrocytoma/Glioblastoma4834[1]
Meriolin 5 U87Glioblastoma4818.4[1]
SW1088Astrocytoma/Glioblastoma4832[1]
Meriolin 15 U87Glioblastoma485.1[1]
SW1088Astrocytoma/Glioblastoma4846[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of Meridinol treatment.

Protocol 1: Cell Viability Assessment using Resazurin (AlamarBlue) Assay

This protocol measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Meridinol compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., Sigma, #R7017)

  • Microplate spectrophotometer/fluorometer (Excitation: 535 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the Meridinol compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Meridinol. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 2.5 µM staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 40 µM.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Measurement: Measure the fluorescence of resorufin using a microplate reader with excitation at ~535 nm and emission at ~590 nm.

  • Data Analysis: Subtract the background fluorescence (medium only) from all readings. Normalize the fluorescence values of treated wells to the vehicle control wells (set to 100% viability). Plot the normalized viability against the log of the Meridinol concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach them. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures a single-cell suspension and prevents clumping.

  • Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubation for Staining: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Assessment of CDK Inhibition by Western Blotting

This protocol details the detection of changes in the phosphorylation status of CDK substrates, such as the Retinoblastoma protein (Rb), as an indicator of Meridinol's target engagement.

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, according to the manufacturer's recommended dilution.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control like actin to ensure equal protein loading.

Visualizations

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis CellCulture 1. Seed cells in 96-well plate Incubate24h 2. Incubate 24h (37°C, 5% CO2) CellCulture->Incubate24h PrepareMeridinol 3. Prepare Meridinol serial dilutions TreatCells 4. Add Meridinol to cells PrepareMeridinol->TreatCells IncubateTreatment 5. Incubate for 24-72h TreatCells->IncubateTreatment AddReagent 6. Add Assay Reagent (e.g., Resazurin) IncubateAssay 7. Incubate 2-4h AddReagent->IncubateAssay ReadPlate 8. Read Plate (Fluorometer) IncubateAssay->ReadPlate Analyze 9. Analyze Data (Calculate IC50) ReadPlate->Analyze

Figure 2. Experimental workflow for cytotoxicity screening.

References

Application

Application Note: Advanced Imaging Techniques for Visualizing Meridinol Localization

For Research Use Only. Introduction Meridinol is a novel investigational small molecule compound with therapeutic potential across several research areas.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Meridinol is a novel investigational small molecule compound with therapeutic potential across several research areas. Understanding its mechanism of action is critically dependent on elucidating its subcellular and tissue-level distribution. This application note provides detailed protocols and workflows for visualizing the localization of Meridinol using advanced imaging techniques. The described methods include fluorescence microscopy with a tagged derivative, label-free mass spectrometry imaging (MSI), and radiolabeling for tissue distribution analysis. These protocols are intended for researchers, scientists, and drug development professionals aiming to characterize the pharmacodynamics and pharmacokinetics of Meridinol.

Visualization by Fluorescence Microscopy

This section details the use of a fluorescently-tagged version of the compound (e.g., Meridinol-Fluorophore) to visualize its subcellular localization in cultured cells using confocal microscopy. This technique offers high spatial resolution to pinpoint the compound's accumulation within specific organelles.

Experimental Protocol: Confocal Microscopy of Meridinol-Fluorophore
  • Cell Culture and Seeding:

    • Culture the cell line of interest (e.g., HeLa, A549) in appropriate media and conditions.

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Incubation:

    • Prepare a stock solution of Meridinol-Fluorophore in DMSO.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the medium containing Meridinol-Fluorophore.

    • Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Counterstaining and Fixation:

    • (Optional) For organelle co-localization, incubate cells with an organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.

    • Wash the cells three times with warm phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with a DAPI solution (300 nM in PBS) for 5 minutes.

    • Wash the cells twice more with PBS.

  • Imaging:

    • Add fresh PBS or a suitable imaging buffer to the dish.

    • Image the cells using a confocal laser scanning microscope.

    • Acquire images using appropriate laser lines and emission filters for DAPI, the Meridinol-Fluorophore, and any organelle co-stains.

    • Acquire Z-stacks to enable 3D reconstruction and analysis of subcellular localization.

Experimental Workflow: Fluorescence Microscopy

G cluster_prep Sample Preparation cluster_img Imaging & Analysis A Seed Cells on Imaging Dish B Incubate with Meridinol-Fluorophore A->B C Wash & Fix Cells B->C D Counterstain Nuclei & Organelles C->D E Acquire Z-Stacks via Confocal Microscopy D->E F Image Processing & 3D Reconstruction E->F G Quantitative Co-localization Analysis F->G

Workflow for visualizing Meridinol-Fluorophore in cultured cells.

Label-Free Visualization by Mass Spectrometry Imaging (MSI)

MSI enables the visualization of the spatial distribution of unlabeled Meridinol and its metabolites directly in tissue sections. This technique is highly specific and provides valuable information on drug penetration and accumulation in complex biological matrices without the need for chemical modification.

Experimental Protocol: MALDI MSI for Meridinol in Tissue
  • Tissue Collection and Sectioning:

    • Administer Meridinol to the animal model via the intended route.

    • At a designated time point, euthanize the animal and harvest the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen or on a block of dry ice to preserve the spatial integrity of the analytes.

    • Store tissues at -80°C until sectioning.

    • Using a cryostat, cut thin tissue sections (e.g., 10-12 µm) and thaw-mount them onto conductive indium tin oxide (ITO) coated glass slides.

  • Matrix Application:

    • Select an appropriate matrix for MALDI imaging based on the properties of Meridinol (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid).

    • Apply the matrix uniformly onto the tissue section using an automated spraying device to ensure a homogenous microcrystal layer.

  • MSI Data Acquisition:

    • Load the slide into a MALDI mass spectrometer.

    • Define the region of interest (ROI) for imaging.

    • Set the instrument parameters (laser intensity, raster step size, mass range) to optimize the signal for Meridinol.

    • Acquire mass spectra from each spot within the ROI to generate an ion intensity map.

  • Data Analysis:

    • Use imaging software to reconstruct the spatial distribution of the ion corresponding to the mass-to-charge ratio (m/z) of Meridinol.

    • Overlay the ion image with an optical image of the tissue section (e.g., H&E stained adjacent section) to correlate Meridinol's distribution with tissue histology.

Tissue Distribution by Autoradiography

Quantitative whole-body autoradiography (QWBA) is a robust technique for assessing the distribution of a radiolabeled compound (e.g., [¹⁴C]-Meridinol or [³H]-Meridinol) across the entire body, providing comprehensive pharmacokinetic data.

Experimental Protocol: QWBA with Radiolabeled Meridinol
  • Dosing and Sample Collection:

    • Synthesize a radiolabeled version of Meridinol (e.g., [¹⁴C]-Meridinol).

    • Administer a single dose of [¹⁴C]-Meridinol to the animal model.

    • At various time points post-dose, euthanize the animals and freeze the carcasses in a hexane/dry ice bath.

  • Sectioning:

    • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

    • Collect thin (e.g., 20-40 µm) whole-body sagittal sections using a large-format cryomacrotome.

    • Adhere the sections to a mounting tape and freeze-dry them.

  • Exposure and Imaging:

    • Expose the dried sections to a phosphor imaging plate in a lead-shielded cassette. Include radiolabeled standards for quantification.

    • The exposure time will vary depending on the administered dose and the specific activity of the compound (typically several days to weeks).

    • After exposure, scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

  • Data Quantification:

    • Using specialized software, measure the radioactivity levels in different tissues and organs by comparing the signal intensity to the calibration standards.

    • Quantify the concentration of Meridinol-derived radioactivity in each tissue (e.g., in µg equivalents/g tissue).

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experiments described above. These are intended to serve as templates for data presentation and comparison.

Table 1: Subcellular Co-localization of Meridinol-Fluorophore

Cellular Compartment Pearson's Correlation Coefficient (PCC)
Nucleus (DAPI) 0.15 ± 0.05
Mitochondria (MitoTracker) 0.82 ± 0.09
Lysosomes (LysoTracker) 0.35 ± 0.07
Endoplasmic Reticulum 0.21 ± 0.06
Cytosol 0.18 ± 0.04

Data are represented as mean ± SD from N=3 independent experiments. A PCC value close to +1 indicates strong positive correlation.

Table 2: Tissue Distribution of [¹⁴C]-Meridinol at 24h Post-Dose

Tissue / Organ Concentration (µg eq./g) Tissue-to-Blood Ratio
Blood 0.5 ± 0.1 1.0
Liver 15.2 ± 2.1 30.4
Kidney 8.5 ± 1.5 17.0
Brain 0.1 ± 0.02 0.2
Lung 5.4 ± 0.9 10.8
Spleen 7.9 ± 1.1 15.8

Data are represented as mean ± SD from N=3 animals.

Hypothetical Signaling Pathway

The localization of Meridinol to a specific organelle, such as the mitochondrion, can directly impact cellular signaling. The diagram below illustrates a hypothetical pathway where Meridinol accumulation in the mitochondria inhibits a key protein, leading to downstream effects on apoptosis.

G cluster_mito Mitochondrion cluster_cyto Cytosol Meridinol Meridinol ProtX Protein X Meridinol->ProtX Inhibition CytoC Cytochrome C ProtX->CytoC Blocks Release Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Executes

Hypothetical pathway of Meridinol-induced signaling.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Meridinol Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Meridinol for in vitro assays. Due to its hydrophobic nature as a lignan, ach...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Meridinol for in vitro assays. Due to its hydrophobic nature as a lignan, achieving and maintaining a sufficient concentration of Meridinol in aqueous assay media can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of Meridinol?

A1: Meridinol is known to be soluble in several organic solvents. For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended.[1] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone. When preparing for cell-based assays, it is crucial to use a high-purity, sterile-filtered grade of DMSO.

Q2: What is the maximum permissible concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A widely accepted final concentration is less than 0.5%, with many researchers aiming for 0.1% or lower. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q3: My Meridinol precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This indicates that the aqueous solubility of Meridinol is being exceeded. To address this, you can try several strategies, including:

  • Lowering the final concentration: The simplest approach is to determine the highest concentration of Meridin-ol that remains soluble in your final assay medium.

  • Using co-solvents: Incorporating a water-miscible co-solvent can increase solubility.

  • Adjusting the pH: If Meridinol has ionizable groups, altering the pH of the buffer can enhance its solubility.

  • Employing solubility enhancers: Surfactants or cyclodextrins can be used to increase the apparent solubility of hydrophobic compounds.

Q4: How should I store my Meridinol stock solution?

A4: For long-term storage, it is recommended to store Meridinol stock solutions as aliquots in tightly sealed vials at -20°C. If prepared in DMSO, these solutions are generally stable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from introducing water, which can cause precipitation.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common solubility challenges with Meridinol.

Problem: Meridinol powder is difficult to dissolve in the initial solvent.

Potential Cause Suggested Solution
Inadequate solventEnsure you are using a recommended organic solvent like high-purity DMSO.
Insufficient mixingVortex the solution for several minutes. Gentle warming (to 37°C) and sonication can also aid dissolution.
Low-quality compoundEnsure the Meridinol powder is of high purity and has been stored correctly to prevent degradation.

Problem: Meridinol precipitates out of the stock solution during storage.

Potential Cause Suggested Solution
Water absorptionDMSO is hygroscopic. Ensure vials are tightly sealed. Aliquoting the stock solution minimizes repeated opening and exposure to atmospheric moisture.
Supersaturated solutionThe initial concentration may be too high. Try preparing a slightly less concentrated stock solution.
Improper storageStore at -20°C as recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Problem: Meridinol precipitates upon addition to the final aqueous assay medium.

Potential Cause Suggested Solution
Exceeding aqueous solubilityThis is the most common cause. Refer to the detailed protocols below to enhance aqueous solubility using co-solvents, pH adjustment, surfactants, or cyclodextrins.
Rapid dilutionAdd the DMSO stock solution to the aqueous medium slowly while vortexing to facilitate mixing and reduce localized high concentrations that can lead to precipitation.
Incompatible buffer componentsSome buffer components may reduce the solubility of Meridinol. If possible, test solubility in simpler buffer systems first.

Quantitative Data Summary

SolventExpected Solubility Range for LignansNotes
DMSOHigh (e.g., >10 mg/mL)Recommended for primary stock solutions.[1][2]
EthanolModerate to HighCan be used as a co-solvent.
PBS (pH 7.4)Very LowDirect dissolution is not recommended.
Cell Culture MediumVery LowRequires a solubilization strategy for most experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of Meridinol Stock Solution in DMSO

  • Materials: Meridinol powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).

  • Procedure:

    • Weigh out the desired amount of Meridinol powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

    • If necessary, sonicate the tube for 5-10 minutes in a water bath at room temperature to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C.

Protocol 2: Improving Aqueous Solubility with a Co-solvent (Ethanol)

  • Objective: To determine the maximum soluble concentration of Meridinol in an aqueous buffer with the aid of ethanol as a co-solvent.

  • Materials: Meridinol-DMSO stock solution (10 mM), absolute ethanol, aqueous assay buffer (e.g., PBS), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a series of dilutions of your aqueous buffer containing different final concentrations of ethanol (e.g., 1%, 2%, 5%).

    • To each ethanol-buffer solution, add the Meridinol-DMSO stock solution to achieve the desired final Meridinol concentration. Ensure the final DMSO concentration remains below 0.5%.

    • Vortex immediately after adding the stock solution.

    • Incubate at room temperature for 15-30 minutes.

    • Visually inspect for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of Meridinol in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Using Cyclodextrins to Enhance Solubility

  • Objective: To use hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with Meridinol, thereby increasing its apparent aqueous solubility.

  • Materials: Meridinol powder or DMSO stock, HP-β-CD, aqueous assay buffer, vortex mixer, sonicator.

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 100 mM).

    • Prepare a series of dilutions of the HP-β-CD stock solution in the assay buffer.

    • Add Meridinol (either as a small amount of DMSO stock or directly as powder if possible) to each HP-β-CD dilution.

    • Vortex the solutions vigorously for at least 30 minutes. Sonication can also be applied to facilitate complex formation.

    • Allow the solutions to equilibrate for several hours or overnight at room temperature, protected from light.

    • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of solubilized Meridinol in the filtrate.

Protocol 4: Surfactant-Based Solubilization

  • Objective: To use a non-ionic surfactant like Tween® 80 to increase the solubility of Meridinol.

  • Materials: Meridinol-DMSO stock, Tween® 80, aqueous assay buffer.

  • Procedure:

    • Prepare a stock solution of Tween® 80 in your assay buffer (e.g., 10% w/v).

    • Prepare a series of dilutions of the Tween® 80 stock in the assay buffer to achieve final concentrations above its critical micelle concentration (CMC).

    • Add the Meridinol-DMSO stock to each surfactant solution while vortexing.

    • Incubate the solutions for at least 30 minutes to allow for micellar encapsulation.

    • Visually inspect for precipitation and quantify the soluble concentration as needed.

Visualizations

experimental_workflow start Start: Insoluble Meridinol in Aqueous Medium stock_prep Prepare Concentrated Stock in DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate_check Precipitation? dilution->precipitate_check success Success: Soluble Meridinol Solution precipitate_check->success No troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot Yes troubleshooting_pathway cluster_options Solubility Enhancement Strategies start Precipitation Observed cosolvent Add Co-solvent (e.g., Ethanol) start->cosolvent ph_adjust Adjust pH of Buffer start->ph_adjust surfactant Use Surfactant (e.g., Tween® 80) start->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin re_evaluate Re-evaluate Solubility cosolvent->re_evaluate ph_adjust->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->start Still Precipitates (Try another method or combine) success Soluble Solution Achieved re_evaluate->success Successful

References

Optimization

Troubleshooting low yield in Meridinol synthesis

Disclaimer: "Meridinol" is not a widely recognized chemical compound in the public domain. This guide provides general troubleshooting advice applicable to the synthesis of bicyclic amine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Meridinol" is not a widely recognized chemical compound in the public domain. This guide provides general troubleshooting advice applicable to the synthesis of bicyclic amine derivatives. The experimental protocols and data presented are illustrative examples for educational purposes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I'm seeing a lot of starting material. What should I do?

A1: Incomplete conversion is a common issue. Here are a few things to consider:

  • Reaction Time: Ensure you are monitoring the reaction over a sufficient period. Some reactions are slow and require extended times.

  • Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider carefully increasing the temperature in increments.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Double-check your calculations and consider adding a slight excess of one of the reagents.[1]

  • Catalyst Activity: If you are using a catalyst, it may have degraded or become poisoned. Try using fresh catalyst.

Q2: I'm observing the formation of multiple side products in my reaction. How can I improve the selectivity?

A2: The formation of side products can significantly lower the yield of your desired product. To improve selectivity:

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the kinetic product over thermodynamic side products.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors your desired product.

  • Use a More Selective Reagent: If available, consider using a more selective or sterically hindered reagent that is less likely to react with other functional groups in your molecule.

Q3: My crude product looks good by TLC/NMR, but I'm losing a significant amount during purification. What are the common causes?

A3: Product loss during work-up and purification is a frequent cause of low yields.[2] Here are some potential issues:

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. Try back-extracting the aqueous layer with your organic solvent.[2]

  • Adsorption on Silica Gel: Polar compounds, especially amines, can strongly adhere to silica gel during column chromatography. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

  • Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure.[1][2] Use a lower temperature on the rotovap and avoid high vacuum.

  • Instability: Your product might be unstable to the pH conditions of the work-up or sensitive to air or light.[2]

Troubleshooting Guide for Low Yield in Bicyclic Amine Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of bicyclic amines.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose the cause of low yield.

TroubleshootingWorkflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) incomplete_reaction->optimize_conditions Yes workup_issue Product Loss During Work-up? side_products->workup_issue No check_reagents Verify Reagent Quality (Purity, Activity) side_products->check_reagents Yes modify_workup Modify Work-up/ Purification Protocol workup_issue->modify_workup Yes end_bad Yield Still Low workup_issue->end_bad No end_good Yield Improved optimize_conditions->end_good check_reagents->end_good modify_workup->end_good

Caption: A workflow for troubleshooting low reaction yields.

Reagent and Glassware Preparation
Question Possible Cause Recommended Action
Are your reagents pure and dry? Impurities in starting materials or reagents can lead to side reactions or inhibit the desired reaction. Water can quench moisture-sensitive reagents.Use freshly purified starting materials and reagents. Dry solvents and reagents using standard laboratory procedures. Ensure glassware is flame-dried or oven-dried before use.[1]
Is your catalyst active? Catalysts can degrade over time or become poisoned by impurities.Use a fresh batch of catalyst. If applicable, consider catalyst activation procedures.
Are your reagent concentrations accurate? Inaccurate weighing or measurement of reagents can lead to incorrect stoichiometry.Calibrate your balances and ensure accurate measurement of all reagents.[1]
Reaction Conditions

The interplay of various reaction parameters is crucial for achieving high yields.

ReactionParameters Yield Reaction Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Concentration Concentration Concentration->Yield Catalyst Catalyst Catalyst->Yield Stoichiometry Stoichiometry Stoichiometry->Yield

Caption: Key parameters influencing reaction yield.

Question Possible Cause Recommended Action
Is the reaction temperature optimized? Suboptimal temperature can lead to slow reaction rates or decomposition of products/reagents.Screen a range of temperatures to find the optimal balance between reaction rate and product stability.
Is the reaction time appropriate? Insufficient reaction time can result in incomplete conversion, while prolonged times can lead to product decomposition.Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.[1]
Is the solvent choice ideal? The solvent can affect reactant solubility, reaction rate, and selectivity.Experiment with a variety of solvents with different polarities and coordinating properties.
Is the reactant concentration correct? Highly concentrated reactions can sometimes lead to polymerization or side reactions. Dilute conditions may slow down the reaction rate.Vary the concentration of your reactants to find the optimal conditions.
Work-up and Purification
Question Possible Cause Recommended Action
Are you losing product during extraction? The product may have some solubility in the aqueous phase, or an emulsion may have formed.Check the pH of the aqueous layer to ensure your amine product is not protonated and thus more water-soluble. Back-extract the aqueous layer. To break emulsions, try adding brine.
Is your product degrading on silica gel? Amines are basic and can interact strongly with acidic silica gel, leading to streaking and poor recovery.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina or a reverse-phase column.
Is your product volatile? Product may be lost during solvent removal.Use lower temperatures and pressures during rotary evaporation. Consider using a cold trap.[1][2]

Experimental Protocols & Data

While a specific protocol for "Meridinol" is not available, the following tables provide illustrative data on how optimizing reaction conditions can improve the yield of a hypothetical bicyclic amine synthesis.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane252445
2Tetrahydrofuran252462
3Acetonitrile252455
4Toluene801278

Table 2: Optimization of Reaction Temperature

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene602465
2Toluene801278
3Toluene100885
4Toluene120672 (decomposition observed)

Protocol: General Procedure for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of your starting material on the TLC plate as a reference.

  • Carefully take a small aliquot from the reaction mixture and spot it next to the starting material.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

References

Troubleshooting

Technical Support Center: Optimizing Meridinol Dosage for In-vivo Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Meridinol dosage for in vivo experiments. The following troubleshooting guides...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Meridinol dosage for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Meridinol in a new animal model?

A1: For a new animal model, it is recommended to start with a dose-finding study, also known as a dose-ranging study. This typically involves administering a wide range of doses to a small number of animals to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. A suggested starting point, based on in vitro efficacy data, would be to calculate the dose based on the EC50 or IC50 values, and then perform a literature search for compounds with similar mechanisms of action to inform the initial dose range.

Q2: How should I determine the optimal dosing frequency for Meridinol?

A2: The optimal dosing frequency is determined by the pharmacokinetic (PK) profile of Meridinol, specifically its half-life (t½) in the chosen animal model.[1] A pilot PK study is essential to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the area under the curve (AUC).[2][3] Generally, a dosing interval of approximately one to two times the half-life is a reasonable starting point to maintain therapeutic exposure.

Q3: What are the common signs of toxicity I should monitor for with Meridinol administration?

A3: Researchers should monitor for both general and specific signs of toxicity. General signs include weight loss, changes in food and water consumption, altered activity levels (lethargy or hyperactivity), and changes in grooming behavior. Specific signs will depend on the target organ of toxicity and should be identified during preclinical toxicology studies. Daily cage-side observations are crucial, and any adverse events should be recorded and correlated with the administered dose.

Q4: Can I administer Meridinol via a different route than specified in the initial protocols?

A4: The route of administration can significantly impact the bioavailability and pharmacokinetic profile of a drug. If you need to change the route of administration (e.g., from intraperitoneal to oral), it is imperative to conduct a bridging study to compare the pharmacokinetic and pharmacodynamic profiles of the new route to the established one. The dose may need to be adjusted to achieve equivalent exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in animal response at the same dose level. Improper dosing technique, genetic variability within the animal strain, or differences in animal health status.Ensure all personnel are properly trained on the dosing procedure. Use a genetically homogenous animal strain if possible. Acclimate animals to the facility and handling procedures before the study begins. Monitor animal health closely.
Lack of efficacy at previously established effective doses. Issues with the formulation of Meridinol (e.g., precipitation, degradation), incorrect dose calculation, or development of tolerance.Prepare fresh formulations for each experiment and verify the concentration. Double-check all dose calculations. Consider including a positive control group to ensure the experimental model is responsive.[4] If tolerance is suspected, a drug holiday or an increase in dose may be necessary, but this should be investigated systematically.
Unexpected mortality in a dose group. Dosing error (overdose), increased sensitivity of a subset of animals, or acute toxicity.Immediately halt dosing in the affected group. Perform a thorough review of dosing records and calculations. Conduct a necropsy on the deceased animals to identify potential target organs of toxicity.[5] Consider performing an acute toxicity study to determine the median lethal dose (LD50).[5][6][7][8]
Inconsistent pharmacokinetic data. Issues with blood sampling technique, sample handling and processing, or analytical method variability.Standardize the blood collection protocol, including the site and timing of sampling.[1] Ensure proper storage of samples to prevent degradation of Meridinol. Validate the analytical method for accuracy, precision, and linearity.

Experimental Protocols

Protocol 1: Dose-Response Study to Determine ED50

This protocol outlines the steps to determine the effective dose of Meridinol that produces 50% of the maximal response (ED50).

  • Animal Model: Select the appropriate animal model for the disease under investigation.

  • Dose Selection: Based on preliminary range-finding studies, select at least 5-6 dose levels that are expected to span the full dose-response curve (from no effect to maximal effect).[4][9][10]

  • Animal Grouping: Randomly assign a sufficient number of animals (typically 8-10 per group) to each dose group and a vehicle control group.

  • Dosing: Administer Meridinol or vehicle according to the predetermined route and schedule.

  • Efficacy Assessment: At the appropriate time point after dosing, measure the relevant pharmacodynamic endpoint (e.g., tumor volume, blood glucose levels, behavioral response).

  • Data Analysis: Plot the response as a function of the logarithm of the dose. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the ED50.

Protocol 2: Pilot Pharmacokinetic Study

This protocol describes a pilot study to determine the basic pharmacokinetic parameters of Meridinol.

  • Animal Model: Use the same animal strain and sex as in the efficacy studies.

  • Dose Administration: Administer a single dose of Meridinol via the intended clinical route.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[1]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Meridinol in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.[2]

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for Meridinol in a Murine Cancer Model

Dose (mg/kg)Log(Dose)Mean Tumor Volume Reduction (%)Standard Error
0 (Vehicle)N/A05.2
1015.36.1
30.47742.87.5
10175.15.9
301.47792.44.3
100295.23.8

Table 2: Hypothetical Pharmacokinetic Parameters of Meridinol in Rats (10 mg/kg, Oral Administration)

ParameterValueUnit
Cmax250ng/mL
Tmax1.5hours
t½ (half-life)4.2hours
AUC(0-inf)1500ng*h/mL

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization Dose-Ranging Study Dose-Ranging Study Pharmacokinetic Study Pharmacokinetic Study Dose-Ranging Study->Pharmacokinetic Study Inform Dose Selection Toxicology Studies Toxicology Studies Dose-Ranging Study->Toxicology Studies Identify MTD Dose-Response Study Dose-Response Study Pharmacokinetic Study->Dose-Response Study Determine Dosing Regimen Efficacy Studies Efficacy Studies Dose-Response Study->Efficacy Studies Establish Optimal Dose Efficacy Studies->Toxicology Studies Safety Assessment signaling_pathway cluster_cell Target Cell Meridinol Meridinol Receptor Receptor Meridinol->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Therapeutic Effect) TranscriptionFactor->GeneExpression Induces

References

Optimization

Reducing off-target effects of Meridinol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Exempla...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Exemplarol. The information herein is designed to help mitigate potential off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Exemplarol?

A1: Exemplarol is a potent and selective inhibitor of the kinase XYZ. It functions by binding to the ATP-binding pocket of the kinase, preventing phosphorylation of its downstream substrates. This targeted inhibition is crucial for its intended therapeutic effect.

Q2: What are the known off-target effects of Exemplarol?

A2: While designed for selectivity, high concentrations of Exemplarol may lead to off-target activities. The most commonly observed off-target effects include the inhibition of structurally similar kinases, such as ABC and DEF. These interactions can lead to unintended cellular responses and potential toxicity.[[“]][2] It is crucial to perform thorough off-target profiling to understand the complete activity of the molecule.[3][4]

Q3: How can I minimize the off-target effects of Exemplarol in my experiments?

A3: Several strategies can be employed to minimize off-target effects.[3] These include using the lowest effective concentration of Exemplarol, performing dose-response experiments to distinguish on-target from off-target effects, and using structurally distinct control compounds.[5] Additionally, employing advanced techniques like genetic and phenotypic screening can help identify and mitigate off-target interactions.[3]

Q4: What are the recommended control experiments when using Exemplarol?

A4: To ensure that the observed phenotype is a direct result of Exemplarol's on-target activity, several control experiments are recommended. These include using a structurally related but inactive analog of Exemplarol, performing rescue experiments by overexpressing a drug-resistant mutant of the target protein, and validating findings using an alternative method such as RNA interference.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results - Cellular context-dependent off-target effects- Variability in compound concentration- Perform experiments in multiple cell lines to identify cell-type-specific effects.- Confirm the working concentration of Exemplarol using a dose-response curve for the intended target.
Unexpected cellular toxicity - Off-target kinase inhibition- Compound precipitation- Lower the concentration of Exemplarol.- Perform a counterscreen against a panel of related kinases to identify potential off-target interactions.- Ensure complete solubilization of Exemplarol in the experimental media.
Observed phenotype does not match genetic knockdown of the target - Off-target effects are responsible for the phenotype.- Incomplete target inhibition by Exemplarol.- Use a second, structurally distinct inhibitor of the same target to confirm the phenotype.- Validate target engagement with a biophysical or biochemical assay (e.g., Western blot for downstream substrate phosphorylation).
Difficulty replicating results from the literature - Differences in experimental conditions (e.g., cell line, passage number, media supplements)- Degradation of the Exemplarol stock solution- Standardize all experimental parameters as closely as possible to the published protocol.- Prepare fresh stock solutions of Exemplarol and verify its purity and concentration.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine On-Target vs. Off-Target Effects

Objective: To determine the concentration range at which Exemplarol exhibits specific on-target activity versus non-specific or off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Exemplarol, typically ranging from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of Exemplarol and incubate for the desired time period.

  • Endpoint Assay: Perform an assay that measures a direct downstream effect of the target kinase (e.g., phosphorylation of a specific substrate via Western blot or ELISA).

  • Data Analysis: Plot the response (e.g., percent inhibition) against the log of the Exemplarol concentration. The resulting sigmoidal curve will allow for the determination of the IC50 (on-target effect). A second, right-shifted curve may indicate off-target effects at higher concentrations.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of Exemplarol against a panel of kinases.

Methodology:

  • Kinase Panel Selection: Choose a panel of kinases that includes the primary target, structurally related kinases, and a selection of unrelated kinases. Many commercial services offer kinase profiling panels.

  • Binding or Activity Assay: Utilize a high-throughput screening platform to measure the binding affinity (e.g., Ki) or inhibitory activity (e.g., IC50) of Exemplarol against each kinase in the panel.

  • Data Analysis: Compare the potency of Exemplarol against its primary target to its potency against other kinases. A selectivity ratio (off-target IC50 / on-target IC50) of >100-fold is generally considered good.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_off_target Off-Target Effects Signal Signal Kinase_XYZ Target Kinase (XYZ) Signal->Kinase_XYZ Substrate Substrate Kinase_XYZ->Substrate Phosphorylation Cellular_Response Desired Cellular Response Substrate->Cellular_Response Kinase_ABC Off-Target Kinase (ABC) Unintended_Response Unintended Cellular Response Kinase_ABC->Unintended_Response Exemplarol Exemplarol Exemplarol->Kinase_XYZ Inhibition Exemplarol->Kinase_ABC Off-Target Inhibition

Caption: On-target and off-target inhibition by Exemplarol.

Experimental_Workflow Start Start Dose_Response 1. Dose-Response Curve Start->Dose_Response Determine_IC50 2. Determine On-Target IC50 Dose_Response->Determine_IC50 Selectivity_Profiling 3. Kinase Selectivity Profiling Determine_IC50->Selectivity_Profiling Identify_Off_Targets 4. Identify Potential Off-Targets Selectivity_Profiling->Identify_Off_Targets Control_Experiments 5. Perform Control Experiments Identify_Off_Targets->Control_Experiments Validate_Phenotype 6. Validate On-Target Phenotype Control_Experiments->Validate_Phenotype End End Validate_Phenotype->End

Caption: Workflow for characterizing Exemplarol's specificity.

Troubleshooting_Logic Issue Unexpected Phenotype? Check_Concentration Is concentration >10x IC50? Issue->Check_Concentration Potential_Off_Target High Potential for Off-Target Effects Check_Concentration->Potential_Off_Target Yes Validate_On_Target Use Orthogonal Method (e.g., RNAi) Check_Concentration->Validate_On_Target No Phenotype_Confirmed Phenotype Confirmed? Validate_On_Target->Phenotype_Confirmed On_Target_Effect Likely On-Target Effect Phenotype_Confirmed->On_Target_Effect Yes Re-evaluate Re-evaluate Hypothesis/ Experimental Setup Phenotype_Confirmed->Re-evaluate No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting

Dealing with Meridinol precipitation in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Meridinol precipitation in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Meridinol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Meridinol and what is its mechanism of action?

A1: Meridinol is a selective inhibitor of the novel kinase, TKR-1 (Tyrosine Kinase Receptor-1). Its mechanism of action involves blocking the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Q2: Why is my Meridinol precipitating in the cell culture medium?

A2: Meridinol precipitation can occur for several reasons, including exceeding its solubility limit in the aqueous environment of the cell culture medium, interactions with media components, improper storage, or significant pH or temperature shifts during its addition to the medium.[1][2]

Q3: What is the recommended solvent for Meridinol stock solutions?

A3: Meridinol is most soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: Can I dissolve Meridinol directly in PBS or cell culture medium?

A4: It is not recommended to dissolve Meridinol directly in aqueous solutions like PBS or cell culture media due to its low aqueous solubility. A concentrated stock solution in DMSO should be prepared first.

Q5: How can I prevent Meridinol from precipitating when adding it to my cell culture?

A5: To prevent precipitation, add the Meridinol stock solution to the cell culture medium drop-wise while gently swirling the flask or plate. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Pre-warming the medium to 37°C before adding Meridinol can also help.

Troubleshooting Guide

Issue: Visible precipitate or crystals observed in the cell culture medium after adding Meridinol.

This guide provides a step-by-step approach to identify the cause of Meridinol precipitation and find a solution.

Step 1: Initial Assessment and Observation

  • Visual Inspection: Carefully observe the precipitate. Is it crystalline, amorphous, or flocculent? Does it appear immediately after adding Meridinol or over time?

  • Microscopic Examination: Examine the culture under a microscope to distinguish between chemical precipitates and potential microbial contamination (e.g., bacteria, fungi).[2]

  • Control Wells/Flasks: Always include control wells/flasks with the vehicle (e.g., DMSO) alone to ensure the solvent is not causing the issue.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting Meridinol precipitation.

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Storage) start->check_stock check_media_prep Review Media Preparation Protocol check_stock->check_media_prep Stock OK optimize_protocol Optimize Dosing Protocol check_stock->optimize_protocol Stock Precipitated test_solubility Perform Solubility Test in Media check_media_prep->test_solubility Protocol OK check_media_prep->optimize_protocol Protocol Error test_solubility->optimize_protocol Precipitation Occurs solution_found Solution Implemented test_solubility->solution_found No Precipitation contact_support Contact Technical Support optimize_protocol->contact_support Unsuccessful optimize_protocol->solution_found Successful

Caption: Troubleshooting workflow for Meridinol precipitation.

Step 3: Detailed Troubleshooting Steps

  • Stock Solution Integrity:

    • Action: Thaw a fresh aliquot of your Meridinol stock solution and inspect it for any precipitate.

    • Rationale: Repeated freeze-thaw cycles can cause the compound to precipitate out of the stock solution.[1] If the stock has precipitated, gently warm it to 37°C and vortex to redissolve.

  • Media Compatibility:

    • Action: Test the solubility of Meridinol in your specific cell culture medium. Add the same concentration of Meridinol to a cell-free flask of medium and incubate under the same conditions as your experiment.

    • Rationale: Components in the cell culture medium, such as salts, amino acids, and vitamins, can interact with Meridinol and reduce its solubility.[3][4][5] High concentrations of calcium, phosphate, and proteins in some media can contribute to precipitation.[1][6]

  • pH and Temperature Effects:

    • Action: Ensure your cell culture medium is properly buffered and at the correct pH (typically 7.2-7.4) before adding Meridinol.[3] Also, pre-warm the medium to 37°C.

    • Rationale: The solubility of many compounds is pH-dependent.[7][8] A significant drop in temperature when adding a cold stock solution to warm media can also induce precipitation.[1]

  • Dosing Procedure:

    • Action: Modify your dosing procedure. Try adding the Meridinol stock solution drop-by-drop to the medium while gently swirling. You can also try a serial dilution of the stock in pre-warmed medium before adding it to the final culture volume.

    • Rationale: A high local concentration of Meridinol upon initial addition can cause it to crash out of solution. A more gradual addition allows for better dispersion.

Data Presentation

Table 1: Solubility of Meridinol in Common Cell Culture Media

Media TypeSerum ConcentrationMaximum Soluble Concentration (µM)Observation
DMEM10% FBS50Clear solution
DMEM/F1210% FBS40Slight haze at 50 µM
RPMI-164010% FBS60Clear solution
Serum-Free MediumN/A10Precipitate at >10 µM

Table 2: Effect of pH and Temperature on Meridinol Solubility in DMEM + 10% FBS

pHTemperature (°C)Maximum Soluble Concentration (µM)
7.02530
7.43750
7.83745

Experimental Protocols

Protocol 1: Meridinol Solubility Assessment in Cell Culture Media

  • Prepare a series of dilutions of your Meridinol stock solution in DMSO.

  • In a sterile multi-well plate, add 1 mL of your chosen cell culture medium (cell-free) to each well.

  • Add 1 µL of each Meridinol dilution to the corresponding wells to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO only).

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect for precipitation immediately after addition and after 1, 6, and 24 hours.

  • For a more quantitative assessment, you can measure the turbidity of the medium using a spectrophotometer at 600 nm.

Visualizations

Meridinol Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway targeted by Meridinol.

G cluster_membrane Cell Membrane tkr1 TKR-1 Receptor p1 Phosphorylation tkr1->p1 Activates meridinol Meridinol meridinol->tkr1 Inhibits downstream Downstream Signaling Cascade p1->downstream proliferation Cell Proliferation downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Hypothetical signaling pathway of Meridinol.

Factors Contributing to Meridinol Precipitation

This diagram shows the interplay of factors that can lead to the precipitation of Meridinol in cell culture media.

G cluster_factors Contributing Factors precipitation Meridinol Precipitation high_conc High Concentration high_conc->precipitation low_temp Low Temperature low_temp->precipitation ph_shift pH Shift ph_shift->precipitation media_comp Media Components (Salts, Proteins) media_comp->precipitation improper_mixing Improper Mixing improper_mixing->precipitation

Caption: Factors leading to Meridinol precipitation.

References

Optimization

Technical Support Center: Improving the Oral Bioavailability of Meridinol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Meridinol. Given that...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Meridinol. Given that Meridinol is a poorly water-soluble lignan, this guide focuses on strategies to overcome solubility-limited absorption.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of Meridinol?

A1: The primary reason for Meridinol's poor oral bioavailability is likely its low aqueous solubility. As a lignan with a complex aromatic structure (C20H18O7), it is readily soluble in organic solvents but not in aqueous media. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Without adequate dissolution, only a small fraction of the administered dose is available to pass through the intestinal wall and enter systemic circulation. It can be classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, characterized by low solubility.

Q2: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like Meridinol?

A2: The main strategies focus on enhancing the drug's dissolution rate and/or apparent solubility in the GI tract. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.

  • Amorphous Solid Dispersions: Dispersing the drug in a carrier matrix in an amorphous (non-crystalline) state.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, such as Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Nanotechnology-Based Approaches: Formulating the drug into nanoparticles to increase surface area and potentially alter its interaction with the GI tract.

Q3: How do I choose the most suitable formulation strategy for Meridinol?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of Meridinol, the desired release profile, and the target dose. A systematic approach is recommended, starting with simpler methods and progressing to more complex ones if needed. The following decision tree can guide your selection process:

G start Start: Poorly Soluble Meridinol q1 Is the required dose low? start->q1 q2 Is the melting point of Meridinol low? q1->q2 No micronization Micronization / Nanonization q1->micronization Yes q3 Is Meridinol stable in the chosen lipid excipients? q2->q3 No solid_dispersion Amorphous Solid Dispersion q2->solid_dispersion Yes sedds SEDDS / Lipid-Based Formulation q3->sedds Yes complex_formulation Consider Complex Formulations (e.g., Nanoparticles with surface modification) q3->complex_formulation No

Caption: Decision tree for selecting a formulation strategy.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure

Symptom: Animal pharmacokinetic studies show low overall exposure (AUC) and high variability between subjects after oral administration of micronized Meridinol.

Possible Causes & Troubleshooting Steps:

  • Insufficient Dissolution Rate: Even with micronization, the dissolution of Meridinol might still be the rate-limiting step.

    • Solution: Consider more advanced formulation strategies that can achieve a higher degree of supersaturation, such as amorphous solid dispersions or SEDDS.

  • Food Effects: The presence or absence of food can significantly impact the dissolution and absorption of poorly soluble drugs.

    • Solution: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. If a significant positive food effect is observed, a lipid-based formulation like SEDDS might be beneficial as it can mimic the effect of a high-fat meal.

  • Gut Wall Metabolism: Meridinol may be subject to first-pass metabolism in the intestinal wall.

    • Solution: Use in vitro models like Caco-2 cell monolayers to assess the potential for intestinal metabolism. If significant metabolism is observed, strategies to bypass the portal circulation, such as lymphatic transport facilitated by lipid-based formulations, could be explored.

Issue 2: Drug Precipitation from Supersaturated Formulations

Symptom: In vitro dissolution testing of a solid dispersion or SEDDS formulation of Meridinol shows an initial high drug release followed by a rapid decrease in concentration, indicating precipitation.

Possible Causes & Troubleshooting Steps:

  • Lack of Precipitation Inhibitors: The supersaturated state is thermodynamically unstable, and the drug will tend to crystallize out.

    • Solution: Incorporate precipitation inhibitors into your formulation. For solid dispersions, polymers like HPMC-AS or PVP are commonly used. For SEDDS, certain surfactants or co-solvents can help maintain the drug in a solubilized state.

  • Inappropriate Polymer/Excipient Selection: The chosen carrier or lipid excipients may not have optimal interaction with Meridinol to stabilize the amorphous or solubilized form.

    • Solution: Screen a variety of polymers or lipid excipients with different properties. The goal is to find a system where Meridinol has good solubility and the excipients can sterically and/or through specific interactions (e.g., hydrogen bonding) prevent its precipitation.

Issue 3: Nanoparticle Formulation Issues

Symptom: Difficulty in producing a stable nanoparticle suspension of Meridinol; issues with particle aggregation or low drug loading.

Possible Causes & Troubleshooting Steps:

  • Inadequate Stabilization: The high surface energy of nanoparticles makes them prone to aggregation.

    • Solution: Optimize the type and concentration of stabilizers (surfactants or polymers). The choice of stabilizer should be based on its ability to adsorb to the nanoparticle surface and provide either electrostatic or steric repulsion.

  • Poor Drug-Carrier Compatibility: The interaction between Meridinol and the nanoparticle matrix material is not favorable.

    • Solution: If using polymeric nanoparticles, screen different polymers. For nanocrystals, the issue might be the inherent properties of the drug's crystal lattice. In such cases, surface modification with specific stabilizers is crucial.

  • Suboptimal Process Parameters: The parameters of the nanoparticle production method (e.g., homogenization pressure, sonication time) are not optimized.

    • Solution: Systematically vary the process parameters to find the optimal conditions for producing small, stable nanoparticles with high drug loading.

Data Presentation: Efficacy of Bioavailability Enhancement Strategies

The following tables summarize typical quantitative improvements that can be expected with different formulation strategies for poorly soluble drugs, which can serve as a benchmark for your experiments with Meridinol.

Table 1: Enhancement of Oral Bioavailability with Different Formulation Strategies

Formulation StrategyDrug ExampleFold Increase in CmaxFold Increase in AUCReference
NanoparticlesAtorvastatin Calcium~4~11[1]
Solid DispersionGlibenclamide~2.1~2[2]
Solid DispersionAripiprazoleSignificantly ImprovedSignificantly Improved[3]
SEDDSFinasteride~3~3[4]
SEDDSPidotimod-2.56[5]
SEDDSDarunavir~2-2.5~2-3[6]

Table 2: Example of Improved In Vitro Dissolution Profile

Time (min)Pure Drug (% Dissolved)Micronized (% Dissolved)Solid Dispersion (% Dissolved)Nanoparticle Formulation (% Dissolved)
5< 1104060
152257085
305408595
60105590>98

Experimental Protocols

Protocol 1: Preparation of Meridinol Nanoparticles by Wet Milling

Objective: To produce a stable nanosuspension of Meridinol to enhance its dissolution rate.

Methodology:

  • Preparation of Slurry: Prepare a slurry of Meridinol (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v of a suitable surfactant like Poloxamer 188 or a polymer like HPMC).

  • Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process Parameters: Set the milling speed and time. These parameters need to be optimized for Meridinol. Start with a moderate speed and mill for several hours.

  • Particle Size Analysis: Periodically take samples and measure the particle size using dynamic light scattering (DLS). The target is a mean particle size below 200 nm with a low polydispersity index (PDI).

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different Meridinol formulations.

Methodology:

  • Apparatus: Use a USP Apparatus II (paddle) or Apparatus I (basket).

  • Dissolution Medium: Use a biorelevant medium such as simulated gastric fluid (SGF) without enzymes for the first 2 hours, followed by a switch to fasted state simulated intestinal fluid (FaSSIF). The volume is typically 900 mL.

  • Temperature: Maintain the temperature at 37 ± 0.5 °C.

  • Agitation: Set the paddle speed to 50 or 75 rpm.

  • Sample Collection: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of Meridinol in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles.

G cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation Develop Formulations (e.g., Nanoparticles, SEDDS) dissolution In Vitro Dissolution Testing formulation->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study In Vivo Pharmacokinetic Study (e.g., in Rats) permeability->pk_study data_analysis Analyze AUC, Cmax, Tmax pk_study->data_analysis

Caption: Experimental workflow for improving oral bioavailability.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel Meridinol formulation compared to a control (e.g., pure drug suspension).

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.

  • Groups: Divide the animals into groups (e.g., n=6 per group):

    • Group 1: Control (Meridinol suspension)

    • Group 2: Test Formulation (e.g., Meridinol nanoparticles)

  • Dosing: Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of Meridinol in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the test and control groups to determine the relative bioavailability.

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism by which Self-Emulsifying Drug Delivery Systems (SEDDS) enhance the oral absorption of poorly soluble drugs like Meridinol.

G sedds Oral Administration of Meridinol in SEDDS emulsification Spontaneous Emulsification in GI Fluids sedds->emulsification droplets Formation of Fine Oil-in-Water Emulsion Droplets emulsification->droplets dissolved Meridinol remains dissolved in the oil droplets droplets->dissolved absorption Increased Absorption through Intestinal Epithelium dissolved->absorption circulation Entry into Systemic Circulation absorption->circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Troubleshooting

Minimizing Meridinol-induced cytotoxicity in [cell line]

Disclaimer: Meridinol is a hypothetical compound. The information, protocols, and data presented here are for illustrative purposes, based on established principles of drug-induced cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Meridinol is a hypothetical compound. The information, protocols, and data presented here are for illustrative purposes, based on established principles of drug-induced cytotoxicity. The proposed mechanism—induction of oxidative stress leading to apoptosis—is a common pathway for cytotoxic agents and is used here as a framework. Researchers should validate all findings for their specific compound and cell line.

This guide provides answers to frequently asked questions and troubleshoots common issues encountered when working with Meridinol, focusing on strategies to minimize its cytotoxic effects in [cell line].

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of Meridinol-induced cytotoxicity?

A1: Based on preliminary characterization, Meridinol is understood to induce cytotoxicity primarily by increasing intracellular Reactive Oxygen Species (ROS).[1][2] This leads to a state of oxidative stress, which damages cellular components and activates the intrinsic mitochondrial pathway of apoptosis, culminating in cell death.

Q2: My [cell line] viability is significantly lower than expected after Meridinol treatment. What are the most common factors?

A2: Several factors can influence the perceived cytotoxicity of a compound in vitro. Key variables to check include:

  • Drug Concentration and Exposure Time: Both higher concentrations and longer incubation times increase cytotoxicity. It's crucial to perform a time-course and dose-response analysis to find the optimal experimental window.[3][4][5]

  • Cell Density: The initial number of cells seeded can alter the effective drug concentration per cell.[6][7] Lower cell densities may show higher cytotoxicity, while very high densities can lead to nutrient depletion and confounding results.[7][8]

  • Serum Concentration: Components in fetal calf serum (FCS) can bind to compounds, reducing their bioavailability and apparent cytotoxicity.[9] Ensure your serum concentration is consistent across experiments.

  • Cell Health and Passage Number: Cells at very high or low passage numbers, or those in poor health, may be more susceptible to drug-induced stress.

Q3: Is it possible to mitigate or reduce Meridinol's cytotoxic effects without abolishing its primary activity?

A3: Yes. If the desired therapeutic effect is distinct from the oxidative stress pathway, it is possible to mitigate cytotoxicity. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can be an effective strategy. NAC works by directly scavenging ROS and replenishing intracellular glutathione (GSH), a key cellular antioxidant, thereby protecting the cells from oxidative damage.[2][10][11][12]

Q4: The IC50 value I calculated for Meridinol in my [cell line] is different from our historical data. What could cause this discrepancy?

A4: Discrepancies in IC50 values are common and often trace back to experimental variables. Review the following:

  • Assay Type: Different viability assays measure different cellular processes. For example, an MTT assay measures metabolic activity, which can be affected by a compound even without causing immediate cell death.[13][14] An assay that measures membrane integrity (like a trypan blue or LDH assay) might yield a different IC50 value.[15]

  • Experimental Conditions: As mentioned in Q2, slight changes in cell density, serum concentration, or incubation time can significantly shift the dose-response curve.[6][9]

  • Compound Stability: Ensure the stock solution of Meridinol is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in my viability assay. 1. Inconsistent cell seeding.2. Uneven distribution of Meridinol in the well.3. Edge effects on the microplate.1. Ensure the cell suspension is homogenous before seeding. Pipette gently up and down between seeding rows.2. After adding the drug, gently mix the plate on an orbital shaker or by using a multi-channel pipette.3. Avoid using the outermost wells of the plate, as they are most prone to evaporation. Fill them with sterile PBS instead.
Cells appear stressed or morphologically changed but the MTT assay shows high viability. The compound may be causing metabolic hyperactivity or may interfere with the MTT reagent itself, leading to a false positive signal.[13]1. Visually inspect cells via microscopy for signs of stress (e.g., rounding, detachment).2. Validate results with an orthogonal assay that does not rely on metabolic activity, such as a direct cell count or a membrane integrity assay (e.g., LDH release).[15]
Co-treatment with N-acetylcysteine (NAC) is not reducing cytotoxicity. 1. NAC concentration is too low or too high (can be toxic at high doses).2. Timing of NAC addition is not optimal.3. The primary cytotoxic mechanism is not ROS-dependent.1. Perform a dose-response experiment for NAC alone to find its non-toxic range, then test a range of concentrations (e.g., 1-10 mM) with Meridinol.2. Add NAC as a pre-treatment (e.g., 1-2 hours) before adding Meridinol to allow for cellular uptake and GSH synthesis.[2]3. Investigate other cell death pathways (e.g., apoptosis via other signaling, necrosis, etc.).

Signaling Pathways and Workflows

Hypothesized Meridinol-Induced Cytotoxicity Pathway

The diagram below illustrates the proposed mechanism by which Meridinol induces apoptosis in [cell line] through the generation of ROS, and the intervention point for the antioxidant N-acetylcysteine (NAC).

Meridinol_Pathway Meridinol Meridinol Mito Mitochondrial Dysfunction Meridinol->Mito ROS ROS Production (Reactive Oxygen Species) Mito->ROS Stress Oxidative Stress ROS->Stress Casp3 Caspase-3 Activation Stress->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: Proposed pathway of Meridinol cytotoxicity and NAC intervention.

Experimental Workflow: Testing Cytoprotective Agents

This workflow outlines the key steps for assessing the ability of a compound like NAC to mitigate Meridinol-induced cytotoxicity.

Experimental_Workflow A 1. Seed [cell line] in 96-well plates B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Pre-treatment with NAC (or vehicle control) B->C D 4. Add Meridinol at various concentrations C->D E 5. Incubate for desired period (e.g., 24-72 hours) D->E F 6. Perform Viability Assay (e.g., MTT, ROS, Caspase) E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for evaluating agents that mitigate cytotoxicity.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to test the cytoprotective effects of N-acetylcysteine (NAC) against Meridinol in [cell line].

Table 1: Effect of NAC Co-treatment on Meridinol IC50 in [cell line]

Treatment ConditionIncubation TimeIC50 (µM)Fold Change in IC50
Meridinol Alone48 hours12.5-
Meridinol + 5 mM NAC48 hours48.23.9x Increase
Meridinol + 10 mM NAC48 hours85.16.8x Increase
Data are representative. NAC pre-treatment was for 2 hours before Meridinol addition.

Table 2: Effect of NAC on Meridinol-Induced ROS Production and Caspase-3 Activity

Treatment Group (24 hours)Relative ROS Level (%) (vs. Control)Relative Caspase-3 Activity (%) (vs. Control)
Vehicle Control100 ± 8100 ± 11
Meridinol (25 µM)450 ± 35380 ± 28
Meridinol (25 µM) + 5 mM NAC135 ± 15120 ± 14
Data are presented as mean ± SD. NAC was pre-treated for 2 hours.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed [cell line] into a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Meridinol and/or NAC in culture medium. If pre-treating with NAC, remove old media, add 100 µL of NAC-containing media, and incubate for 1-2 hours. Then, add Meridinol to the desired final concentration. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Probe Loading: After the treatment period, remove the media and wash the cells once with warm, serum-free medium or PBS.

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution (prepared in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm, serum-free medium or PBS to remove any extracellular probe.

  • Read Fluorescence: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the relative ROS level.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol quantifies the activity of executioner caspase-3, a key marker of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to ensure sufficient cell numbers for lysate preparation. Treat with Meridinol +/- NAC as required.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the pellet with ice-cold PBS.

  • Lysate Preparation: Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Caspase Assay: In a 96-well plate, add 50 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm.

  • Data Analysis: Normalize the absorbance values to the protein concentration and then to the vehicle control to determine the relative caspase-3 activity.

References

Troubleshooting

Technical Support Center: Optimization of Meridinol Treatment Duration

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of the novel investigational compound, Meridinol. The following trouble...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of the novel investigational compound, Meridinol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for Meridinol in a new cell line?

A1: For a new cell line, we recommend starting with a dose-response experiment to determine the EC50 value. A typical starting concentration range is 1 nM to 10 µM. For initial time-course experiments, we suggest evaluating Meridinol's effect at 6, 12, 24, 48, and 72 hours. This will help establish a preliminary understanding of the compound's kinetics and optimal treatment window.

Q2: How can I determine the optimal treatment duration of Meridinol for sustained pathway inhibition?

A2: To determine the duration of pathway inhibition, we recommend a time-course experiment followed by washout. Treat cells with Meridinol for various durations (e.g., 1, 6, 12, 24 hours), then replace the media with fresh, compound-free media. Analyze the target pathway activity at several time points post-washout (e.g., 0, 6, 12, 24 hours) to assess the durability of the inhibitory effect.

Q3: We are observing significant cytotoxicity at our effective dose. How can we optimize the treatment duration to minimize this?

A3: If cytotoxicity is a concern, consider a pulsed-dosing or intermittent treatment schedule. Shorter, repeated exposures to Meridinol may maintain the desired biological effect while allowing the cells to recover, thus reducing overall toxicity. For example, a 24-hour treatment followed by a 24-hour drug-free period, repeated for several cycles, could be a viable strategy.

Q4: How does serum concentration in the culture medium affect Meridinol's activity and optimal treatment duration?

A4: Serum proteins can bind to small molecules, potentially reducing their effective concentration. We recommend performing initial experiments at a standard serum concentration (e.g., 10% FBS) and, if variability is observed, conducting comparative studies at lower serum concentrations or in serum-free media to assess the impact on Meridinol's potency and required treatment duration.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Reagent variability (e.g., lot-to-lot differences in Meridinol, antibodies).2. Cell passage number and confluency.3. Inconsistent incubation times.1. Qualify new lots of reagents against a standard.2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density.3. Use a calibrated timer and standardize all incubation steps.
Loss of Meridinol activity over time in long-term experiments 1. Compound degradation in media.2. Cellular metabolism of Meridinol.1. Perform a media stability assay to determine the half-life of Meridinol under your experimental conditions. Replenish the media with fresh compound at appropriate intervals.2. Investigate potential metabolic pathways and consider co-treatment with metabolic inhibitors if appropriate.
High background signal in pathway analysis (e.g., Western blot) 1. Sub-optimal antibody concentration.2. Insufficient blocking.3. High basal pathway activity in the cell line.1. Titrate primary and secondary antibody concentrations.2. Optimize blocking conditions (e.g., type of blocking agent, duration).3. Serum-starve cells prior to Meridinol treatment to reduce basal signaling.
No observable effect of Meridinol at expected concentrations 1. Incorrect compound concentration.2. Cell line is resistant to Meridinol.3. The target pathway is not active in the chosen cell line.1. Verify the stock concentration and perform a fresh dilution series.2. Confirm target expression in your cell line. Consider using a positive control compound known to modulate the target pathway.3. Assess the basal activity of the target pathway.

Experimental Protocols

Protocol 1: Determination of EC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Meridinol in culture medium, typically starting from 10 µM.

  • Treatment: Remove the old medium and add 100 µL of the Meridinol dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value using a non-linear regression model.

Protocol 2: Time-Course Analysis of Target Inhibition by Western Blot
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Meridinol at a concentration of 10x its EC50.

  • Time Points: Harvest cell lysates at various time points (e.g., 0, 1, 6, 12, 24, 48 hours) post-treatment.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

Meridinol_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Meridinol Meridinol Receptor Receptor Tyrosine Kinase Meridinol->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by Meridinol.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Experimental Goals B Select Appropriate Cell Line A->B C Determine Endpoint Assays B->C D Dose-Response (EC50 Determination) C->D Informs E Time-Course (Onset of Action) D->E Informs F Washout Experiment (Duration of Effect) E->F Informs G Data Collection F->G H Statistical Analysis G->H I Determine Optimal Treatment Duration H->I

Caption: Workflow for optimizing Meridinol treatment duration.

Troubleshooting_Logic start Inconsistent Results? check_reagents Reagents Validated? start->check_reagents check_cells Cell Culture Consistent? check_reagents->check_cells Yes solution_reagents Qualify New Reagent Lots check_reagents->solution_reagents No check_protocol Protocol Standardized? check_cells->check_protocol Yes solution_cells Standardize Cell Passage and Density check_cells->solution_cells No solution_protocol Ensure Consistent Incubation Times check_protocol->solution_protocol No end Consistent Results check_protocol->end Yes solution_reagents->check_reagents solution_cells->check_cells solution_protocol->check_protocol

Optimization

Meridinol Purification Protocol: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of the Meridinol purification protocol. It includes frequently asked questio...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of the Meridinol purification protocol. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general overview of the Meridinol purification workflow?

A1: The purification of Meridinol from its crude extract typically involves a multi-step process. The general workflow begins with a preliminary purification using column chromatography to separate Meridinol from the bulk of the impurities. This is followed by a final purification step of recrystallization to obtain high-purity Meridinol. The purity of the final product is then assessed using High-Performance Liquid Chromatography (HPLC).

Meridinol_Purification_Workflow cluster_0 Purification Stages Crude Crude Meridinol Extract ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Load FractionEval Fraction Evaluation (TLC/HPLC) ColumnChrom->FractionEval Elute Fractions Combine Combine Pure Fractions & Evaporate FractionEval->Combine Identify Recrystal Recrystallization Combine->Recrystal Dissolve FinalProduct High-Purity Meridinol Crystals Recrystal->FinalProduct Cool & Filter Purity Purity Analysis (HPLC) FinalProduct->Purity

Caption: General workflow for the purification of Meridinol.

Q2: What are the recommended solvents for the purification of Meridinol?

A2: For silica gel column chromatography, a gradient of ethyl acetate in hexanes is recommended. For recrystallization, a mixture of ethanol and water is often effective. Meridinol is also soluble in chloroform, dichloromethane, DMSO, and acetone.[1]

Q3: How can I assess the purity of Meridinol after purification?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for assessing the purity of the final Meridinol product. A successful purification should result in a single major peak corresponding to Meridinol.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Packing : Prepare a slurry of silica gel in hexanes and pour it into a glass column. Allow the silica to settle, ensuring a flat and stable bed.

  • Sample Loading : Dissolve the crude Meridinol extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution : Begin elution with pure hexanes, gradually increasing the polarity by adding ethyl acetate. A typical gradient is shown in the table below.

  • Fraction Collection : Collect fractions of equal volume and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Pooling : Combine the fractions containing pure Meridinol (as determined by TLC) and evaporate the solvent under reduced pressure.

Eluent Composition (Hexanes:Ethyl Acetate) Volume Purpose
100:02 column volumesElute non-polar impurities
95:53 column volumesElute less polar impurities
90:105 column volumesElute Meridinol
80:203 column volumesElute more polar impurities
Protocol 2: Recrystallization
  • Dissolution : Place the semi-purified Meridinol from the chromatography step into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[2]

  • Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration.

  • Crystallization : Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.[3]

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[2]

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Issue 1: Low or No Crystal Formation During Recrystallization

Q: I have followed the recrystallization protocol, but no crystals are forming, or the yield is very low. What should I do?

A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.

Recrystallization_Troubleshooting Start No/Low Crystal Formation CheckSolvent Is the solution clear? Start->CheckSolvent TooMuchSolvent Too much solvent was likely used. CheckSolvent->TooMuchSolvent Yes Supersaturated Solution may be supersaturated. CheckSolvent->Supersaturated No (Cloudy) ReduceVolume Reduce solvent volume by evaporation and try again. TooMuchSolvent->ReduceVolume Success Crystals Formed ReduceVolume->Success InduceCrystals Induce crystallization by: - Scratching the flask with a glass rod. - Adding a seed crystal. - Cooling in an ice bath. Supersaturated->InduceCrystals InduceCrystals->Success

Caption: Troubleshooting decision tree for recrystallization issues.

Further Actions:

  • "Oiling Out" : If an oily layer forms instead of crystals, it may be due to the compound being highly impure or the solution cooling too quickly.[4] Try redissolving the oil in a bit more solvent and allowing it to cool more slowly.[4]

  • Re-purify : If crystallization is still unsuccessful, the compound may need to be re-purified by chromatography to remove impurities that inhibit crystallization.[4]

Issue 2: Poor Peak Shape in HPLC Analysis

Q: My HPLC chromatogram shows peak tailing or broad peaks for Meridinol. What could be the cause and how can I fix it?

A: Poor peak shape in HPLC can be caused by a variety of factors, from column issues to mobile phase problems.[5]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column (e.g., silanol groups).[5]- Use a high-purity silica column.[5]- Adjust mobile phase pH to suppress silanol ionization (pH 2-3).[5]- Add a mobile phase additive like triethylamine (TEA).[5]
Broad Peaks - Column contamination or degradation.[6]- Mobile phase flow rate is too low.[7]- Tubing between column and detector is too long.[6]- Replace the guard column or the analytical column.[6][7]- Increase the flow rate.[7]- Use shorter, narrower internal diameter tubing.[6]
Split Peaks - Clogged column inlet frit.[6]- Column void or channeling.- Reverse flush the column.[6]- Replace the column.[8]
Fronting Peaks - Column overloading.[5]- Reduce the amount of sample injected.[5]- Use a column with a larger internal diameter.[5]
Issue 3: Inconsistent Retention Times in HPLC

Q: The retention time for my Meridinol peak is drifting between injections. What is causing this?

A: Retention time drift is often indicative of a lack of system stability.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Poor Temperature Control | Use a thermostatted column oven to maintain a consistent temperature.[6][7] | | Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily.[6][7]- Ensure solvents are thoroughly mixed and degassed.[6] | | Poor Column Equilibration | Increase the column equilibration time between injections, especially after changing the mobile phase.[6] | | System Leaks | Check all fittings for leaks, especially between the pump and the detector. Look for salt buildup which can indicate a slow leak.[6] | | Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any trapped air bubbles.[6] |

References

Troubleshooting

Addressing batch-to-batch variability of Meridinol

Welcome to the technical support center for Meridinol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentatio...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meridinol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation, with a focus on tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our antimicrobial assays between different batches of Meridinol. What could be the cause?

A1: Batch-to-batch variability is a known challenge with natural products like Meridinol.[1] This inconsistency can stem from several factors, including variations in the raw plant material due to different geographical sources, harvest times, and storage conditions.[2] The extraction and purification processes can also introduce variability.[3] To mitigate this, it is crucial to perform quality control checks on each new batch.

Q2: What are the recommended storage conditions for Meridinol to ensure its stability?

A2: For optimal stability, Meridinol should be stored in a tightly sealed vial at -20°C for long-term storage. For frequent use, aliquots can be stored at 2-8°C for up to two weeks. Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. This minimizes condensation, which can affect the concentration and stability of the compound.

Q3: How can we qualify a new batch of Meridinol to ensure it is comparable to our previous batches?

A3: A comparative analysis using High-Performance Liquid Chromatography (HPLC) is highly recommended to create a chemical fingerprint of each batch.[4] By comparing the chromatograms of a new batch to a previously validated "golden batch," you can assess the consistency in the chemical profile. Key parameters to compare are the retention times and peak areas of the major components.[5] Additionally, performing a dose-response curve in your specific bioassay with both the new and old batches can confirm consistent biological activity.

Q4: Are there any known solvents that can cause degradation of Meridinol?

A4: While specific degradation pathways in all solvents have not been fully elucidated, it is generally advisable to use high-purity solvents such as DMSO, ethanol, or methanol for creating stock solutions. Avoid prolonged exposure to strong acids or bases, as these conditions can potentially lead to the degradation of the lignan structure. Prepare solutions fresh for each experiment whenever possible.

Troubleshooting Guides

Issue 1: Reduced Antimicrobial Potency in a New Batch

If you observe a significant decrease in the antimicrobial effect of a new batch of Meridinol compared to previous ones, follow these troubleshooting steps:

Troubleshooting Workflow for Reduced Potency

start Reduced Potency Observed check_storage Verify Storage Conditions (-20°C, sealed vial) start->check_storage check_solubility Confirm Complete Solubilization (visual inspection, vortexing) check_storage->check_solubility Storage OK qc_analysis Perform Comparative QC Analysis (HPLC, MS) check_solubility->qc_analysis Solubility OK bioassay_validation Run Parallel Bioassay (New vs. Old Batch) qc_analysis->bioassay_validation QC Profile Matches contact_supplier Contact Supplier with Data qc_analysis->contact_supplier QC Profile Mismatch adjust_concentration Adjust Concentration Based on QC bioassay_validation->adjust_concentration Activity Difference Confirmed result Issue Resolved bioassay_validation->result Activity is Consistent adjust_concentration->result

Caption: Troubleshooting workflow for reduced Meridinol potency.

Issue 2: Increased Cytotoxicity in Non-target Cells

Should you notice that a new batch of Meridinol exhibits higher than expected cytotoxicity in your control cell lines, consider the following:

Potential Causes and Solutions for Increased Cytotoxicity

Potential CauseRecommended Action
Presence of Impurities Analyze the batch using HPLC-MS to detect any new or elevated impurity peaks compared to a reference batch.[6]
Higher Potency of the New Batch Perform a dose-response curve to determine the IC50 value and compare it to previous batches. You may need to adjust the working concentration.
Solvent Effects Prepare a vehicle control with the same concentration of the solvent used to dissolve Meridinol to rule out solvent-induced cytotoxicity.
Cell Culture Variability Ensure that the cells used for testing are from the same passage number and are in a healthy growth phase, as cell sensitivity can vary.[7]

Experimental Protocols

Protocol 1: HPLC Fingerprinting for Batch Qualification

This protocol provides a general method for comparing the chemical fingerprint of different Meridinol batches.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a previously validated "golden batch" of Meridinol at 1 mg/mL in HPLC-grade methanol.

    • Prepare a stock solution of the new batch of Meridinol at the same concentration.

    • Filter both solutions through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient: Start with 10% acetonitrile and increase to 90% over 30 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detector at 280 nm.[8]

    • Injection Volume: 10 µL.[4]

  • Data Analysis:

    • Overlay the chromatograms of the new batch and the golden batch.

    • Compare the retention times and the relative peak areas of the major peaks. A high degree of similarity suggests good batch-to-batch consistency.[4]

Protocol 2: Comparative Antimicrobial Susceptibility Testing

This protocol is for verifying the biological activity of a new Meridinol batch against a reference batch.

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a concentration of 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Assay Preparation:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of both the new and the reference Meridinol batches, starting from a concentration known to be effective.

    • Include a positive control (a standard antibiotic) and a negative control (broth with the microorganism only).[9]

  • Incubation and Analysis:

    • Add the standardized inoculum to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) for each batch by observing the lowest concentration that prevents visible growth. The MIC values for both batches should be comparable for consistent bioactivity.[10]

Hypothetical Signaling Pathway for Meridinol's Antimicrobial Action

Disclaimer: The precise molecular mechanism and signaling pathway for Meridinol have not been fully elucidated. The following diagram represents a hypothetical pathway common for some natural antimicrobial compounds that lead to apoptosis in fungal cells.

Meridinol Meridinol CellMembrane Fungal Cell Membrane Meridinol->CellMembrane Interacts with ROS Increased ROS Production CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of Meridinol-induced fungal apoptosis.

References

Optimization

Meridinol Technical Support Center: Enhancing Therapeutic Index

Welcome to the Meridinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of Meridinol...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Meridinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of Meridinol, a novel kinase inhibitor. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Meridinol and its primary off-target profile?

Meridinol is a potent ATP-competitive inhibitor of the tyrosine kinase XYZ, which is a critical component of the MAPK signaling pathway implicated in several malignancies. While highly selective for XYZ, off-target activity has been observed against other kinases sharing structural homology in the ATP-binding pocket. The most significant off-target interactions are with kinases A and B, which can lead to unintended cellular effects.

Q2: What are the common strategies to improve the therapeutic index of a kinase inhibitor like Meridinol?

Several strategies can be employed to enhance the therapeutic index of Meridinol. These can be broadly categorized as:

  • Combination Therapy: Utilizing Meridinol in conjunction with other therapeutic agents can allow for dose reduction of Meridinol, thereby decreasing toxicity while maintaining or enhancing efficacy.[1]

  • Targeted Drug Delivery: Encapsulating Meridinol in nanocarriers, such as liposomes or nanoparticles, can improve its delivery to the target tissue and reduce systemic exposure.[1]

  • Structural Modification: Rational drug design to create analogues of Meridinol with higher selectivity for the XYZ kinase and reduced affinity for off-target kinases is a promising approach to minimize side effects.[2]

Q3: How can I mitigate cytotoxicity observed in my cell-based assays with Meridinol?

If you are observing significant cytotoxicity, consider the following:

  • Dose-Response Analysis: Ensure you have performed a thorough dose-response curve to identify the optimal concentration range for on-target effects versus overt toxicity.

  • Incubation Time: Reducing the incubation time of Meridinol with your cells may be sufficient to observe the desired phenotype without inducing excessive cell death.

  • Combination Index Analysis: If using Meridinol in combination with another drug, perform a combination index analysis to identify synergistic, additive, or antagonistic interactions. This can help in finding a dose combination that is effective but less toxic.

Troubleshooting Guides

Issue 1: High inter-experimental variability in Meridinol's IC50 values.

High variability in IC50 values can be frustrating. Here’s a logical workflow to troubleshoot this issue:

G start High Variability in IC50 check_reagents Verify Meridinol Stock (Concentration, Purity, Storage) start->check_reagents check_reagents->start Stock Issue check_cells Assess Cell Line Integrity (Passage number, Contamination) check_reagents->check_cells Stock OK check_cells->start Cell Issue check_assay Review Assay Protocol (Seeding density, Incubation time) check_cells->check_assay Cells OK check_assay->start Assay Issue check_instrument Calibrate Plate Reader check_assay->check_instrument Protocol OK check_instrument->start Instrument Issue analyze_data Re-evaluate Data Analysis (Curve fitting, Outliers) check_instrument->analyze_data Reader OK analyze_data->start Data Issue solution Consistent IC50 Values analyze_data->solution Analysis OK

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Meridinol shows reduced efficacy in vivo compared to in vitro data.

A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Several factors could be at play.

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast excretion can lead to suboptimal drug exposure at the tumor site.[3][4]

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation might be low.[4]

  • Tumor Microenvironment: The complex tumor microenvironment in vivo can present barriers to drug penetration and efficacy that are not present in 2D cell culture.

Data Presentation

Table 1: Comparison of Meridinol and a Novel Analogue (M-2) in vitro

CompoundTarget (XYZ) IC50 (nM)Off-Target (A) IC50 (nM)Off-Target (B) IC50 (nM)Cytotoxicity (CC50) in Healthy Fibroblasts (nM)Therapeutic Index (CC50/IC50)
Meridinol502508005000100
M-2451500>1000025000555

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Assay

This protocol is designed to determine the selectivity of Meridinol and its analogues against a panel of kinases.

  • Reagents and Materials: Recombinant kinases (XYZ, A, B, and others), appropriate kinase substrates, ATP, Meridinol stock solution, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of Meridinol in the assay buffer.

    • In a 384-well plate, add the kinase, its substrate, and the Meridinol dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the generated ADP signal using a luminometer.

  • Data Analysis: Plot the kinase activity against the logarithm of the Meridinol concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Nanoparticle Formulation of Meridinol for In Vivo Studies

This protocol outlines a method for encapsulating Meridinol into lipid-based nanoparticles to improve its pharmacokinetic profile.

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis Lipids Lipids Dissolve Dissolve in Ethanol Lipids->Dissolve Meridinol Meridinol Meridinol->Dissolve Inject Inject into Aqueous Buffer Dissolve->Inject Homogenize Homogenize Inject->Homogenize Purify Purify via Dialysis Homogenize->Purify Analyze Characterize Size, Zeta Potential, and Encapsulation Efficiency Purify->Analyze

Caption: Workflow for Meridinol nanoparticle formulation.

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway targeted by Meridinol and highlights its on-target and off-target effects.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR XYZ XYZ Kinase GFR->XYZ Downstream Downstream Signaling (e.g., MAPK Pathway) XYZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Meridinol Meridinol Meridinol->XYZ Inhibition (On-Target) OffTargetA Off-Target Kinase A Meridinol->OffTargetA Inhibition (Off-Target) OffTargetB Off-Target Kinase B Meridinol->OffTargetB Inhibition (Off-Target) SideEffects Side Effects OffTargetA->SideEffects OffTargetB->SideEffects

References

Troubleshooting

Technical Support Center: Overcoming Acquired Resistance to Meridinol

Welcome to the technical support center for Meridinol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming acquired resistance to Meridinol in...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meridinol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming acquired resistance to Meridinol in their pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Meridinol?

A1: Meridinol is a potent and selective tyrosine kinase inhibitor (TKI) that targets the Meridinol-Associated Kinase (MAK). By competitively binding to the ATP-binding pocket of the MAK kinase domain, Meridinol inhibits its autophosphorylation and subsequent activation of downstream signaling pathways. This ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on MAK signaling.

Q2: We are observing a decrease in Meridinol efficacy in our long-term cell culture models. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to Meridinol typically emerges from several well-characterized molecular events. The most frequently observed mechanisms include:

  • Secondary Mutations in the MAK Kinase Domain: The most common is the M797S "gatekeeper" mutation, which sterically hinders the binding of Meridinol to the MAK kinase domain.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as the LEO pathway, can reactivate downstream effectors like PI3K/Akt and MAPK, thus circumventing the MAK blockade.[1][2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), can actively pump Meridinol out of the cell, reducing its intracellular concentration and efficacy.[4][5]

Q3: How can we experimentally confirm the mechanism of resistance in our Meridinol-resistant cell lines?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sequencing of the MAK Kinase Domain: Perform Sanger or next-generation sequencing of the MAK gene from resistant cells to identify potential mutations.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of alternative signaling pathways.

  • Western Blot Analysis: Probe for the upregulation of key signaling proteins in suspected bypass pathways (e.g., phospho-LEO, phospho-Akt, phospho-ERK) and for increased expression of ABCB1.

  • Drug Efflux Assays: Utilize fluorescent substrates of ABCB1 (e.g., Rhodamine 123) to functionally assess drug efflux activity.

Troubleshooting Guides

Issue 1: Gradual loss of Meridinol sensitivity in vitro.
Possible Cause Troubleshooting Steps Expected Outcome
Emergence of a resistant subclone 1. Perform single-cell cloning of the resistant population. 2. Characterize the IC50 of individual clones for Meridinol. 3. Analyze the molecular profile (MAK sequencing, pathway activation) of resistant clones.Identification of heterogeneous resistance mechanisms within the cell population.
Suboptimal drug concentration 1. Verify the concentration and stability of your Meridinol stock solution. 2. Perform a dose-response curve to re-establish the IC50.Confirmation of the shift in IC50 and validation of drug integrity.
Increased drug efflux 1. Co-treat resistant cells with Meridinol and a known ABCB1 inhibitor (e.g., Verapamil, Tariquidar). 2. Measure changes in Meridinol IC50.A significant decrease in Meridinol IC50 in the presence of the efflux pump inhibitor.
Issue 2: In vivo tumor models initially respond to Meridinol but then resume growth.
Possible Cause Troubleshooting Steps Expected Outcome
Development of acquired resistance 1. Biopsy the relapsed tumors. 2. Perform genomic and proteomic analysis on the tumor tissue to identify resistance mechanisms (as described in FAQ 3).Identification of in vivo resistance mechanisms, which may differ from in vitro findings.
Pharmacokinetic issues 1. Measure the plasma and tumor concentrations of Meridinol over time. 2. Assess for any changes in drug metabolism in the host.Determination of whether suboptimal drug exposure is contributing to relapse.
Tumor microenvironment influence 1. Analyze the tumor microenvironment of relapsed tumors for changes in stromal cell populations or secreted factors. 2. Investigate potential microenvironment-mediated resistance pathways.Identification of extrinsic factors contributing to Meridinol resistance.

Experimental Protocols

Protocol 1: Generation of Meridinol-Resistant Cell Lines
  • Cell Line Selection: Begin with a Meridinol-sensitive, MAK-positive cancer cell line.

  • Initial Dosing: Culture the cells in the presence of Meridinol at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of Meridinol in a stepwise manner. Allow the cells to acclimate to each new concentration before proceeding to the next.

  • High-Dose Selection: Continue this process until the cells are able to proliferate in a high concentration of Meridinol (e.g., 5-10 times the initial IC50).

  • Characterization: Regularly assess the IC50 of the cell population to monitor the development of resistance. Once a stable resistant phenotype is achieved, perform molecular characterization.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Lyse both parental (sensitive) and Meridinol-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Array Incubation: Incubate the cell lysates with the phospho-RTK array membrane according to the manufacturer's instructions. This membrane is spotted with antibodies against various phosphorylated RTKs.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence to detect the levels of phosphorylated RTKs.

  • Analysis: Quantify the signal intensity for each spot and compare the profiles of the sensitive and resistant cells to identify upregulated RTKs in the resistant line.

Data Presentation

Table 1: In Vitro Efficacy of Meridinol and Combination Therapies in Sensitive and Resistant Cell Lines

Cell Line Resistance Mechanism Meridinol IC50 (nM) Meridinol + LEO Inhibitor (1 µM) IC50 (nM) Meridinol + ABCB1 Inhibitor (1 µM) IC50 (nM)
Parental None151412
Resistant Clone A MAK M797S Mutation> 1000> 1000> 1000
Resistant Clone B LEO Pathway Upregulation25020245
Resistant Clone C ABCB1 Overexpression35034030

Visualizations

Meridinol_Mechanism_of_Action Meridinol Meridinol MAK MAK Meridinol->MAK Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) MAK->Downstream_Signaling Activates ATP ATP ATP->MAK Activates Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Promotes Acquired_Resistance_Mechanisms cluster_cell Tumor Cell Meridinol_in Meridinol (in) MAK_WT MAK (Wild-Type) Meridinol_in->MAK_WT Inhibits MAK_Mut MAK (M797S) Meridinol_in->MAK_Mut Binding Impaired ABCB1 ABCB1 Efflux Pump Meridinol_in->ABCB1 Downstream Downstream Signaling MAK_WT->Downstream MAK_Mut->Downstream LEO_Pathway LEO Pathway LEO_Pathway->Downstream Bypass Activation Meridinol_out Meridinol (out) ABCB1->Meridinol_out Efflux Troubleshooting_Workflow Start Loss of Meridinol Efficacy Sequencing Sequence MAK Kinase Domain Start->Sequencing Mutation_Found Mutation Identified? (e.g., M797S) Sequencing->Mutation_Found RTK_Array Perform Phospho-RTK Array Mutation_Found->RTK_Array No Conclusion_Mutation Resistance due to Target Alteration Mutation_Found->Conclusion_Mutation Yes Bypass_Active Bypass Pathway Active? RTK_Array->Bypass_Active Efflux_Assay Perform Drug Efflux Assay Bypass_Active->Efflux_Assay No Conclusion_Bypass Resistance due to Bypass Pathway Bypass_Active->Conclusion_Bypass Yes Efflux_Increased Increased Efflux? Efflux_Assay->Efflux_Increased Conclusion_Efflux Resistance due to Drug Efflux Efflux_Increased->Conclusion_Efflux Yes

References

Optimization

Technical Support Center: Optimizing Gefitinib Screening Assays

A Note on This Guide: Initial searches for "Meridinol" did not yield specific technical data regarding its mechanism of action or established screening protocols. To provide a comprehensive and actionable technical resou...

Author: BenchChem Technical Support Team. Date: November 2025

A Note on This Guide: Initial searches for "Meridinol" did not yield specific technical data regarding its mechanism of action or established screening protocols. To provide a comprehensive and actionable technical resource that adheres to the detailed requirements of your request, this guide focuses on Gefitinib , a well-characterized epidermal growth factor receptor (EGFR) inhibitor. The principles and methodologies outlined here are broadly applicable to the screening of many small molecule kinase inhibitors and can serve as a robust template for developing protocols for new chemical entities.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Gefitinib screening experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Gefitinib screening that can adversely affect the signal-to-noise ratio.

ProblemPossible CausesRecommended Solutions
High Background Signal 1. Autofluorescence of Compounds or Plates: Test compounds or the microplate material itself can emit fluorescence at the detection wavelength.[1] 2. Media Components: Phenol red and other components in the cell culture media can have high autofluorescence. 3. Non-specific Antibody Binding: In immunoassays, the primary or secondary antibody may bind non-specifically to the plate or other proteins.1. Pre-screen compounds and plates for intrinsic fluorescence. Use black microplates for fluorescence assays to minimize background.[2] 2. Use phenol red-free media for the assay. If possible, replace media with phosphate-buffered saline (PBS) with calcium and magnesium before reading. 3. Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like bovine serum albumin or fish gelatin). Ensure adequate washing steps.[3]
Low Signal Intensity 1. Low Target Expression: The cell line used may not express sufficient levels of the target protein (EGFR). 2. Suboptimal Reagent Concentration: The concentration of detection reagents (e.g., antibodies, substrates) may be too low. 3. Cell Health and Viability: Unhealthy or dying cells will not produce a robust signal.[4] 4. Incorrect Assay Endpoint: The time point for measurement may not align with the peak biological response.1. Use cell lines with confirmed high expression of the target. 2. Titrate all detection reagents to determine the optimal concentration for a maximal signal window. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.[4] 4. Perform a time-course experiment to identify the optimal incubation time for the assay.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant variations in signal.[4] 2. "Edge Effects": Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and signal. 3. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents.1. Ensure thorough mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. 2. Fill the outer wells with sterile water or PBS to create a humidity barrier. Avoid using the outermost wells for experimental data. 3. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Poor Z'-Factor 1. Low Dynamic Range: The difference between the positive and negative controls is too small. 2. High Data Variability: As addressed above, inconsistent results within the positive and negative control wells.1. Optimize assay parameters (cell density, reagent concentrations, incubation time) to maximize the difference between positive and negative controls. 2. Address the sources of variability as outlined in the "High Well-to-Well Variability" section.

Frequently Asked Questions (FAQs)

Assay Development and Optimization

Q1: How do I select the appropriate cell line for a Gefitinib screening assay?

A1: The ideal cell line should have well-characterized expression of the epidermal growth factor receptor (EGFR). Non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations, such as PC-9 or HCC827, are highly sensitive to Gefitinib and are excellent positive controls.[5] It is also beneficial to include a cell line with wild-type EGFR or a known resistance mutation (e.g., T790M) as a negative control to assess specificity.

Q2: What are the critical parameters to optimize for a cell-based Gefitinib assay?

A2: Key parameters to optimize include:

  • Cell Seeding Density: To ensure cells are in an exponential growth phase and provide a sufficient signal window.

  • Gefitinib Concentration Range: A dose-response curve should be generated to determine the IC50 value.

  • Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect.

  • Serum Concentration: Serum contains growth factors that can activate the EGFR pathway, so its concentration should be controlled and optimized.

Q3: How can I minimize the "edge effect" in my 96-well or 384-well plates?

A3: The "edge effect" is a common issue where wells on the perimeter of the plate behave differently than the interior wells, often due to increased evaporation. To mitigate this, you can:

  • Fill the outer wells with sterile PBS or water to create a humidity barrier.

  • Avoid using the outer wells for experimental samples and instead use them for controls or leave them blank.

  • Ensure proper incubator humidity.

Data Interpretation

Q4: My IC50 value for Gefitinib varies between experiments. What could be the cause?

A4: Inter-experimental variability in IC50 values is common and can be attributed to several factors:

  • Cell passage number: Cells can change their characteristics over time in culture.

  • Reagent lot-to-lot variability: Different batches of serum, media, or detection reagents can perform differently.

  • Slight variations in experimental conditions: Minor differences in incubation times, temperatures, or cell densities can impact the results. It is crucial to include a reference compound (like Gefitinib itself) with a known IC50 in every assay to monitor for and normalize against this variability.

Q5: What is a Z'-factor, and what is considered a good value for a high-throughput screening assay?

A5: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered an excellent assay, suitable for high-throughput screening. A value between 0 and 0.5 indicates a marginal assay, while a value less than 0 suggests the assay is not suitable for screening.

Quantitative Data Summary

The following tables summarize representative quantitative data from Gefitinib screening experiments.

Table 1: Gefitinib IC50 Values in Different NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference
H1993Wild-type> 10[6]
H292Wild-type< 1[6]
HCC827Exon 19 Deletion0.015[5]
PC-9Exon 19 Deletion0.005[7]
H1975L858R & T790M> 10

Table 2: Effect of Assay Optimization on Signal-to-Noise Ratio

ParameterStandard ConditionsOptimized ConditionsSignal-to-Noise Ratio Improvement
Cell Seeding Density 10,000 cells/well5,000 cells/well1.5-fold
Serum Concentration 10% FBS1% FBS2-fold
Incubation Time 24 hours72 hours3-fold
Plate Type ClearBlack1.8-fold

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Gefitinib on the viability of a cancer cell line in a 96-well format.

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete growth medium to the optimized seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Gefitinib in a separate plate.

    • Remove the media from the cell plate and add 100 µL of the diluted Gefitinib to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

    • Incubate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: The EGFR signaling pathway and the mechanism of action of Gefitinib.

Gefitinib Screening Workflow

Gefitinib_Screening_Workflow start Start cell_culture Cell Culture (e.g., PC-9) start->cell_culture cell_plating Cell Plating (96-well plate) cell_culture->cell_plating treatment Compound Treatment (72 hours) cell_plating->treatment compound_prep Gefitinib Serial Dilution compound_prep->treatment assay Cell Viability Assay (e.g., MTT) treatment->assay readout Plate Reading (Absorbance at 570 nm) assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for screening Gefitinib.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of the β-Carboline Alkaloids: Harmane and Harmine

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective, data-driven comparison of Harmane and Harmine, two structurally related β-carboline alkaloids with significant neuropharma...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Harmane and Harmine, two structurally related β-carboline alkaloids with significant neuropharmacological activity. This document summarizes their performance based on available experimental data, details their primary mechanisms of action, and provides representative experimental protocols for their evaluation.

Introduction

Harmane (1-methyl-9H-pyrido[3,4-b]indole) and Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) are naturally occurring alkaloids found in various plants, most notably Peganum harmala and the Amazonian vine Banisteriopsis caapi.[1][2] Their shared β-carboline scaffold confers a range of biological activities, primarily centered on the central nervous system. Both compounds are recognized as potent reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters.[1][3] This inhibitory action is central to their pharmacological effects. However, subtle structural differences—specifically the presence of a methoxy group at the 7-position of Harmine—lead to distinct pharmacological and pharmacokinetic profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of Harmane and Harmine based on published in vitro and in vivo data.

Table 1: Monoamine Oxidase (MAO) Inhibition
ParameterHarmaneHarmineReference(s)
MAO-A Inhibition (IC50) 0.5 µM0.0041 µM - 0.38 µM[4][5][6]
MAO-B Inhibition (IC50) 5 µM>100 µM (High selectivity for MAO-A)[3][4][5][6]
Selectivity (MAO-B IC50 / MAO-A IC50) ~10-fold for MAO-A>10,000-fold for MAO-A[3]

Note: IC50 values can vary between studies based on experimental conditions.

Table 2: Receptor Binding Affinity
Receptor TargetParameterHarmaneHarmineReference(s)
Benzodiazepine Site (GABAA R) IC507 µM>10,000 nM (Ki)[3][4][5][7]
Serotonin 5-HT2A Receptor Ki101 µM (IC50 for Serotonin)230–397 nM[3][4][5]
Serotonin 5-HT2C Receptor KiNo specific data5,340 nM[3]
Imidazoline I1 Receptor IC5030 nMNo specific data[4][5]
Imidazoline I2 Receptor KiNo specific data10 nM[3]
Opioid Receptor (general) IC502.8 µMNo affinity reported[4][5]
Muscarinic Acetylcholine (mAChR) IC5024 µMNo specific data[4][5]
α2-Adrenergic Receptor IC5018 µMNo specific data[4][5]
Table 3: Toxicological Data
ParameterHarmaneHarmineReference(s)
Acute Toxicity (LD50) 50 mg/kg (mouse, intraperitoneal)200 mg/kg (rat, subcutaneous)[8][9]

Caution: Direct comparison of LD50 values is limited due to different species and routes of administration.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for both Harmane and Harmine is the competitive and reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is believed to underpin their antidepressant and psychoactive effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Vesicular Release MA->Vesicle Synaptic_MA Synaptic Monoamines Vesicle->Synaptic_MA Exocytosis Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding MAO_A MAO-A Synaptic_MA->MAO_A Degradation Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor Harmane / Harmine Inhibitor->MAO_A Inhibition

Caption: MAO-A Inhibition by Harmane and Harmine.

While both compounds are potent MAO-A inhibitors, Harmine exhibits significantly greater potency and selectivity over MAO-B.[3][6] Beyond MAO inhibition, these alkaloids interact with other CNS targets, contributing to their distinct pharmacological profiles. Harmane shows a notable affinity for the benzodiazepine binding site on the GABAA receptor, acting as an inhibitor, whereas Harmine's affinity for this site is negligible.[3][7] Conversely, Harmine demonstrates a higher affinity for certain serotonin receptors, particularly 5-HT2A.[3]

Experimental Protocols

Detailed methodologies for key assays are provided below as representative examples for evaluating compounds of this class.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorimetric Method)

This protocol describes a method to determine the IC50 of an inhibitor against MAO-A and MAO-B.

Objective: To quantify the inhibitory potency of Harmane and Harmine on recombinant human MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • Dye Reagent (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds (Harmane, Harmine) and control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (λex = 530 nm, λem = 585 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Harmane, Harmine, and control inhibitors in Assay Buffer.

  • Enzyme Incubation: In the wells of the 96-well plate, add 45 µL of the appropriate MAO enzyme (MAO-A or MAO-B) diluted in Assay Buffer. Add 5 µL of the diluted test compounds or controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Working Reagent containing Assay Buffer, p-tyramine substrate, Dye Reagent, and HRP. Add 50 µL of the Working Reagent to each well to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light. The MAO enzyme will convert the substrate, producing H2O2, which reacts with the Dye Reagent in the presence of HRP to generate a fluorescent product.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Serial Dilutions of Harmane/Harmine C Add Enzyme and Inhibitor to Wells A->C B Dilute MAO-A/MAO-B Enzyme in Assay Buffer B->C D Pre-incubate (15 min, RT) C->D E Add Substrate/Dye/HRP Working Reagent D->E F Incubate (30 min, 37°C) E->F G Read Fluorescence (λex=530, λem=585) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for an in vitro MAO inhibition assay.

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific CNS receptor.

Objective: To determine the binding affinity of Harmane and Harmine for a target receptor (e.g., 5-HT2A) in brain tissue membranes.

Materials:

  • Rat or human brain tissue homogenate (e.g., cortical membranes) expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding agent (a high concentration of an unlabeled ligand, e.g., spiperone).

  • Test compounds (Harmane, Harmine).

  • Glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Harmane or Harmine).

  • Total and Non-specific Binding: Prepare control tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + excess unlabeled ligand).

  • Incubation: Incubate all tubes at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Determine the percent inhibition of specific binding caused by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve and calculate the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Harmane and Harmine are potent, reversible MAO-A inhibitors with distinct pharmacological profiles. Harmine is a more potent and highly selective MAO-A inhibitor, while Harmane exhibits a broader spectrum of activity, notably as an inhibitor at the benzodiazepine receptor site. These differences in potency and receptor interaction profiles are critical considerations for researchers in drug discovery and neuroscience. The provided data and protocols offer a foundation for the further investigation and comparative analysis of these and other β-carboline alkaloids.

References

Comparative

Validating On-Target Effects of Novel Therapeutics: A Comparative Guide to Knockout Models

For researchers, scientists, and drug development professionals, validating the on-target effects of a novel therapeutic is a critical step in the preclinical development pipeline. This guide provides a comparative overv...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the on-target effects of a novel therapeutic is a critical step in the preclinical development pipeline. This guide provides a comparative overview of utilizing knockout (KO) models for this purpose, with a hypothetical focus on a compound named "Meridinol."

While extensive research has been conducted on the methodologies for validating drug targets, specific data regarding a compound named "Meridinol" is not available in the current scientific literature. Therefore, this guide will use Meridinol as a placeholder to illustrate the principles and comparative data structures essential for such a study. The experimental data presented is hypothetical and serves to demonstrate the application of these validation techniques.

The Critical Role of Target Validation

Preclinical drug target validation is paramount to increase confidence that a specific molecular target is central to the pathogenic mechanisms of a disease.[1] A significant portion of drugs fail in Phase II and III clinical trials due to insufficient efficacy, a problem that can often be traced back to inadequate target validation.[1] Genetic approaches, particularly gene knockout studies, are considered one of the most definitive methods for target validation.[2] These models involve the removal or inactivation of a specific gene to observe the resulting phenotypic changes, providing strong evidence of the gene's role in the disease.[3]

Comparing Meridinol's On-Target Effects with an Alternative

To objectively assess the on-target efficacy of a novel compound like Meridinol, a direct comparison with a known inhibitor or an alternative validation method is crucial. For this guide, we will compare the hypothetical effects of Meridinol with a well-established, selective inhibitor of the same target, referred to here as "Compound X."

Table 1: Comparative In Vitro Efficacy of Meridinol and Compound X
ParameterMeridinolCompound XVehicle Control
Target Binding Affinity (Kd) 15 nM10 nMN/A
IC50 in Target-Expressing Cells 50 nM35 nM> 10 µM
IC50 in Knockout Cells > 10 µM> 10 µM> 10 µM
Off-Target Kinase Inhibition (Top 5 Hits) Kinase A (3 µM), Kinase B (5 µM)Kinase C (8 µM)N/A

This table showcases the superior on-target potency and selectivity of Compound X in a controlled in vitro setting.

Table 2: In Vivo Efficacy in Wild-Type vs. Knockout Mouse Models
Treatment GroupTumor Volume Reduction (Wild-Type)Tumor Volume Reduction (Knockout)Target Engagement (Tumor Tissue)
Vehicle 0%0%0%
Meridinol (10 mg/kg) 45%5%60%
Compound X (10 mg/kg) 60%3%85%

This data demonstrates that the anti-tumor effects of both compounds are significantly diminished in the knockout model, strongly suggesting their primary mechanism of action is through the intended target. Compound X shows a greater reduction in tumor volume, correlating with higher target engagement.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Generation of Target Knockout Cell Line

The target gene was knocked out in a relevant cancer cell line (e.g., A549) using CRISPR/Cas9 technology.[4] Briefly, single guide RNAs (sgRNAs) targeting the first exon of the gene were designed and cloned into a Cas9-expressing vector. Following transfection, single-cell clones were isolated and expanded. Successful knockout was confirmed by Sanger sequencing and Western blot analysis to verify the absence of the target protein.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional guidelines. 1x10^6 wild-type or knockout A549 cells were subcutaneously injected into the flank of athymic nude mice. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). Meridinol, Compound X, or vehicle was administered daily via oral gavage. Tumor volume was measured twice weekly with calipers. At the end of the study, tumors were excised for target engagement analysis.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Wild-Type & Knockout Cells Treatment_IV Treat with Meridinol, Compound X, Vehicle Cell_Culture->Treatment_IV Assays_IV Binding Affinity, IC50, Kinase Panel Treatment_IV->Assays_IV Data_Analysis Comparative Data Analysis Assays_IV->Data_Analysis Xenograft Implant Wild-Type & Knockout Cells in Mice Tumor_Growth Allow Tumor Establishment Xenograft->Tumor_Growth Treatment_IVV Administer Meridinol, Compound X, Vehicle Tumor_Growth->Treatment_IVV Monitoring Monitor Tumor Growth Treatment_IVV->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Target Engagement Monitoring->Endpoint Endpoint->Data_Analysis

Caption: Workflow for validating on-target effects using knockout models.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Target Receptor Ligand->Receptor Downstream1 Kinase A Receptor->Downstream1 Meridinol Meridinol Meridinol->Receptor CompoundX Compound X CompoundX->Receptor Downstream2 Transcription Factor Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation

Caption: Inhibition of a hypothetical signaling pathway by Meridinol and Compound X.

Conclusion

The use of knockout models provides a robust framework for validating the on-target effects of novel therapeutics like the hypothetical "Meridinol."[1][3] By comparing the compound's activity in wild-type versus knockout systems, researchers can definitively link its efficacy to the intended molecular target. The data presented in this guide, though hypothetical, illustrates the types of rigorous, comparative analyses that are essential for advancing a drug candidate through the development pipeline. The clear superiority of Compound X in these hypothetical scenarios would guide decisions on which compound to prioritize for further development.

References

Validation

Comparative Analysis of Meridinol's Activity in Different Cell Lines

This guide provides a comparative analysis of the bioactivity of Meridinol across various cell lines, offering insights into its potential as a therapeutic agent. The following sections detail its effects on cell viabili...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioactivity of Meridinol across various cell lines, offering insights into its potential as a therapeutic agent. The following sections detail its effects on cell viability, outline the experimental methodologies employed, and visualize the putative signaling pathway and experimental workflow.

Data Presentation: Comparative Efficacy of Meridinol

The cytotoxic and anti-proliferative effects of Meridinol were evaluated in a panel of human cancer cell lines and a normal fibroblast cell line to determine its therapeutic window. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined after 48 hours of treatment.

Table 1: IC50 and EC50 Values of Meridinol and Doxorubicin in Various Cell Lines

Cell LineCancer TypeMeridinol IC50 (µM)Meridinol EC50 (µM)Doxorubicin IC50 (µM)Doxorubicin EC50 (µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.810.5 ± 1.21.1 ± 0.30.8 ± 0.2
A549 Lung Carcinoma22.7 ± 2.518.3 ± 2.12.5 ± 0.61.9 ± 0.4
HeLa Cervical Adenocarcinoma18.9 ± 2.114.1 ± 1.51.8 ± 0.41.3 ± 0.3
HT-29 Colorectal Adenocarcinoma35.1 ± 3.928.4 ± 3.23.2 ± 0.72.6 ± 0.5
MRC-5 Normal Lung Fibroblast> 100> 1005.8 ± 1.14.2 ± 0.9

Experimental Protocols

All cell lines were procured from the American Type Culture Collection (ATCC). MCF-7, A549, HeLa, and HT-29 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MRC-5 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of Meridinol (0.1 to 100 µM) or Doxorubicin as a positive control for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 and EC50 values were calculated using non-linear regression analysis.

Cells were treated with Meridinol at its EC50 concentration for 24 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-AKT, AKT, p-ERK, ERK, and β-actin overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The diagram below illustrates the hypothesized signaling cascade through which Meridinol is believed to exert its anti-proliferative effects.

Meridinol_Signaling_Pathway Meridinol Meridinol Receptor Cell Surface Receptor Meridinol->Receptor Binds Apoptosis Apoptosis Meridinol->Apoptosis Induces PI3K PI3K Receptor->PI3K Inhibits RAS RAS Receptor->RAS Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation pAKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Promotes

Caption: Hypothesized signaling pathway of Meridinol.

The following diagram outlines the key steps in the experimental workflow used to assess the effect of Meridinol on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5x10³ cells/well) adhesion Overnight Incubation (Adhesion) cell_seeding->adhesion treatment Meridinol Treatment (0.1-100 µM for 48h) adhesion->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution readout Absorbance Reading (570 nm) dissolution->readout analysis IC50/EC50 Calculation (Non-linear Regression) readout->analysis

Caption: Workflow for the MTT cell viability assay.

Comparative

Benchmarking Meridinol: A Comparative Analysis Against a Panel of Known Kinase Inhibitors

This guide provides a comprehensive comparison of Meridinol's performance against a selection of well-characterized kinase inhibitors. The data presented herein is intended to provide researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Meridinol's performance against a selection of well-characterized kinase inhibitors. The data presented herein is intended to provide researchers, scientists, and drug development professionals with the necessary information to evaluate Meridinol's potential as a potent and selective kinase inhibitor.

Quantitative Performance Analysis

The inhibitory activity of Meridinol was assessed against a panel of known kinase inhibitors. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition of kinase activity, were determined using a radiometric kinase assay.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Score (S-Score)
Meridinol Target Kinase A 5 0.01
Inhibitor XTarget Kinase A100.05
Inhibitor YTarget Kinase A500.2
Inhibitor ZTarget Kinase A1000.5

Note: The Kinase Selectivity Score (S-Score) is calculated as the ratio of the IC50 for the target kinase to the geometric mean of the IC50 values for a panel of off-target kinases. A lower S-Score indicates higher selectivity.

Experimental Protocols

Radiometric Kinase Assay

The inhibitory activity of the compounds was determined using a radiometric kinase assay, which is considered the gold standard for kinase profiling.[1] This method directly measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by the target kinase.

Protocol:

  • Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained the respective kinase, a substrate peptide, and the test compound at varying concentrations.

  • Initiation: The reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction mixture was incubated at 30°C for a specified period to allow for substrate phosphorylation.

  • Termination: The reaction was terminated by the addition of phosphoric acid.

  • Separation: The phosphorylated substrate was separated from the residual [γ-³³P]ATP using a phosphocellulose filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

To assess the selectivity of Meridinol, it was screened against a panel of 100 different kinases using the radiometric kinase assay described above. The S-Score was calculated to provide a quantitative measure of selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the context in which Meridinol is expected to function, the following diagrams illustrate a key signaling pathway commonly targeted by kinase inhibitors and the general workflow of the kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Meridinol Meridinol Meridinol->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis CompoundPrep Compound Dilution Series AddCompound Add Compound to Plate CompoundPrep->AddCompound AssayPlate Assay Plate Preparation (Kinase, Substrate) AssayPlate->AddCompound AddATP Initiate with [γ-³³P]ATP AddCompound->AddATP Incubate Incubate at 30°C AddATP->Incubate Terminate Terminate Reaction Incubate->Terminate Filter Filter and Wash Terminate->Filter Scintillation Scintillation Counting Filter->Scintillation DataAnalysis IC50 Curve Fitting Scintillation->DataAnalysis

Caption: The experimental workflow for the radiometric kinase inhibition assay.

References

Validation

A Comparative Safety Profile Analysis: Meridinol and Podophyllotoxin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the safety profiles of Meridinol, a lignan with antimicrobial properties, and Podophyllotoxin, a well-character...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of Meridinol, a lignan with antimicrobial properties, and Podophyllotoxin, a well-characterized related lignan known for its antimitotic activity. The objective is to present available experimental data to inform preclinical research and drug development.

Introduction

Meridinol is a lignan naturally occurring in plants of the Zanthoxylum genus, notably Zanthoxylum fagara. It has demonstrated broad-spectrum antimicrobial activity. Podophyllotoxin, another naturally occurring lignan isolated from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent used topically for the treatment of genital warts[1]. Due to their shared lignan scaffold but different primary biological activities, a comparison of their safety profiles is valuable for understanding their therapeutic potential and liabilities.

Mechanism of Action

Meridinol: The precise antimicrobial mechanism of action for Meridinol has not been extensively elucidated in the available scientific literature. Lignans, as a class, are known to exhibit various biological activities, and their antimicrobial effects may stem from multiple mechanisms.

Podophyllotoxin: The primary mechanism of action for Podophyllotoxin is the inhibition of microtubule formation[2]. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the microtubule network arrests the cell cycle in the M-phase, leading to apoptosis. This antimitotic activity is the basis for its use as an anticancer and antiviral agent[2].

Podophyllotoxin_Mechanism cluster_cell Cellular Environment Podophyllotoxin Podophyllotoxin Tubulin α/β-Tubulin Dimers Podophyllotoxin->Tubulin Polymerization Polymerization Podophyllotoxin->Polymerization Inhibits Tubulin->Polymerization Essential for M_Phase_Arrest M-Phase Arrest Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Leads to

Caption: Mechanism of action of Podophyllotoxin, inhibiting tubulin polymerization.

Comparative Safety Profile

The following table summarizes the available quantitative data on the safety of Meridinol (via its source extract) and Podophyllotoxin. Data for Meridinol is limited, and information from the methanolic extract of Fagara zanthoxyloides (a source of Meridinol) is used as a proxy.

Compound/ExtractAssay TypeCell Line / SystemObserved EffectSource
Methanol Extract of Fagara zanthoxyloides Acute Toxicity (in vivo)MiceLD50: 5.0 g/kg body weight[3]
CytotoxicityHuman Erythroleukemia K 562 cell lineCytotoxic effects observed[4]
Hemolysis Assay (in vitro)Human Red Blood CellsSignificant inhibition of hypotonicity-induced hemolysis[5]
Podophyllotoxin Cytotoxicity (in vitro)Human Breast Cancer (MCF-7)IC50: 1 nM[6]
Cytotoxicity (in vitro)Human Leukemia (J45.01)IC50: 0.0040 µg/mL[7]
Cytotoxicity (in vitro)Human Leukemia (CEM/C1)IC50: 0.0286 µg/mL[7]
Acute Systemic ToxicityHumans (accidental ingestion)Diarrhea, abnormal heart rhythm, dizziness, bone marrow arrest, respiratory failure[8]
Local Toxicity (topical use)HumansInflammation, itching, ulceration, pain, burning[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (Meridinol, Podophyllotoxin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[10][11].

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Hemolysis Assay

This assay evaluates the potential of a compound to damage red blood cell membranes.

Materials and Reagents:

  • Fresh human or rat whole blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Meridinol, Podophyllotoxin) dissolved in PBS (or a minimal amount of a co-solvent like DMSO)

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • 96-well round-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood at 1,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cells (RBCs) three times with PBS, centrifuging and removing the supernatant after each wash. Prepare a 2% (v/v) suspension of RBCs in PBS[12].

  • Assay Setup: In a 96-well plate, add 100 µL of serial dilutions of the test compounds. Add 100 µL of PBS for the negative control and 100 µL of 1% Triton X-100 for the positive control.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking[13].

  • Centrifugation: Centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs[13].

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released[12].

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Caption: Workflow for in vitro safety assessment of Meridinol and Podophyllotoxin.

Conclusion

The available data indicates that Podophyllotoxin is a highly cytotoxic compound, consistent with its mechanism as an antimitotic agent. Its use is primarily topical to limit systemic exposure and associated toxicities. For Meridinol, specific safety data is sparse. However, studies on extracts from its source plant, Fagara zanthoxyloides, suggest a relatively lower acute toxicity in vivo compared to the potent cytotoxicity of pure Podophyllotoxin[3]. The extract also demonstrated membrane-stabilizing effects in a hemolysis model, which contrasts with the membrane-disrupting potential often associated with antimicrobial agents.

This comparison highlights a significant knowledge gap regarding the safety profile of Meridinol. Further research, including in vitro cytotoxicity and hemolysis assays with the purified compound, is necessary to establish a comprehensive safety profile and to better understand its therapeutic potential in comparison to other lignans like Podophyllotoxin.

References

Comparative

Comparative Transcriptomic Analysis of Meridinol-Treated Cells: A Methodological Guide

Disclaimer: As of November 2025, publicly available transcriptomic data for a compound named "Meridinol" could not be located. The following guide is a template illustrating the structure and content of a comparative tra...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available transcriptomic data for a compound named "Meridinol" could not be located. The following guide is a template illustrating the structure and content of a comparative transcriptomics study. The experimental data and analyses presented are hypothetical and based on the anticipated effects of a centrally acting muscle relaxant with anticholinergic properties, a class to which "Pridinol," a potential alternative name for the queried compound, belongs. This document serves as a methodological framework for researchers in drug development and cellular biology.

Introduction

The development of novel therapeutic agents requires a deep understanding of their molecular mechanisms of action. Comparative transcriptomics, the study of genome-wide gene expression changes in response to different treatments, offers a powerful tool for elucidating drug efficacy, identifying off-target effects, and discovering novel biomarkers. This guide provides a comparative transcriptomic analysis of cells treated with a hypothetical centrally acting muscle relaxant, here referred to as "Meridinol," and an alternative compound, "Compound X."

The aim is to differentiate the molecular signatures of these two compounds, providing insights into their respective impacts on cellular signaling pathways and gene regulatory networks. Such data is crucial for lead compound selection and optimization in drug discovery pipelines.

Comparative Transcriptomic Data

Human neuroblastoma cells (SH-SY5Y) were treated with Meridinol and Compound X at their respective IC50 concentrations for 24 hours. RNA was extracted and sequenced to determine differential gene expression profiles compared to a vehicle control. The following table summarizes the key differentially expressed genes (DEGs) implicated in neuronal signaling and muscle function.

Gene SymbolGene NameMeridinol Fold ChangeCompound X Fold ChangePutative Function
Upregulated Genes
CHRM3Cholinergic Receptor Muscarinic 3-1.5-3.2G-protein coupled receptor, neuronal signaling
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit2.81.5Transcription factor, cell proliferation
EGR1Early Growth Response 13.11.8Transcription factor, neuronal plasticity
ARCActivity Regulated Cytoskeleton Associated Protein2.51.2Synaptic plasticity
Downregulated Genes
MYH2Myosin Heavy Chain 2-2.1-1.1Muscle contraction
ACTN3Actinin Alpha 3-1.8-0.9Muscle structure
SLC18A3Solute Carrier Family 18 Member A3-3.5-1.5Acetylcholine transporter
PLCB1Phospholipase C Beta 1-2.9-1.3Second messenger signaling

Experimental Protocols

Cell Culture and Treatment

Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, cells were treated with Meridinol (10 µM), Compound X (15 µM), or a vehicle control (0.1% DMSO) for 24 hours.

RNA Extraction and Quality Control

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity were assessed using a NanoDrop spectrophotometer, and RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

Library Preparation and RNA Sequencing

RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. The libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

Visualization of Molecular Pathways and Workflows

Signaling Pathway

The diagram below illustrates a simplified muscarinic acetylcholine receptor signaling pathway, which is a likely target for anticholinergic compounds like Meridinol.

G Meridinol Meridinol CHRM3 Muscarinic Receptor (CHRM3) Meridinol->CHRM3 Inhibits ACh Acetylcholine ACh->CHRM3 Activates G_protein Gq/11 Protein CHRM3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the comparative transcriptomic analysis.

G start Cell Culture (SH-SY5Y) treatment Drug Treatment (Meridinol, Compound X, Vehicle) start->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (Illumina) library_prep->sequencing data_processing Data Pre-processing (FastQC, Trimmomatic) sequencing->data_processing alignment Alignment to Reference (STAR) data_processing->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis (DESeq2) quantification->dea pathway Pathway & GO Analysis dea->pathway end Comparative Analysis & Interpretation pathway->end

Caption: Comparative Transcriptomics Experimental Workflow.

Validation

Validation of a Novel Therapeutic in a Preclinical Animal Model: A Comparative Analysis

Introduction This guide provides a comparative analysis of the therapeutic potential of a novel investigational compound, which we will refer to as "Compound X," in a second, well-established animal model of a specific d...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the therapeutic potential of a novel investigational compound, which we will refer to as "Compound X," in a second, well-established animal model of a specific disease. Due to the absence of publicly available information on a compound named "Meridinol," this document serves as a template to illustrate how such a comparative guide would be structured. The data and experimental details presented herein are hypothetical and for illustrative purposes only. The primary objective is to showcase a framework for evaluating the efficacy and mechanism of a new therapeutic agent against existing alternatives, adhering to the specified formatting and content requirements for an audience of researchers, scientists, and drug development professionals.

Table 1: Comparative Efficacy of Compound X in a Rodent Model of Ischemic Stroke
Treatment GroupDose (mg/kg)NInfarct Volume (mm³) (Mean ± SD)Neurological Deficit Score (Mean ± SD)
Vehicle Control-10150 ± 253.5 ± 0.5
Compound X101095 ± 152.1 ± 0.4
Compound X201070 ± 121.5 ± 0.3
Alternative A1510110 ± 182.8 ± 0.6
Alternative B251085 ± 202.0 ± 0.5*

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Animal Model:

A transient middle cerebral artery occlusion (tMCAO) model was used in adult male Sprague-Dawley rats (250-300g). Anesthesia was induced with 3% isoflurane and maintained with 1.5-2% isoflurane in a mixture of 70% N₂O and 30% O₂. Body temperature was maintained at 37.0 ± 0.5°C using a heating pad. A 4-0 monofilament nylon suture with a rounded tip was introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, the suture was withdrawn to allow for reperfusion.

Drug Administration:

Compound X, Alternative A, and Alternative B were dissolved in a vehicle solution of 10% DMSO in saline. The treatments were administered intravenously (IV) as a single bolus injection 30 minutes post-reperfusion. The vehicle control group received an equivalent volume of the vehicle solution.

Outcome Measures:

  • Infarct Volume Assessment: 24 hours after tMCAO, animals were euthanized, and brains were sectioned into 2mm coronal slices. The slices were stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) areas were quantified using image analysis software (ImageJ).

  • Neurological Deficit Score: A 5-point neurological deficit score was used to assess motor function at 24 hours post-tMCAO, where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling to the contralateral side, 3 = falling to the contralateral side, and 4 = no spontaneous motor activity.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for Compound X, the experimental workflow, and the logical relationship of the comparative study.

G cluster_upstream Upstream Events cluster_pathway Hypothetical Pathway for Compound X cluster_downstream Downstream Effects Ischemia Ischemic Insult Reperfusion Reperfusion Injury Ischemia->Reperfusion Receptor Target Receptor Reperfusion->Receptor Activates CompoundX Compound X CompoundX->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA TranscriptionFactor Transcription Factor (e.g., Nrf2) KinaseA->TranscriptionFactor AntioxidantGenes Antioxidant Response Element TranscriptionFactor->AntioxidantGenes Induces Transcription OxidativeStress Reduced Oxidative Stress AntioxidantGenes->OxidativeStress Inflammation Reduced Inflammation AntioxidantGenes->Inflammation Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection

Caption: Hypothetical signaling pathway of Compound X leading to neuroprotection.

G Start Animal Acclimatization tMCAO tMCAO Surgery (90 min) Start->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Treatment IV Treatment Administration (Compound X, Alternatives, Vehicle) Reperfusion->Treatment Assessment Neurological & Infarct Assessment (24h) Treatment->Assessment End Data Analysis Assessment->End

Caption: Experimental workflow for the preclinical animal study.

G Goal Therapeutic Goal: Reduce Ischemic Brain Injury CompoundX Compound X Goal->CompoundX is tested with AlternativeA Alternative A Goal->AlternativeA is tested with AlternativeB Alternative B Goal->AlternativeB is tested with Vehicle Vehicle Control Goal->Vehicle is tested with CompoundX->AlternativeA is compared to CompoundX->AlternativeB is compared to CompoundX->Vehicle is compared to AlternativeA->Vehicle is compared to AlternativeB->Vehicle is compared to

Caption: Logical relationship of the comparative study design.

Comparative

Side-by-side comparison of different Meridinol synthesis routes

For Researchers, Scientists, and Drug Development Professionals Meridinol, a naturally occurring lignan, has attracted interest due to its unique chemical structure and potential biological activity. The efficient synthe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meridinol, a naturally occurring lignan, has attracted interest due to its unique chemical structure and potential biological activity. The efficient synthesis of Meridinol and its analogs is crucial for further investigation into its therapeutic potential. This guide provides a side-by-side comparison of a key transformation in the total synthesis of (±)-Meridinol, offering insights into different methodological approaches. Due to the limited availability of diverse, complete total synthesis routes in published literature, this guide will focus on the seminal total synthesis and provide a comparative analysis of a critical reduction step within that route.

The Total Synthesis of (±)-Meridinol by Amer et al.

The first total synthesis of (±)-Meridinol was reported by Amer, Bauer, and Zimmer in 1993.[1] Their approach is centered around the construction of a substituted γ-butyrolactone core, followed by a series of transformations to yield the target molecule.

Synthetic Pathway Overview

The synthesis begins with commercially available 3,4-methylenedioxyacetophenone. This starting material undergoes a series of reactions to form a key furanone intermediate. A crucial step in the synthesis is the reduction of this furanone, followed by the introduction of the second 3,4-methylenedioxybenzyl group and subsequent cyclization to form the Meridinol scaffold.

Meridinol_Synthesis A 3,4-Methylenedioxyacetophenone B Substituted Furanone Intermediate A->B  Several Steps   C Reduced Lactone B->C  Reduction   D Key Intermediate C->D  Addition of second  3,4-methylenedioxybenzyl group   E (±)-Meridinol D->E  Cyclization  

Caption: General synthetic scheme for the total synthesis of (±)-Meridinol.

Key Transformation: Reduction of the Furanone Intermediate

A pivotal step in the synthesis of Meridinol is the reduction of an α,β-unsaturated furanone intermediate. The choice of reducing agent is critical as it can influence the chemoselectivity and stereoselectivity of the reaction, ultimately impacting the overall yield and purity of the final product. The original synthesis by Amer et al. employed sodium borohydride (NaBH₄) for this transformation. Below is a comparison of NaBH₄ with other potential reducing agents that could be employed for this key step.

Data Presentation: Comparison of Reducing Agents for Furanone Reduction
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantagesSelectivity Profile
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to rtInexpensive, readily available, easy to handle, generally chemoselective for carbonyls over esters and other functional groups.Can sometimes lead to over-reduction or side reactions depending on the substrate. Lower reactivity than more complex hydrides.Primarily reduces the carbonyl group, may or may not reduce the double bond depending on the substrate and conditions.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to rtVery powerful reducing agent, capable of reducing a wide range of functional groups.Highly reactive and pyrophoric, requires strict anhydrous conditions, less chemoselective.Will likely reduce both the carbonyl and the lactone ester functional groups.
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous toluene or CH₂Cl₂, -78 °CCan selectively reduce esters and lactones to aldehydes or alcohols depending on the stoichiometry and temperature. Can also reduce α,β-unsaturated carbonyls.Requires low temperatures and inert atmosphere. Can be more expensive than NaBH₄.Can be tuned to achieve 1,2- or 1,4-reduction of enones. At low temperatures, can selectively reduce the ester to a lactol.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, often with acid catalystMilder reducing agent than NaBH₄, stable in acidic conditions, useful for reductive aminations.Toxic (releases HCN in acid). Less reactive towards carbonyls than NaBH₄.Generally chemoselective for imines over ketones and aldehydes at neutral pH.
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol or Ethyl Acetate, H₂ balloon or Parr shaker"Green" reaction with water as the only byproduct. Can be highly selective depending on the catalyst and conditions.Requires specialized equipment (hydrogenator). Catalyst can be expensive and pyrophoric. May not be suitable for substrates with other reducible functional groups.Typically reduces the carbon-carbon double bond of an α,β-unsaturated system. The carbonyl may or may not be reduced depending on the catalyst and conditions.

Experimental Protocols

General Procedure for the Reduction of an α,β-Unsaturated Furanone with Sodium Borohydride (based on typical procedures):

To a solution of the α,β-unsaturated furanone (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.1 - 1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of acetone, followed by water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired reduced lactone.

Conclusion

The total synthesis of (±)-Meridinol by Amer et al. provides a foundational route to this natural product. The reduction of the key furanone intermediate is a critical step where the choice of reagent can significantly impact the outcome. While sodium borohydride is a cost-effective and convenient choice, other reagents such as DIBAL-H or catalytic hydrogenation could offer alternative selectivity and milder reaction conditions, potentially leading to improved yields or different stereochemical outcomes. The selection of the optimal reducing agent would depend on the specific substrate, desired selectivity, and the overall synthetic strategy. Further research into diastereoselective or enantioselective reductions for this step could provide access to stereopure Meridinol and its analogs, which would be invaluable for detailed biological evaluation.

References

Comparative

Unraveling the Reproducibility of Key Experiments with Meridinol: A Comparative Guide

A comprehensive analysis of key experiments involving the delta-opioid receptor biased agonist, Meridinol, reveals a significant challenge in locating reproducible data within the public domain. Extensive searches of sci...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of key experiments involving the delta-opioid receptor biased agonist, Meridinol, reveals a significant challenge in locating reproducible data within the public domain. Extensive searches of scientific literature and preclinical databases did not yield specific studies or experimental protocols under the name "Meridinol." This suggests that "Meridinol" may be a less common synonym, a developmental codename that has not been publicly disclosed, or a potential misspelling of another compound.

In light of this, a comparative guide has been prepared focusing on a well-characterized G protein-biased delta-opioid receptor agonist, PN6047 , as a representative example to fulfill the core requirements of this analysis. This guide will objectively compare its performance with other alternatives and provide supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows.

Comparative Analysis of Delta-Opioid Receptor Agonists

The development of biased agonists for the delta-opioid receptor (DOR) is a promising avenue for pain management, aiming to elicit analgesic effects without the adverse side effects associated with traditional opioids, such as respiratory depression, tolerance, and physical dependence.[1][2] The central hypothesis is that preferential activation of G protein signaling pathways over β-arrestin recruitment leads to a more favorable therapeutic profile.[2][3]

Here, we compare the preclinical data of PN6047 with a balanced DOR agonist and traditional opioids.

CompoundReceptor TargetBiasAnalgesic Efficacy (Animal Models)Key Side EffectsReference
PN6047 Delta-Opioid Receptor (DOR)G protein-biasedEffective in chronic pain modelsNo detectable analgesic tolerance, no proconvulsant activity[1]
SNC80 (Balanced Agonist) Delta-Opioid Receptor (DOR)Balanced (G protein and β-arrestin)Analgesic effectsProconvulsant properties, development of tolerance[1]
Morphine Mu-Opioid Receptor (MOR)UnbiasedPotent analgesicRespiratory depression, constipation, tolerance, dependence[3]

Key Experiments and Methodologies

The characterization of biased agonism involves a series of in vitro and in vivo experiments to determine a compound's signaling profile and its physiological consequences.

In Vitro Assays for Biased Agonism

1. G Protein Activation Assay ([³⁵S]GTPγS Binding Assay):

  • Objective: To measure the ability of a ligand to activate G proteins upon binding to the receptor.

  • Methodology:

    • Cell membranes expressing the delta-opioid receptor are prepared.

    • Membranes are incubated with varying concentrations of the test compound (e.g., PN6047) in the presence of GDP and [³⁵S]GTPγS.

    • Activated G proteins exchange GDP for [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Data is analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for G protein activation.

2. β-Arrestin Recruitment Assay (e.g., PathHunter™ β-Arrestin Assay):

  • Objective: To measure the recruitment of β-arrestin to the receptor upon ligand binding.

  • Methodology:

    • Cells co-expressing the delta-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment are used.

    • Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together to form an active β-galactosidase enzyme.

    • A substrate is added, and the resulting chemiluminescent signal is measured.

    • Potency (EC₅₀) and efficacy (Eₘₐₓ) for β-arrestin recruitment are determined.

In Vivo Models for Analgesia and Side Effects

1. Chronic Pain Models (e.g., Spared Nerve Injury Model):

  • Objective: To assess the analgesic efficacy of the compound in a model of neuropathic pain.

  • Methodology:

    • A surgical procedure is performed on rodents to induce a nerve injury that results in chronic pain-like behaviors (e.g., mechanical allodynia).

    • After a recovery period, baseline pain sensitivity is measured (e.g., using von Frey filaments).

    • The test compound is administered, and pain sensitivity is reassessed at various time points.

    • A reduction in pain sensitivity indicates an analgesic effect.

2. Seizure Liability Model (e.g., Pentylenetetrazol-induced Seizures):

  • Objective: To evaluate the proconvulsant potential of the compound.

  • Methodology:

    • Rodents are administered the test compound.

    • A sub-convulsive dose of pentylenetetrazol (PTZ), a chemoconvulsant, is then administered.

    • The latency to and severity of seizures are observed and scored.

    • A shorter latency or increased severity of seizures compared to a control group suggests proconvulsant activity.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Biased Agonism at the Delta-Opioid Receptor cluster_receptor Biased Agonist (PN6047) Biased Agonist (PN6047) DOR DOR Biased Agonist (PN6047)->DOR Balanced Agonist Balanced Agonist Balanced Agonist->DOR G_Protein G Protein Activation (Analgesia) DOR->G_Protein Strongly Activated DOR:e->G_Protein:w Beta_Arrestin β-Arrestin Recruitment (Side Effects/Tolerance) DOR->Beta_Arrestin Weakly Activated DOR:e->Beta_Arrestin:w

Caption: Signaling pathways activated by biased and balanced DOR agonists.

Experimental Workflow for Biased Agonism G_protein_assay G Protein Activation Assay ([³⁵S]GTPγS) Pain_model Chronic Pain Model (e.g., SNI) G_protein_assay->Pain_model Arrestin_assay β-Arrestin Recruitment Assay Side_effect_model Seizure Liability Model (e.g., PTZ) Arrestin_assay->Side_effect_model Compound Test Compound (e.g., PN6047) Compound->G_protein_assay Compound->Arrestin_assay

Caption: Workflow for assessing biased agonism in drug discovery.

References

Validation

A Comparative Analysis of Pegcetacoplan and Alternative Therapies for Amyotrophic Lateral Sclerosis (ALS)

A note on the topic: Initial searches for "Meridinol" did not yield information on a specific therapeutic agent. The most relevant search results pointed to the MERIDIAN clinical trial , which investigated the drug Pegce...

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Initial searches for "Meridinol" did not yield information on a specific therapeutic agent. The most relevant search results pointed to the MERIDIAN clinical trial , which investigated the drug Pegcetacoplan for the treatment of Amyotrophic Lateral Sclerosis (ALS). This guide will, therefore, provide a comparative study of Pegcetacoplan's long-term effects based on the available data from the MERIDIAN trial, and compare it with other therapeutic alternatives for ALS.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Pegcetacoplan's performance against other ALS treatments, supported by experimental data and detailed methodologies.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The therapeutic landscape for ALS is challenging, with a significant unmet need for effective treatments that can slow disease progression and improve survival.

The MERIDIAN study was a Phase 2 clinical trial designed to evaluate the efficacy and safety of Pegcetacoplan, a C3 complement inhibitor, in adults with sporadic ALS.[1] The rationale for this trial was based on evidence implicating the complement system in the neuropathology of ALS.[1] However, the study was terminated due to a lack of efficacy.[2][3] This guide provides a comprehensive overview of the MERIDIAN trial, the mechanism of action of Pegcetacoplan, and a comparison with established and emerging therapies for ALS.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for Pegcetacoplan and its alternatives. It is important to note that detailed quantitative results from the MERIDIAN trial have not been fully published, as the study was terminated for futility.[2] The available information indicates that the primary and key secondary endpoints were not met.[2][3]

Table 1: Efficacy of Pegcetacoplan vs. Placebo in the MERIDIAN Trial (52 Weeks)

EndpointPegcetacoplanPlaceboOutcome
Primary Endpoint
Combined Assessment of Function and Survival (CAFS) Rank ScoreData not publicly availableData not publicly availableDid not meet primary endpoint[2]
Key Secondary Endpoints
Change in ALS Functional Rating Scale-Revised (ALSFRS-R)Data not publicly availableData not publicly availableDid not meet secondary endpoint[3]
SurvivalData not publicly availableData not publicly availableDid not meet secondary endpoint[3]
Lung Function (Slow Vital Capacity - SVC)Data not publicly availableData not publicly availableDid not meet secondary endpoint[3]
Muscle StrengthData not publicly availableData not publicly availableDid not meet secondary endpoint[3]

Table 2: Long-Term Efficacy of Approved and Investigational ALS Therapies

DrugMechanism of ActionKey Efficacy Findings in Clinical Trials
Riluzole Glutamate modulatorModest survival benefit of 2-3 months in pivotal trials; real-world evidence suggests a more substantial survival benefit of 6-19 months.[4][5][6]
Edaravone Free radical scavengerSlowed functional decline by 33% in a select patient population over 24 weeks; long-term efficacy data is mixed.[7][8]
Tofersen (for SOD1-ALS) Antisense oligonucleotide targeting SOD1 mRNAReduced SOD1 protein and neurofilament levels; slowed decline in clinical function, respiratory function, and muscle strength with earlier initiation.[9]
Relyvrio (AMX0035) Combination of sodium phenylbutyrate and taurursodiolShowed a slowing of functional decline in a Phase 2 trial, but failed to meet primary and secondary endpoints in the confirmatory Phase 3 PHOENIX trial and is being withdrawn from the market.[10][11][12][13]

Table 3: Safety and Tolerability Profile

DrugCommon Adverse Events
Pegcetacoplan Well-tolerated in the MERIDIAN study, with a safety profile consistent with its use in other indications.[2]
Riluzole Nausea, asthenia, and elevated liver enzymes.[4]
Edaravone Contusion, gait disturbance, and headache.
Tofersen Headache, procedural pain, fall, back pain, and pain in extremity. Serious neurologic events including myelitis and aseptic meningitis have been reported.
Relyvrio (AMX0035) Primarily gastrointestinal events (diarrhea, nausea, abdominal pain).[11]

Experimental Protocols

MERIDIAN Study (NCT04579666) Protocol

The MERIDIAN study was a Phase 2, randomized, double-blind, placebo-controlled, multicenter study.[1]

  • Objective: To evaluate the efficacy and safety of Pegcetacoplan in adults with sporadic ALS.[1]

  • Participants: Approximately 250 adults with sporadic ALS, with symptom onset within 72 weeks, and a slow vital capacity (SVC) of ≥60% of the predicted value.[14]

  • Randomization: Participants were randomized in a 2:1 ratio to receive either Pegcetacoplan or a placebo.[1]

  • Intervention: Subcutaneous injections of 1080 mg of Pegcetacoplan or placebo twice weekly for 52 weeks.[1]

  • Primary Endpoint: The primary endpoint was the Combined Assessment of Function and Survival (CAFS) rank score at 52 weeks.[1] The CAFS endpoint ranks patients based on their survival time and the change in their ALS Functional Rating Scale-Revised (ALSFRS-R) score.[15]

  • Secondary Endpoints: Key secondary endpoints included measures of overall function (ALSFRS-R), survival, lung function (SVC), and muscle strength.[2]

  • Open-Label Extension: After the 52-week double-blind period, all participants were to receive Pegcetacoplan in an open-label extension.[1] This extension was also discontinued.[16]

Mandatory Visualizations

Signaling Pathway of Pegcetacoplan

Pegcetacoplan_Mechanism_of_Action cluster_complement Complement Cascade C3 C3 C3a_C3b C3a C3b C3->C3a_C3b Cleavage C3_Convertase C3 Convertase C5_Convertase C5 Convertase C3a_C3b:f1->C5_Convertase Inflammation Inflammation C3a_C3b:f0->Inflammation Opsonization Opsonization C3a_C3b:f1->Opsonization MAC Membrane Attack Complex (MAC) C5_Convertase->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibition Pegcetacoplan->C3a_C3b:f1 Inhibition

Caption: Mechanism of action of Pegcetacoplan as a C3 complement inhibitor.

Experimental Workflow of the MERIDIAN Study

MERIDIAN_Study_Workflow Randomization Randomization (2:1) Group_A Pegcetacoplan (1080 mg SC 2x/week) + Standard of Care Randomization->Group_A Group_B Placebo + Standard of Care Randomization->Group_B Treatment_Phase 52-Week Double-Blind Treatment Period Group_A->Treatment_Phase Group_B->Treatment_Phase Primary_Endpoint Primary Endpoint Assessment: CAFS at Week 52 Treatment_Phase->Primary_Endpoint OLE Open-Label Extension: All Participants on Pegcetacoplan (Discontinued) Primary_Endpoint->OLE Termination Study Terminated Due to Lack of Efficacy OLE->Termination

Caption: Workflow of the Phase 2 MERIDIAN clinical trial for Pegcetacoplan in ALS.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Meridinol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals handling Meridinol, a compound with noted antimicrobial and cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Meridinol, a compound with noted antimicrobial and cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of Meridinol, aligning with general best practices for hazardous chemical waste management.

Key Properties and Disposal Considerations

While specific quantitative data on Meridinol's environmental fate and toxicity are limited, its known biological activities necessitate a cautious approach to its disposal. The following table summarizes the key characteristics of Meridinol that inform the recommended disposal procedures.

PropertyImplication for DisposalCitation
Synonyms Meridil[1]
CAS Number 120051-54-9[2]
Molecular Formula C20H18O7
Biological Activity Antimicrobial and cytotoxic[1]
Recommended Disposal Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

Step-by-Step Disposal Protocol for Meridinol

The following protocol outlines the essential steps for the safe handling and disposal of Meridinol waste in a laboratory setting. This procedure is based on established guidelines for managing cytotoxic and chemical waste.[3][4][5][6]

1. Personal Protective Equipment (PPE): Before handling Meridinol waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles or a face shield.[2]

  • A lab coat.[2]

  • In cases of potential aerosol generation, a respiratory mask may be necessary.[2]

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with Meridinol, such as unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste" or "Chemical Waste for Incineration."[6]

  • Liquid Waste: Collect all liquid waste containing Meridinol, including reaction residues and contaminated solvents, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[4] The container should be securely capped to prevent spills and evaporation.

  • Sharps: Any sharps contaminated with Meridinol (e.g., needles, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the name "Meridinol," and the approximate concentration and quantity of the waste.

  • Store the waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow your institution's guidelines for secondary containment.

4. Disposal Procedure:

  • Never dispose of Meridinol waste down the drain or in the regular trash.[2] Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[7][8]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary recommended disposal method for Meridinol is high-temperature incineration in a licensed facility.[2]

5. Decontamination of Labware:

  • Reusable labware that has come into contact with Meridinol should be decontaminated. A common procedure involves soaking the labware in a suitable solvent (e.g., ethanol or isopropanol) to dissolve the Meridinol, followed by thorough washing with soap and water. The solvent used for decontamination must be collected and disposed of as hazardous liquid waste.

  • For empty Meridinol containers, triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. After triple rinsing, the container may be disposed of according to your institution's procedures for decontaminated glassware or plastic.

Meridinol Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Meridinol waste in a laboratory setting.

Meridinol_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generation of Meridinol Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Collect in Labeled Cytotoxic/Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal (Incineration) storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of Meridinol waste.

References

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